1,4-Dibromo-2-methylbutane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-methylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDMKDTWODACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969631 | |
| Record name | 1,4-Dibromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54462-66-7 | |
| Record name | 1,4-Dibromo-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054462667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Complex Synthesis
An In-Depth Technical Guide to 1,4-Dibromo-2-methylbutane
This compound (CAS Number: 54462-66-7 ) is a halogenated hydrocarbon that serves as a crucial intermediate in advanced organic synthesis.[1][2][3] Its bifunctional nature, possessing two bromine atoms at opposing ends of a branched carbon chain, makes it a highly valuable precursor for constructing complex molecular architectures. While not a final drug product itself, its utility in creating novel carbocyclic and heterocyclic scaffolds places it in the toolbox of researchers and process chemists, particularly those in pharmaceutical and materials science development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and practices.
Core Physicochemical Properties
The physical and chemical characteristics of a reagent are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and safety protocols. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54462-66-7 | [1][2][4] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2][4] |
| Molecular Weight | 229.94 g/mol | [1][2][5] |
| Boiling Point | 198.7°C at 760 mmHg | [1] |
| Density | 1.668 g/cm³ | [1] |
| Refractive Index | 1.5104 | [1] |
| Flash Point | 73.1°C | [1] |
| LogP (Octanol/Water) | 2.80 - 2.9 | [1][5][6] |
| IUPAC Name | This compound | [2] |
Synthesis and Mechanistic Insight
The preparation of this compound is most commonly achieved through the bromination of a suitable precursor. One established method involves the conversion of 2-methyl-1,4-butanediol. This transformation exemplifies a robust method for introducing bromine atoms via nucleophilic substitution, typically using a strong brominating agent like hydrobromic acid.
Experimental Protocol: Synthesis from 2-methyl-1,4-butanediol
This protocol describes a representative procedure for the synthesis of this compound. The core of this process is the substitution of hydroxyl groups with bromide ions, driven by acidic conditions.
Materials:
-
2-methyl-1,4-butanediol
-
Concentrated Hydrobromic Acid (48% HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methyl-1,4-butanediol with an excess of 48% hydrobromic acid.
-
Catalysis and Reflux: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. The sulfuric acid acts as a dehydrating agent and protonates the hydroxyl groups, making them excellent leaving groups (H₂O). Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the organic product into a suitable solvent like dichloromethane. Perform two to three extractions to maximize yield.
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This washing sequence is critical to remove impurities and prevent degradation during distillation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Logical Framework for Synthesis
The chosen synthetic route is a classic example of an SN2-type substitution reaction, facilitated by acid catalysis. The diagram below illustrates the logical progression from a readily available diol to the target dibromide.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functionalities.
-
Cyclization Reactions: As a 1,4-dihalide, it is an ideal substrate for forming five-membered rings. Reaction with a dinucleophile, such as a malonic ester anion or a primary amine, can lead to the formation of substituted cyclopentane or pyrrolidine rings, which are common motifs in pharmaceutical compounds.
-
Building Block for Complex Scaffolds: It serves as a key precursor in the synthesis of complex polycyclic systems. For instance, it has been utilized in constructing tricyclo[4.2.1.0²,⁵]nonane derivatives, which are valuable frameworks in medicinal chemistry and materials science.[7]
-
Grignard Reagent Formation: While challenging due to the presence of two halides, mono-Grignard reagent formation can be achieved under controlled conditions, allowing the molecule to act as a nucleophilic building block for carbon-carbon bond formation.
In the context of drug development, these reactions enable the synthesis of novel molecular libraries. By using this compound as a scaffold, medicinal chemists can systematically modify peripheral functional groups to optimize a drug candidate's binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The deuterated analogue, 1,4-dibromobutane-d8, is also used to create deuterated APIs, which can improve metabolic stability and reduce toxic metabolites.[8]
Reaction Pathway: Five-Membered Ring Synthesis
The diagram below visualizes a generalized reaction pathway where this compound reacts with a generic dinucleophile (Y-Z) to form a five-membered ring, a common strategy in pharmaceutical synthesis.
Caption: Generalized pathway for cyclization reactions.
Safety, Handling, and Storage
Working with halogenated hydrocarbons requires strict adherence to safety protocols due to their potential health effects.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.[9]
-
Health Hazards: This compound can cause skin and respiratory irritation.[9][10] Inhalation of vapors may lead to dizziness and drowsiness.[10] It is crucial to avoid all personal contact, including inhalation and skin absorption.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and powdered metals (e.g., aluminum, magnesium). Keep containers tightly sealed to prevent moisture ingress and vapor release.[9]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[10][11] Do not allow the material to enter drains or waterways.[10]
References
- 1,4-Dibromo-2-methyl-2-butene. (n.d.). Smolecule.
- 1,4-Dibromo-2-methyl-2-butene. (n.d.). EvitaChem.
- This compound|54462-66-7. (n.d.). LookChem.
- This compound. (n.d.). NIST WebBook.
- Chemical Properties of this compound (CAS 54462-66-7). (n.d.). Cheméo.
- This compound. (n.d.). Pharmaffiliates.
- (2R)-1,4-dibromo-2-methylbutane. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- 1,4-DIBROMOBUTANE. (n.d.). SD Fine-Chem.
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- 7. Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 [smolecule.com]
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- 11. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1,4-Dibromo-2-methylbutane physical properties
An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2-methylbutane
Foreword
In the landscape of modern organic synthesis and drug development, a profound understanding of the physical characteristics of a chemical intermediate is not merely academic; it is the bedrock of predictable, scalable, and safe chemistry. This compound, a chiral difunctionalized alkane, serves as a versatile building block for introducing complex carbon skeletons. This guide moves beyond a simple recitation of data. It aims to provide a holistic, field-proven perspective on the core physical properties of this reagent, explaining the causality behind the numbers and outlining robust methodologies for their verification. The protocols described are designed as self-validating systems, ensuring the integrity of your experimental work.
PART 1: Molecular Identity and Physicochemical Characteristics
The intrinsic properties of a molecule are dictated by its structure. For this compound, the presence of a stereocenter and two heavy bromine atoms profoundly influences its physical behavior.
Structural and Molecular Overview
This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers: (R)- and (S)-1,4-dibromo-2-methylbutane. While most commercial sources provide the racemic mixture, enantiomerically pure forms are available for stereospecific syntheses.[1] The physical properties listed in this guide refer to the racemate unless otherwise specified.
-
IUPAC Name: this compound[3]
Caption: Structure of this compound with the chiral center (C*) indicated.
Core Physical Properties: A Quantitative Summary
The data presented below are compiled from authoritative chemical databases and supplier specifications. These values are fundamental for process design, purification strategies, and safety assessments.
| Physical Property | Value | Notes | Source(s) |
| Boiling Point | 198.7 °C | At 760 mmHg. High boiling point necessitates vacuum distillation for purification to prevent decomposition. | [2] |
| Density | 1.668 g/cm³ | At 25 °C. Significantly denser than water. | [2] |
| Refractive Index (n²⁰/D) | 1.5104 | A sensitive indicator of purity. | [2][5] |
| Melting Point | -28.63 °C | This is an estimated value. The compound is a liquid under standard laboratory conditions. | [2][5] |
| Flash Point | 73.1 °C | Combustible liquid. Requires precautions against ignition sources. | [2] |
| Vapor Pressure | 0.502 mmHg | At 25 °C. Relatively low volatility at room temperature. | [2] |
| LogP (Octanol/Water) | 2.8 - 2.9 | Indicates good solubility in organic solvents and low solubility in water. | [2][3][4] |
Expertise & Experience: The high boiling point and density are direct consequences of the two bromine atoms, which significantly increase the molecular weight and enhance intermolecular van der Waals forces. When planning a reaction, the density is critical for accurate volume-based measurements, while the boiling point dictates the choice of solvent and the conditions for post-reaction workup and purification. Vacuum distillation is the method of choice to purify this compound, as prolonged heating at atmospheric pressure can lead to dehydrobromination or other decomposition pathways.
PART 2: Protocols for Physical Property Verification
Trust in experimental data is paramount. The following section details standard, self-validating laboratory protocols for verifying the key physical properties of a liquid sample of this compound.
Boiling Point Determination by Simple Distillation
This method verifies the boiling point at a given pressure and serves as a primary assessment of purity.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add 5-10 mL of the this compound sample to the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Observe the vapor rising and condensing. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.
-
Data Acquisition: Record the temperature when the distillation rate is steady (approx. 1 drop per second) and the temperature reading is stable. This is the observed boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, use a nomograph or the Clausius-Clapeyron relation to correct the boiling point to standard pressure.
Trustworthiness: A pure compound will exhibit a sharp, stable boiling point range (typically < 2 °C). A wide boiling range is a strong indicator of impurities.
Caption: A self-validating workflow for experimental boiling point determination.
Density Measurement Using a Pycnometer
This protocol provides a highly accurate method for determining the density of a liquid.
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).
-
Mass of Pycnometer: Accurately measure the mass of the empty, dry pycnometer (m₁).
-
Mass of Pycnometer + Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the outside and measure the mass (m₂).
-
Mass of Pycnometer + Sample: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same temperature. Measure the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
Trustworthiness: The accuracy of this method is contingent on precise temperature control and accurate mass measurements. Performing the measurement in triplicate and averaging the results ensures high confidence.
Refractive Index Measurement
The refractive index is a unique physical constant that is highly sensitive to impurities.
Methodology:
-
Instrument Calibration: Turn on the Abbe refractometer and allow the lamp to warm up. Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Sample Application: Place 1-2 drops of this compound onto the clean, dry prism surface.
-
Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields meet at a sharp line in the center of the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.
Authoritative Grounding: The measured value should be compared directly to the literature value.[2][5] A deviation of more than ±0.001 typically suggests the presence of impurities or an incorrect measurement temperature.
PART 3: Spectroscopic & Safety Considerations
Spectroscopic Fingerprint
While a full analysis is beyond the scope of this guide, the identity and purity of this compound are definitively confirmed by spectroscopic methods. Key expected features include:
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).[3][6]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region (typically 500-650 cm⁻¹).[3]
-
Raman Spectroscopy: Complementary to IR, Raman spectra are also available for this compound.[6][7]
Safety, Handling, and Storage
Halogenated hydrocarbons require careful handling. While a substance-specific Safety Data Sheet (SDS) is the ultimate authority, the following principles are critical.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can promote elimination or substitution reactions.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.
-
Health Hazards: This class of compounds can be irritating to the skin, eyes, and respiratory system.[9][10][11] Skin contact may lead to absorption with potential systemic effects.[9]
References
- LookChem. (n.d.). This compound|54462-66-7.
- PubChem. (n.d.). (2R)-1,4-dibromo-2-methylbutane.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.
- Chemsrc. (n.d.). (R)-1,4-dibromo-2-methylbutane | CAS#:69498-28-8.
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1,4-Dibromo-2-methylbutane molecular weight
An In-Depth Technical Guide to 1,4-Dibromo-2-methylbutane: From Fundamental Properties to Synthetic Applications
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a chiral, bifunctional alkylating agent of significant interest in synthetic organic chemistry. Its value as a molecular building block stems from the differential reactivity of its primary and secondary bromide leaving groups and the stereocenter introduced by the methyl group. This guide provides a comprehensive technical overview of this reagent, beginning with its fundamental physicochemical properties, anchored by its molecular weight. We will delve into its synthesis and spectroscopic characterization, explore its key chemical reactions and their underlying mechanisms, and highlight its applications as a versatile scaffold in medicinal chemistry and drug development. This document is designed to equip researchers with the necessary field-proven insights and detailed protocols to effectively utilize this compound in their research endeavors.
The Significance of this compound
This compound, with the CAS Registry Number 54462-66-7, is a halogenated alkane that serves as a powerful intermediate in organic synthesis.[1][2] Its structure contains two bromine atoms, one at a primary carbon and the other at a secondary carbon, which imparts differential reactivity. The presence of a chiral center at the C-2 position makes it a valuable precursor for the enantioselective synthesis of complex target molecules, particularly in the pharmaceutical industry.
This guide will cover the essential knowledge required to handle and utilize this reagent effectively, from its core data to its practical application in the laboratory.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design, ensuring accurate stoichiometry and proper handling.
Molecular Weight and Formula
The precise molecular weight of a compound is a critical parameter for all stoichiometric calculations in a reaction. It ensures that molar equivalents are added correctly, which directly impacts reaction yield, purity, and reproducibility.
Chemical Structure and Isomerism
The structure of this compound features a four-carbon chain with a methyl group at the C-2 position and bromine atoms at the C-1 and C-4 positions. The carbon at the C-2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-1,4-dibromo-2-methylbutane and (S)-1,4-dibromo-2-methylbutane. The commercially available material is often a racemic mixture.
Tabulated Physical Data
The following table summarizes the key physical properties of this compound. These values are crucial for procedures such as purification by distillation and for determining appropriate reaction solvents.
| Property | Value | Source(s) |
| CAS Number | 54462-66-7 | [1][3] |
| Density | 1.668 g/cm³ | [3] |
| Boiling Point | 198.7 °C at 760 mmHg | [3] |
| Flash Point | 73.1 °C | [3] |
| Refractive Index | 1.5104 | [3] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A common route involves the bromination of 2-methyl-1,4-butanediol.
Detailed Laboratory Protocol for Synthesis
This protocol describes a robust method for synthesizing this compound from 2-methyl-1,4-butanediol using phosphorus tribromide (PBr₃), a classic and effective brominating agent for primary and secondary alcohols.
Objective: To synthesize this compound.
Materials:
-
2-methyl-1,4-butanediol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.8 eq, a slight excess relative to stoichiometry for two brominations)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2-methyl-1,4-butanediol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over 1 hour. The causality here is critical: slow, cold addition is necessary to control the highly exothermic reaction between PBr₃ and the alcohol, preventing side reactions and solvent boiling.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 3-4 hours to ensure the reaction goes to completion.
-
Workup - Quenching: The reaction mixture is cooled again to 0 °C. The causality for cooling before quenching is to safely manage the exothermic neutralization of any unreacted PBr₃ and the resulting phosphorous acid when water is added. The mixture is slowly poured onto crushed ice.
-
Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition at high temperatures.
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized or purchased material is a cornerstone of scientific integrity. The following are the expected spectroscopic signatures for this compound.
| Technique | Expected Features |
| ¹H NMR | Complex spectrum due to the chiral center causing diastereotopic protons. Expect signals for: -CH₃ (doublet), -CH₂-Br (diastereotopic protons, complex multiplet), -CH- (multiplet), and another -CH₂-Br group (multiplet). Chemical shifts for protons alpha to bromine will be in the 3.4-3.8 ppm range. |
| ¹³C NMR | Expect 5 distinct signals corresponding to the five unique carbon environments in the molecule. Carbons attached to bromine will be shifted downfield (approx. 30-45 ppm). |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z 228, 230, and 232 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). Common fragmentation would involve the loss of Br (M-79/M-81) and subsequent alkyl fragments. |
| IR Spectroscopy | Key peaks will include C-H stretching (~2850-3000 cm⁻¹) and a strong C-Br stretching absorption in the fingerprint region (~500-650 cm⁻¹). |
Chemical Reactivity and Mechanistic Insights
This compound is a classic substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism. The primary bromide (at C-4) is sterically more accessible and thus more reactive towards nucleophiles than the secondary bromide (at C-1). This differential reactivity can be exploited for selective functionalization.
A primary application is in the synthesis of substituted cyclic compounds. For example, reaction with a primary amine can lead to the formation of a 3-methylpyrrolidine ring system, a common scaffold in pharmaceuticals.
Diagram of Reactivity Pathways
Caption: Key reactivity pathways for this compound in synthesis.
Applications in Drug Development
The structural features of this compound make it an attractive building block in drug discovery. Similar bifunctional linkers are used to synthesize novel active pharmaceutical ingredients (APIs).[7] The methyl group provides a point of steric definition and chirality, which is critical for specific binding to biological targets like enzymes and receptors.
For instance, it can be used to synthesize chiral linkers for connecting two pharmacophores or to build heterocyclic scaffolds that mimic natural products. The ability to introduce a deuterated version of this molecule also opens pathways for studying drug metabolism and potentially improving pharmacokinetic profiles.[7]
Logical Flow for a Drug Discovery Application
Caption: Use of this compound in a typical drug discovery workflow.
Safety, Handling, and Storage
As with all alkyl halides, this compound should be handled with care. It is expected to be a skin and eye irritant and may cause respiratory irritation.[8]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its utility is defined by its bifunctional nature, differential reactivity, and inherent chirality. By understanding its fundamental properties, from its molecular weight to its reactivity and safe handling requirements, researchers in drug development and other scientific fields can effectively leverage this compound to construct novel chemical entities with significant potential. This guide serves as a foundational resource to support such endeavors, promoting both innovation and safety in the laboratory.
References
- EvitaChem. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037).
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An In-depth Technical Guide to 1,4-Dibromo-2-methylbutane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Complex Synthesis
1,4-Dibromo-2-methylbutane is a halogenated alkane that serves as a valuable bifunctional building block in organic synthesis. Its structure, featuring primary and secondary bromine atoms, offers differential reactivity that can be strategically exploited to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications, with a particular focus on its utility for professionals in research and drug development. The presence of a methyl group on the butane chain introduces chirality and steric influence, which can be leveraged to achieve specific stereochemical outcomes in synthetic transformations.
Physicochemical Properties
This compound is a liquid at room temperature with a molecular formula of C₅H₁₀Br₂ and a molecular weight of 229.94 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54462-66-7 | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| Boiling Point | 198.7 °C at 760 mmHg (estimated) | |
| Melting Point | -28.63 °C (estimated) | |
| Density | 1.668 g/cm³ (estimated) | |
| InChI | InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | [1] |
| SMILES | CC(CCBr)CBr | [2] |
Synthesis of this compound
Causality Behind Experimental Choices:
The use of a strong acid is crucial for protonating the hydroxyl groups of the diol, converting them into good leaving groups (water). The bromide ions, abundantly available from HBr, can then act as nucleophiles and displace the water molecules via an Sₙ2 mechanism. Sulfuric acid serves a dual purpose: it acts as a catalyst by protonating the alcohols and as a dehydrating agent, shifting the equilibrium towards the formation of the dibromide by removing water as it is formed.
Experimental Protocol: Synthesis of this compound from 2-Methyl-1,4-butanediol (Adapted)
Materials:
-
2-methyl-1,4-butanediol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2-methyl-1,4-butanediol.
-
Acid Addition: Cool the flask in an ice bath. Slowly add 48% hydrobromic acid to the stirred diol. After the initial addition, slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is kept low.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water. The organic layer, containing the product, will separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the methylene protons diastereotopic. The spectrum would likely show a doublet for the methyl group, a complex multiplet for the methine proton, and distinct multiplets for the four methylene protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would appear as a triplet at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.
Reactivity and Synthetic Applications
The two bromine atoms in this compound have different reactivities, with the primary bromide at the C4 position being more susceptible to Sₙ2 reactions than the secondary bromide at the C1 position. This differential reactivity can be exploited for selective functionalization.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups.[8][9][10] The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the selectivity between mono- and di-substitution.
Intramolecular Cyclization
The 1,4-disposition of the bromine atoms makes this compound an excellent precursor for the synthesis of five-membered rings via intramolecular cyclization.[11][12][13] By reacting this compound with a dinucleophile or by forming a di-Grignard reagent followed by reaction with an electrophile, various substituted cyclopentane derivatives can be synthesized.
Applications in Drug Development
As a bifunctional intermediate, this compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[14][15][][17] Its ability to form substituted carbon chains and cyclic structures is particularly valuable in the construction of complex molecular scaffolds found in many bioactive molecules. The methyl group can also play a crucial role in modulating the pharmacological properties of the target molecule.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, offering multiple avenues for the construction of complex organic molecules. Its differential reactivity and the presence of a chiral center make it a particularly useful building block for the synthesis of pharmaceutical intermediates and other high-value chemical entities. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.
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An In-depth Technical Guide to 1,4-Dibromo-2-methylbutane: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 1,4-dibromo-2-methylbutane, a versatile building block in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for researchers, scientists, and professionals in drug development.
Introduction and Core Chemical Identity
This compound, with the IUPAC name This compound , is a halogenated hydrocarbon.[1] Its structure features a four-carbon butane chain with bromine atoms at positions 1 and 4, and a methyl group at position 2. This seemingly simple molecule is a valuable precursor in the synthesis of more complex chemical entities, particularly heterocyclic compounds that form the core of many pharmaceutical agents.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| CAS Number | 54462-66-7 | [1] |
| Canonical SMILES | CC(CCBr)CBr | [1] |
| InChIKey | SBCDMKDTWODACO-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.9 | [1] |
| Complexity | 37.1 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of a suitable precursor. While the direct hydrobromination of isoprene can lead to the related unsaturated compound, 1,4-dibromo-2-methyl-2-butene, the saturated target molecule is typically prepared from 2-methyl-1,4-butanediol.[2] Another potential route, by analogy to the synthesis of 1,4-dibromobutane, involves the ring-opening of 3-methyltetrahydrofuran.[3][4]
Synthesis from 2-methyl-1,4-butanediol (Proposed)
This method involves the conversion of the diol to the corresponding dibromide, a standard transformation in organic synthesis. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically employed.
Reaction Scheme:
Caption: Synthesis of this compound from 2-methyl-1,4-butanediol.
Experimental Protocol (Conceptual):
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1,4-butanediol dissolved in a suitable inert solvent like diethyl ether or dichloromethane.
-
Step 2: Reagent Addition. Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The reaction is exothermic and generates hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.
-
Step 3: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion.
-
Step 4: Workup. Cool the reaction mixture and carefully pour it over ice. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Step 5: Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Purification and Characterization
Purification of the final product is crucial to remove unreacted starting materials and byproducts.
Purification Methods:
-
Vacuum Distillation: This is the preferred method for purifying liquid products with high boiling points.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.
Characterization Techniques:
A combination of spectroscopic methods is used to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons. The chemical shifts and splitting patterns will be indicative of the structure. For comparison, the related compound 1-bromo-2-methylbutane shows characteristic peaks for its diastereotopic protons.[5]
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[1] The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of the carbon chain.[6]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic C-H stretching and bending vibrations.[1] The absence of a broad O-H stretching band (around 3300 cm⁻¹) would confirm the complete conversion of the diol starting material. The C-Br stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).
-
Applications in Drug Development
The primary utility of this compound in drug development lies in its ability to serve as a bifunctional electrophile for the construction of cyclic structures, particularly substituted pyrrolidines. The pyrrolidine ring is a common motif in a wide range of pharmaceuticals.
Synthesis of 3-methyl-N-substituted Pyrrolidines
The reaction of this compound with primary amines provides a direct route to 3-methyl-N-substituted pyrrolidines. This transformation proceeds via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization.[7]
Reaction Workflow:
Caption: Workflow for the synthesis of 3-methyl-N-substituted pyrrolidines.
Experimental Protocol (Adapted from a similar reaction with 1,4-dibromobutane): [7]
-
Step 1: Materials.
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
-
Step 2: Reaction Setup. To a solution of the primary amine and base in the chosen solvent, add this compound.
-
Step 3: Reaction. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Step 4: Workup. After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Step 5: Purification. The crude product can be purified by column chromatography on silica gel.
The introduction of the methyl group at the 3-position of the pyrrolidine ring can significantly impact the pharmacological properties of a drug molecule by influencing its binding to target proteins and its metabolic stability.
Role in Deuterated Drug Synthesis
The use of deuterated analogs of drug molecules is an emerging strategy to improve their pharmacokinetic profiles.[8] Deuterated this compound can be used to introduce a deuterated 2-methylbutyl moiety into a drug candidate, which can lead to increased metabolic stability and a longer half-life.[8]
Safety and Handling
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in cyclization reactions to form 3-methyl-substituted pyrrolidines makes it particularly relevant to the field of drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the practical insights and underlying scientific principles that are essential for its effective use in a research and development setting.
References
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Molecular Structure and Stereochemical Considerations
An In-Depth Technical Guide to the NMR Spectra of 1,4-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key analytical technique in organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of this halogenated alkane, with a special focus on the impact of its stereochemistry on the spectral features.
This compound possesses a chiral center at the second carbon (C2), which has a significant impact on its NMR spectra.[1][2] The presence of this stereocenter renders the molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that might otherwise appear identical.
Below is a diagram illustrating the structure and numbering of this compound.
Caption: Molecular structure of this compound with atom numbering.
A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on C1 and C3.[3][4] Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts and exhibit distinct coupling patterns.[5] This phenomenon arises because replacing each of these protons with another group would result in the formation of diastereomers.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to show five distinct signals, each with a specific chemical shift, integration, and multiplicity. The presence of the electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H5 (-CH₃) | ~1.1 | Doublet (d) | 3H |
| H3a, H3b | ~1.9 - 2.2 | Multiplet (m) | 2H |
| H2 | ~2.3 | Multiplet (m) | 1H |
| H4 | ~3.4 | Triplet (t) | 2H |
| H1a, H1b | ~3.5 - 3.7 | Multiplet (m) | 2H |
Analysis of Predicted ¹H NMR Signals:
-
H5 (-CH₃): These three protons are coupled to the single proton on C2, resulting in a doublet.
-
H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.[3] They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on C2 and C4, leading to a complex multiplet.
-
H2: This methine proton is coupled to the three methyl protons (H5), the two methylene protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.
-
H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.
-
H1a and H1b: These methylene protons are also diastereotopic due to the chiral center at C2.[4] They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of doublets for each.
The diagram below illustrates the predicted spin-spin coupling interactions in this compound.
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The Challenge and Utility of IR Spectroscopy for Alkyl Halides
An In-Depth Technical Guide to the Infrared Spectrum of 1,4-Dibromo-2-methylbutane
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₅H₁₀Br₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational spectroscopy, offering field-proven insights for accurate spectral interpretation and experimental design.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint." The IR spectrum is typically divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).
While highly useful for identifying functional groups like carbonyls (C=O) or hydroxyls (O-H), identifying alkyl halides via IR spectroscopy presents a unique challenge.[1] The key vibrational mode—the carbon-halogen stretch—gives rise to absorptions in the low-frequency fingerprint region.[2][3] Specifically, the carbon-bromine (C-Br) stretching vibration occurs between 690-515 cm⁻¹.[4][5] This area of the spectrum is often crowded with numerous other absorptions, making unambiguous assignment difficult.[4] However, a systematic approach, combining the analysis of the alkane backbone with specific halide-associated vibrations, allows for a confident and self-validating interpretation.
Structural Analysis of this compound
A thorough interpretation of an IR spectrum begins with a clear understanding of the molecule's structure. The IUPAC name this compound defines a four-carbon main chain with bromine atoms at positions 1 and 4, and a methyl group at position 2.
Key Structural Features:
-
Alkane Backbone: Composed entirely of sp³ hybridized carbons and C-C and C-H single bonds.
-
Methyl Group (-CH₃): A terminal alkyl group.
-
Methylene Groups (-CH₂): Present at positions 1, 3, and 4.
-
Methine Group (-CH): At the chiral center, position 2.
-
Primary Alkyl Bromides (R-CH₂-Br): The molecule contains two primary C-Br bonds, one at each end of the carbon chain.
These features give rise to a predictable set of vibrational modes that form the basis of our spectral analysis.
Core Spectral Interpretation: Predicting Vibrational Modes
The IR spectrum of this compound is a composite of the vibrations from its constituent parts. By dissecting the molecule, we can anticipate the location and nature of its key absorption bands.
C-H Stretching and Bending Vibrations
The hydrocarbon framework produces the most intense bands in the spectrum.
-
C-H Stretching (3000-2850 cm⁻¹): Like all alkanes, this compound will exhibit strong, sharp absorption bands in this region due to the stretching of its carbon-hydrogen bonds.[6][7][8] These signals arise from the combined vibrations of the methyl, methylene, and methine groups.
-
C-H Bending (1470-1375 cm⁻¹): These vibrations are highly diagnostic for the types of alkyl groups present.
-
Methylene (-CH₂) Scissoring: A characteristic absorption is expected around 1465 cm⁻¹.[6]
-
Methyl (-CH₃) Asymmetric Bending: This vibration occurs near 1450 cm⁻¹ and often overlaps with the methylene scissoring band.[6]
-
Methyl (-CH₃) Symmetric Bending ("Umbrella" Mode): A distinct, medium-intensity band is expected around 1375 cm⁻¹.[6][7] The presence of this band is a reliable indicator of a methyl group.
-
Carbon-Bromine Vibrations: The Halide Signature
The presence of two bromine atoms is confirmed by vibrations in the low-frequency region of the spectrum.
-
-CH₂-Br Wagging (1300-1150 cm⁻¹): A key, often overlooked, diagnostic band for terminal alkyl halides is the C-H wag of the methylene group attached to the halogen (-CH₂X).[4][5] For this compound, this vibration provides crucial evidence for the primary alkyl bromide moieties.
-
C-Br Stretching (690-515 cm⁻¹): The most direct, though often complex, evidence for the C-Br bond is its stretching vibration. This strong absorption appears at very low wavenumbers.[4][5][9] The presence of two C-Br bonds in the molecule may result in a broad or multiple peaks in this region. Causality Note: The frequency of the C-X stretch decreases with increasing halogen mass due to the simple harmonic oscillator relationship, where frequency is inversely proportional to the square root of the reduced mass of the bonded atoms.[2]
Data Summary Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Structural Origin |
| C-H Stretch | 3000-2850 | Strong, Sharp | -CH₃, -CH₂, -CH groups |
| C-H Bend (CH₂ Scissoring) | ~1465 | Medium | All -CH₂- groups |
| C-H Bend (CH₃ Asymmetric) | ~1450 | Medium | -CH₃ group |
| C-H Bend (CH₃ Symmetric) | ~1375 | Medium | -CH₃ group |
| C-H Wag (-CH₂-Br) | 1300-1150 | Medium | Methylene groups attached to bromine[4][5] |
| C-C Stretch | 1200-800 | Weak | Carbon skeleton |
| C-Br Stretch | 690-515 | Strong | C-Br bonds[4][5] |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant IR absorptions.
Caption: Molecular structure of this compound with key IR-active bonds highlighted.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of spectral data is predicated on a robust experimental methodology. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of liquid this compound.
Objective: To obtain the transmission FT-IR spectrum of a neat liquid sample.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium Bromide (KBr) salt plates and holder (preferred) or Sodium Chloride (NaCl) plates
-
This compound sample
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
-
Lens paper
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Perform a background scan (air). This is a critical self-validating step, as it records the spectral signature of atmospheric CO₂ and water vapor, which the instrument software will then subtract from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry KBr salt plate on a clean surface. Expertise Note: KBr optics are essential for viewing the C-Br stretching region, as their cutoff is ~400 cm⁻¹. Standard NaCl plates are opaque below ~650 cm⁻¹, which would obscure the C-Br stretch signal.[9]
-
Using a Pasteur pipette, place one small drop of this compound onto the center of the plate.
-
Carefully place the second KBr plate on top, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.
-
Place the "sandwich" of plates into the spectrometer's sample holder.
-
-
Data Acquisition:
-
Insert the holder into the sample compartment.
-
Set the acquisition parameters. For a standard qualitative scan, the following are typical:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio).
-
-
Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance spectrum.
-
Perform a baseline correction if necessary to ensure absorption peaks originate from a flat 100% transmittance line.
-
Use the software's peak-picking tool to label the wavenumbers of major absorption bands.
-
After analysis, carefully disassemble the salt plates. Clean them thoroughly with a dry solvent, wipe gently with lens paper, and store them in a desiccator to prevent fogging from atmospheric moisture.
-
Conclusion: A Self-Validating Spectroscopic Narrative
The identification of this compound from its IR spectrum is a process of building a cohesive narrative. It is not one peak, but the constellation of peaks that provides a definitive answer. The analysis is a self-validating system: the strong C-H stretches confirm the alkane nature; the characteristic C-H bending patterns confirm the presence and type of alkyl groups (methyl vs. methylene); and the low-frequency C-Br stretch, corroborated by the -CH₂-Br wagging vibration, confirms the presence and placement of the halogen atoms. By following a rigorous experimental protocol and a logical, structure-based interpretation, researchers can confidently utilize IR spectroscopy for the characterization of complex molecules like this compound.
References
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The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2-methylbutane
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1,4-dibromo-2-methylbutane (C₅H₁₀Br₂). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the core principles of its fragmentation under electron ionization (EI), offering field-proven insights into spectral interpretation. We will explore the causality behind the experimental choices and fragmentation pathways, ensuring a robust understanding of how to characterize this and similar branched halogenated alkanes.
Introduction: The Significance of Mass Spectrometry for Halogenated Alkanes
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. In the context of halogenated hydrocarbons such as this compound, it provides a definitive analytical fingerprint. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a characteristic isotopic pattern to the molecular ion and bromine-containing fragments, greatly aiding in their identification. Understanding the fragmentation of this compound is crucial for its unambiguous identification in complex matrices, a common requirement in synthetic chemistry, environmental analysis, and pharmaceutical development.
Electron Ionization (EI) Mass Spectrometry of this compound: A Detailed Analysis
Electron ionization is the most common ionization technique for the analysis of relatively non-polar and volatile compounds like this compound. The high energy (typically 70 eV) imparted to the molecule induces reproducible and information-rich fragmentation patterns.
The Molecular Ion Peak (M⁺)
The molecular weight of this compound is 229.94 g/mol .[1][2][3] Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic cluster of peaks. The isotopic abundance of ⁷⁹Br is approximately 50.69% and that of ⁸¹Br is 49.31%. Consequently, the molecular ion region will exhibit a triplet of peaks at m/z 228 (M⁺, containing two ⁷⁹Br atoms), 230 (M+2, containing one ⁷⁹Br and one ⁸¹Br atom), and 232 (M+4, containing two ⁸¹Br atoms) in a rough intensity ratio of 1:2:1.[4] The observation of this isotopic cluster is a strong indicator of a dibrominated compound. However, for branched alkanes, the molecular ion peak can be weak or even absent due to the high propensity for fragmentation.[5][6]
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Br bond is significantly weaker than C-C and C-H bonds, making it a primary site for initial cleavage. Furthermore, cleavage at the branch point is favored as it leads to the formation of more stable secondary carbocations.[5][6][7]
Primary Fragmentation Mechanisms:
-
α-Cleavage (C-Br Bond Scission): The most facile fragmentation is the loss of a bromine radical (•Br), leading to the formation of a bromonium ion or a carbocation. This will result in a pair of isotopic peaks at m/z 149 and 151, corresponding to [C₅H₁₀Br]⁺. The near 1:1 ratio of these peaks is characteristic of a fragment containing a single bromine atom.
-
Cleavage at the Branch Point: The presence of a methyl group creates a branch point. Cleavage of the C-C bond adjacent to the bromine-bearing carbon and the branch point is a highly probable event.
-
Loss of a Bromomethyl Radical (•CH₂Br): This cleavage results in a secondary carbocation at m/z 135 and 137 ([C₄H₇Br]⁺).
-
Loss of a Propyl Bromide Moiety: Cleavage can also lead to the formation of a stable secondary carbocation, [C₄H₉]⁺, at m/z 57, with the loss of a neutral brominated fragment. This m/z 57 peak is often a significant fragment in branched alkanes.
-
-
Formation of Cyclic Bromonium Ion: Intramolecular cyclization with the elimination of a bromine radical can lead to the formation of a stable five-membered cyclic bromonium ion. This would also contribute to the ion cluster at m/z 149/151.
-
Further Fragmentation of Primary Fragments: The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [C₅H₁₀Br]⁺ ion can lose ethylene (C₂H₄) to form a fragment at m/z 121/123.
The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a fingerprint for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating halogenated hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane stationary phase, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer operating in electron ionization (EI) mode.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions.
-
Compare the obtained spectrum with a reference library spectrum (e.g., from NIST or Wiley) for confirmation.
-
Data Presentation and Interpretation
The mass spectrum of this compound will be a plot of relative intensity versus mass-to-charge ratio (m/z). The key is to systematically analyze the spectrum to deduce the structure.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Isotopic Cluster) | Proposed Fragment Ion | Fragmentation Pathway |
| 228, 230, 232 | [C₅H₁₀Br₂]⁺• (Molecular Ion) | Electron Ionization |
| 149, 151 | [C₅H₁₀Br]⁺ | Loss of •Br |
| 135, 137 | [C₄H₇Br]⁺ | Loss of •CH₂Br |
| 57 | [C₄H₉]⁺ | Cleavage at branch point |
| 41 | [C₃H₅]⁺ | Further fragmentation |
Visualizing the Fragmentation Pathways
To better understand the relationships between the precursor ion and its fragments, a fragmentation diagram is invaluable.
Sources
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An In-depth Technical Guide to the Safe Handling of 1,4-Dibromo-2-methylbutane
Authored for Drug Development and Research Professionals
This document serves as a comprehensive technical guide for the safe handling, storage, and disposal of 1,4-Dibromo-2-methylbutane (CAS No: 54462-66-7). As a key building block in organic synthesis, its proper management is critical to ensuring laboratory safety and experimental integrity. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary field-proven insights and protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aliphatic hydrocarbon.[1] Its molecular structure, containing two bromine atoms, dictates its reactivity and toxicological profile. Understanding its physical properties is the first step in a robust risk assessment. For instance, its relatively high boiling point and low vapor pressure at room temperature suggest that while inhalation risk is not as acute as with highly volatile substances, it can become significant if the material is heated or aerosolized.[2]
The table below summarizes its key quantitative data, which informs the specific handling and storage protocols outlined in the subsequent sections.
| Property | Value | Source |
| CAS Number | 54462-66-7 | [2][3] |
| Molecular Formula | C₅H₁₀Br₂ | [2][3][4] |
| Molecular Weight | 229.94 g/mol | [2][3][5] |
| Appearance | Colorless Liquid (presumed) | [6][7] |
| Density | 1.668 g/cm³ | [2] |
| Boiling Point | 198.7°C @ 760 mmHg | [2] |
| Flash Point | 73.1°C | [2] |
| Vapor Pressure | 0.502 mmHg @ 25°C | [2] |
| Solubility | Insoluble in water (presumed) | [6] |
Hazard Identification and Toxicological Assessment
While a specific, comprehensive GHS classification for this compound is not universally published, data from structurally similar brominated alkanes provides a strong basis for hazard assessment.[8][9] The primary hazards are associated with its irritant properties and the potential for harmful systemic effects upon absorption.
-
Skin Irritation (H315): Like many halogenated hydrocarbons, prolonged contact can defat the skin, leading to irritation, dermatitis, and increased risk of chemical absorption.[1][8] Open cuts or abrasions must be protected, as they provide a direct route for systemic entry.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes will cause serious irritation and potential damage.[1][8]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[8] While the vapor pressure is low, this risk is elevated at higher temperatures or when the liquid is agitated or sprayed.[1]
-
Acute Toxicity: Based on related compounds, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[1][10] Acute intoxication by halogenated hydrocarbons can depress the central nervous system, with symptoms including dizziness, headache, and nausea.[1][6]
-
Combustibility: With a flash point of 73.1°C, it is a combustible liquid but not highly flammable.[2] However, its vapors are heavier than air and can accumulate, potentially forming explosive mixtures with air if heated above its flash point.[8]
-
Hazardous Decomposition: Upon combustion or thermal decomposition, it may emit highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[1][11]
Proactive Risk Management: Engineering and Personal Controls
A multi-layered approach to safety, prioritizing engineering controls and supplementing with rigorous personal protective equipment (PPE) protocols, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical control measure to prevent inhalation of vapors.[9][11]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[11]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is mandatory to protect from direct contact. The selection of appropriate PPE is critical, as is the procedure for donning (putting on) and doffing (taking off) to prevent cross-contamination.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] In procedures with a higher risk of splashing, the use of a full-face shield over the goggles is required.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-retardant laboratory coat is required.[8] For larger-scale operations or situations with a high splash risk, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Typically not required when working within a fume hood. However, if vapors or aerosols are generated outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][11]
The sequence of donning and doffing PPE is crucial for preventing the transfer of contaminants to the user.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety and reproducibility.
General Handling Protocol
-
Pre-Handling Verification: Before starting, confirm the functionality of the fume hood and the availability of spill cleanup materials. Ensure the safety data sheet (SDS) is accessible.
-
Area Demarcation: Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
Container Inspection: Visually inspect the container for any damage or leaks before moving it.[1]
-
Grounding: When transferring from a large container, ground and bond the container and receiving equipment to prevent static discharge.[8]
-
Dispensing: Use only non-sparking tools for opening and dispensing.[8] Perform all transfers slowly to minimize splashing and aerosol generation.
-
Post-Handling: Tightly close the container immediately after use.[1][8] Decontaminate the work surface.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[8]
Storage and Incompatibility Protocol
Proper storage is vital to maintain chemical stability and prevent hazardous reactions.
-
Container: Store in the original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][7] A refrigerator rated for chemical storage (2-8°C) is recommended.[12]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[8][11]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent violent reactions.[11][13] Do not store near heat sources, sparks, or open flames.[8]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.
First Aid Measures
Immediate action is required upon any exposure. Always show the Safety Data Sheet to attending medical personnel.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.[8]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin area with large amounts of running water and soap.[1][11] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately and keep them warm and at rest in a comfortable breathing position.[8][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8][11] Seek immediate medical attention.[8]
Spill Response
The appropriate response depends on the scale of the spill.
Protocol for a Small, Contained Spill (inside a fume hood):
-
Alert: Alert personnel in the immediate vicinity.
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 3.2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Seal the waste container and manage it according to institutional hazardous waste protocols.
For large spills, immediately evacuate the area and contact your institution's emergency response team.[8]
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste.[6]
-
Collection: Collect all waste in a properly sealed and clearly labeled container. The label should include the chemical name and associated hazards.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[6][8][11] Do not pour down the drain.[8]
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- Santa Cruz Biotechnology.1,4-Dibromobutane Material Safety Data Sheet.
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1,4-Dibromo-2-methylbutane material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 1,4-Dibromo-2-methylbutane
This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a detailed examination of the safety, handling, and emergency protocols for this compound (CAS No. 54462-66-7). Moving beyond a standard Material Safety Data Sheet (MSDS), this document elucidates the scientific rationale behind safety procedures, empowering laboratory personnel to work with this versatile reagent with confidence and a profound understanding of its characteristics.
Core Chemical Profile and Hazard Potential
This compound is a halogenated hydrocarbon utilized as a building block in organic synthesis. Its utility stems from the two bromine atoms, which serve as effective leaving groups in nucleophilic substitution reactions. However, this same reactivity is the foundation of its potential hazards. As an alkylating agent, it has the potential to react with biological macromolecules, necessitating stringent handling protocols.
Understanding its physical properties is the first step in designing safe experimental procedures. The compound is a liquid at room temperature with a high boiling point and density greater than water.[1] Its flash point of 73.1°C indicates that it is a combustible liquid but not highly flammable at standard ambient temperatures.[1]
| Property | Value | Source |
| CAS Number | 54462-66-7 | [1][2] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| Appearance | Colorless liquid (Typical) | [3] |
| Boiling Point | 198.7°C at 760 mmHg | [1] |
| Density | 1.668 g/cm³ | [1] |
| Flash Point | 73.1°C | [1] |
| Vapor Pressure | 0.502 mmHg at 25°C | [1] |
Toxicological Assessment and Routes of Exposure
While specific GHS hazard classifications for this compound are not extensively documented, its structural similarity to other brominated aliphatic hydrocarbons allows for a scientifically grounded hazard assessment.[4] Compounds like 1,4-dibromobutane and other bromoalkanes are known to be irritants and can have systemic effects.[5][6] The primary concern is the compound's ability to cause irritation and potential damage upon contact with skin, eyes, and the respiratory tract.[5][6]
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory irritation.[6] At elevated temperatures, the vapor concentration in the air increases, enhancing the inhalation risk.[5]
-
Skin Contact: Direct contact can cause skin irritation.[6] As an alkylating agent, prolonged or repeated exposure could lead to more severe skin damage. Absorption through the skin may lead to systemic effects.[5]
-
Eye Contact: The compound is expected to cause serious eye irritation. Direct contact with the liquid or high concentrations of vapor can result in significant damage.
-
Ingestion: Ingestion is considered toxic.[5]
Proactive Exposure Control: A Multi-Layered Approach
The cornerstone of safe laboratory practice is the "Hierarchy of Controls," which prioritizes methods of risk reduction. For a chemical like this compound, this hierarchy is implemented as follows:
-
Engineering Controls: This is the most critical layer of protection. All work must be conducted in a certified chemical fume hood to contain vapors and prevent inhalation exposure.[6] An eyewash station and a safety shower must be readily accessible and tested regularly.[7][8]
-
Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for the use of this chemical. All personnel must be thoroughly trained on these procedures and the specific hazards of the compound before commencing work.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be used as a substitute for robust engineering controls.
| PPE Item | Specification | Rationale & Verification |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][9] This provides a seal around the eyes to protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly to avoid cross-contamination.[10] Change gloves immediately if contact is suspected. |
| Skin & Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier in case of a splash. Flame-retardant material is prudent given the compound's combustibility. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] |
Protocols for Safe Handling, Storage, and Disposal
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
Experimental Workflow: Liquid Transfer Protocol
This protocol outlines the steps for safely transferring the reagent from a storage container to a reaction vessel inside a chemical fume hood.
-
Preparation: Before handling the chemical, ensure all required PPE is worn correctly.[9] Set up all necessary glassware and equipment within the fume hood to minimize movement of the open container.
-
Handling: Keep the container tightly closed when not in use. When transferring, use tools like a syringe or cannula to minimize exposure. Avoid breathing vapors.[9] Take precautionary measures against static discharge, especially when transferring larger quantities.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents to prevent hazardous reactions.[5][6]
-
Disposal: Dispose of waste materials and empty containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes.[5] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[12] |
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.
Spill and Fire Response
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A Technical Guide to 1,4-Dibromo-2-methylbutane for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile C5 Building Block: Commercial Sourcing, Chemical Profile, and Synthetic Applications
Introduction
1,4-Dibromo-2-methylbutane (CAS No. 54462-66-7) is a valuable halogenated hydrocarbon intermediate for the discerning researcher and drug development professional.[1][2] Its unique structural features, comprising a chiral center and two bromine atoms at the 1 and 4 positions, offer a versatile platform for the synthesis of a variety of organic molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive overview of commercially available this compound, its key chemical and physical properties, safety considerations, and its applications in organic synthesis, supported by detailed protocols and mechanistic insights.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider purity, available quantities, and the availability of comprehensive technical and safety documentation.
| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |
| Clearsynth | CS-O-36995 | C₅H₁₀Br₂ | 229.94 | Useful research chemical for a range of applications. MSDS available.[1] |
| Pharmaffiliates | PA 27 0020330 | C₅H₁₀Br₂ | 229.94 | Miscellaneous compound. Storage at 2-8°C.[2] |
| SK Pharma Tech Solutions | - | C₅H₁₀Br₂ | 229.94 | In Stock.[3] |
| LookChem | 54462-66-7 | C₅H₁₀Br₂ | 229.942 | Purity: 99% (from raw suppliers).[4] |
| SVAK Life Sciences | - | C₅H₁₀Br₂ | 229.94 | - |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in the laboratory.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | [5] |
| Molecular Weight | 229.94 g/mol | [5] |
| CAS Number | 54462-66-7 | [5] |
| Boiling Point | 198.7°C at 760 mmHg (estimate) | [4] |
| Melting Point | -28.63°C (estimate) | [4] |
| Density | 1.668 g/cm³ | [4] |
| Refractive Index | 1.5104 | [4] |
| LogP | 2.80240 | [4] |
| Vapor Pressure | 0.502 mmHg at 25°C | [4] |
| Flash Point | 73.1°C | [4] |
Safety and Handling:
-
Hazard Identification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or foam extinguishers.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Applications and Reaction Chemistry
The synthetic utility of this compound stems from the presence of two reactive carbon-bromine bonds. This bifunctionality allows for its use in a variety of transformations, including the formation of heterocyclic rings and the alkylation of nucleophiles.
Synthesis of 3-Methyltetrahydrofuran
One of the key applications of this compound is in the synthesis of 3-methyltetrahydrofuran, a valuable solvent and intermediate.[6] The reaction proceeds via an intramolecular Williamson ether synthesis.
Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran from this compound
Causality of Experimental Choices:
-
Reaction: The formation of a five-membered ring is entropically and enthalpically favored. The use of a strong, non-nucleophilic base is crucial to deprotonate the intermediate alcohol without competing in substitution reactions.
-
Reagents: Sodium hydride is a strong base that irreversibly deprotonates the alcohol, driving the reaction to completion. Anhydrous THF is used as a solvent to prevent quenching of the sodium hydride and the intermediate alkoxide.
-
Conditions: The reaction is typically carried out at reflux to ensure a sufficient reaction rate. An inert atmosphere (e.g., argon or nitrogen) is necessary to prevent the reaction of sodium hydride with atmospheric moisture.
Step-by-Step Methodology:
-
Hydrolysis of one bromide: A solution of this compound (1 equivalent) in a suitable solvent (e.g., aqueous acetone) is treated with a mild base (e.g., sodium bicarbonate) to promote the hydrolysis of one of the bromo groups to a hydroxyl group, forming 4-bromo-3-methylbutan-1-ol.
-
Purification: The intermediate alcohol is purified by extraction and distillation.
-
Cyclization: The purified 4-bromo-3-methylbutan-1-ol (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 3-methyltetrahydrofuran is purified by distillation.
Caption: Synthetic workflow for 3-methyltetrahydrofuran.
Alkylation of Amines
This compound can be used as an alkylating agent for primary and secondary amines, leading to the formation of substituted pyrrolidines.[7] The reaction proceeds via a tandem intermolecular and intramolecular nucleophilic substitution.[8]
Experimental Protocol: Synthesis of N-Aryl-3-methylpyrrolidine
Causality of Experimental Choices:
-
Reaction: The initial intermolecular SN2 reaction is followed by a more rapid intramolecular cyclization to form the thermodynamically stable five-membered pyrrolidine ring.
-
Reagents: A base such as potassium carbonate is required to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the intermediate secondary amine for the final cyclization step.[8] A polar aprotic solvent like DMF or acetonitrile is suitable for SN2 reactions.
-
Conditions: Elevated temperatures are often necessary to drive the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: A mixture of the primary aniline (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Tandem alkylation-cyclization of anilines.
Quality Control and Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule and to identify any impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for identification.[9]
-
Gas Chromatography (GC): GC can be used to determine the purity of the compound and to quantify any impurities.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of substituted five-membered heterocyclic rings. Its commercial availability, coupled with its predictable reactivity, makes it an attractive intermediate for researchers in both academic and industrial settings. A thorough understanding of its properties, safe handling procedures, and reaction chemistry, as outlined in this guide, is essential for its successful application in the development of novel chemical entities.
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Basic reactivity of 1,4-Dibromo-2-methylbutane
An In-Depth Technical Guide to the Core Reactivity of 1,4-Dibromo-2-methylbutane
This guide provides a comprehensive analysis of the fundamental reactivity of this compound, a versatile bifunctional alkyl halide. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explore the mechanistic underpinnings, competitive pathways, and strategic considerations necessary for leveraging this reagent in complex organic synthesis.
Structural and Electronic Profile
This compound (C₅H₁₀Br₂) is a halogenated alkane characterized by two bromine atoms at positions 1 and 4, and a methyl group at position 2.[1][2] This structure presents two distinct reactive centers: a primary (C1) and a secondary (C4) carbon-bromine bond. This asymmetry is the cornerstone of its reactivity, allowing for selective transformations under controlled conditions.
The carbon-halogen bond is inherently polarized due to the higher electronegativity of bromine, rendering the attached carbon atoms electrophilic and susceptible to nucleophilic attack.[3] The presence of a methyl group at the C2 position introduces steric considerations that differentially influence the accessibility of the two electrophilic carbons.
Figure 1: Structure of this compound highlighting the primary and secondary electrophilic centers.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| CAS Number | 54462-66-7 | [1][2] |
Nucleophilic Substitution: A Tale of Two Sites
The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces one or both bromine atoms. The mechanism is predominantly SN2, characterized by a single concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[4]
The key to synthetic utility lies in the differential reactivity of the C1 (primary) and C4 (secondary) positions.
-
C1 Position (Primary): This site is sterically unhindered, making it highly susceptible to SN2 attack. Reactions with one equivalent of a nucleophile will preferentially occur at this position.
-
C4 Position (Secondary): This site is more sterically hindered due to the adjacent C2-methyl group and the alkyl chain. Consequently, SN2 reactions at this site are slower compared to C1.
This reactivity difference allows for sequential functionalization. A strong nucleophile can be directed to the C1 position first, after which a change in reaction conditions or nucleophile can address the C4 position.
Protocol: Monosubstitution with Sodium Azide
This protocol exemplifies the selective substitution at the primary carbon.
Objective: To synthesize 4-bromo-3-methylbutyl azide.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add sodium azide in one portion.
-
Stir the mixture at room temperature (25°C) for 12-18 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography if necessary.
Causality: The choice of a polar aprotic solvent like DMF is crucial. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus promoting the SN2 mechanism. Conducting the reaction at room temperature provides enough energy to overcome the activation barrier for substitution at the primary carbon while disfavoring substitution at the more hindered secondary carbon and potential elimination side reactions.
Elimination Reactions: Competition and Control
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes.[5] This pathway directly competes with nucleophilic substitution. The E2 (bimolecular elimination) mechanism is typically favored.[6]
The choice of base is the most critical factor in directing the reaction towards elimination over substitution:
-
Strong, Non-nucleophilic Bases: Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are poor nucleophiles due to steric hindrance but are excellent at abstracting protons, thus strongly favoring the E2 pathway.[6]
-
Strong, Nucleophilic Bases: Bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can act as both bases and nucleophiles, often leading to a mixture of substitution and elimination products.[7]
According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene.[4][5] However, the use of a sterically bulky base can favor the formation of the less substituted alkene (Hofmann product) by abstracting the more sterically accessible proton.[6]
Figure 2: Logical diagram illustrating the competition between SN2 and E2 reaction pathways.
Organometallic Transformations: Grignard Reagent Formation
Alkyl halides are classic precursors for Grignard reagents, which are powerful carbon-based nucleophiles.[8][9] The preparation involves reacting the alkyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[10]
For this compound, the formation of a Grignard reagent presents a unique challenge and opportunity. Due to the two bromine atoms, either a mono-Grignard or a di-Grignard reagent can theoretically be formed. However, intramolecular reactions are also possible.
Protocol: Preparation of (4-Bromo-3-methylbutyl)magnesium Bromide
Objective: To selectively form the mono-Grignard reagent at the more reactive primary carbon.
Critical Consideration: This reaction is highly sensitive to moisture and oxygen. All glassware must be oven- or flame-dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents.[10]
Materials:
-
Magnesium turnings (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine. The purple color will fade as the iodine reacts with and activates the magnesium surface.[8]
-
Add a small portion of the this compound solution in THF to the magnesium.
-
Initiation is indicated by gentle bubbling and the disappearance of the iodine color. The reaction is exothermic. If it does not start, gentle heating may be required.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey/brown solution is the Grignard reagent and should be used immediately in a subsequent reaction.
Causality: The C-Br bond at the primary carbon is more reactive towards the magnesium metal insertion. By using a slight excess of the dihalide relative to magnesium or by carefully controlling stoichiometry, the formation of the mono-Grignard reagent can be favored. The ether solvent (THF) is essential as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution.[10]
Intramolecular Cyclization: Building Rings
The 1,4-disposition of the two bromine atoms makes this molecule an excellent substrate for intramolecular cyclization reactions to form five-membered rings.[11][12] This is a powerful strategy for synthesizing heterocyclic compounds like 3-methyltetrahydrofuran, a valuable industrial solvent.[13][14]
A classic example is an intramolecular Williamson ether synthesis. If the C1 bromine is first substituted with a hydroxyl group (via hydrolysis or reaction with hydroxide), the resulting bromo-alcohol can cyclize upon treatment with a base.
Figure 3: Workflow for the synthesis of 3-methyltetrahydrofuran via an intramolecular cyclization pathway.
Mechanism Insight: The reaction is driven by the high effective molarity of the reacting groups. Once the bromo-alcohol is formed, the hydroxyl and the secondary bromoalkane are held in close proximity, making the intramolecular reaction kinetically favorable over intermolecular polymerization, especially under high-dilution conditions. The base deprotonates the alcohol to form an alkoxide, which then acts as an internal nucleophile, attacking the C4 carbon and displacing the bromide to form the five-membered ring.
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Stereoisomers of 1,4-Dibromo-2-methylbutane
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dibromo-2-methylbutane is a halogenated alkane featuring a single chiral center, rendering it capable of existing as a pair of enantiomers. While the physical properties of these enantiomers are identical, their stereochemistry is of paramount importance in fields where molecular recognition is critical, such as asymmetric synthesis and pharmaceutical development. This guide provides a comprehensive exploration of the stereoisomerism of this compound, detailing its molecular structure, the synthesis of its racemic form, and robust, field-proven protocols for the separation (resolution) and characterization of the individual (R)- and (S)-enantiomers. Methodologies covered include classical chemical resolution via diastereomer formation and modern analytical techniques such as chiral gas chromatography. This document serves as a technical resource, blending foundational principles with actionable, step-by-step protocols for laboratory application.
Foundational Principles: Stereoisomerism in this compound
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The most relevant form of stereoisomerism for this compound is enantiomerism, which arises from the presence of a chiral center.
Identification of the Chiral Center
A chiral center is typically a carbon atom bonded to four different substituent groups. In the structure of this compound, the second carbon atom (C2) is bonded to a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a 2-bromoethyl group (-CH₂CH₂Br).[1][2][3] Since all four groups are distinct, C2 is a chiral center, and the molecule is chiral.[2][4] This chirality means the molecule will exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1,4-dibromo-2-methylbutane and (S)-1,4-dibromo-2-methylbutane based on the Cahn-Ingold-Prelog priority rules.
Caption: Identification of the chiral center in this compound.
Synthesis and the Formation of Racemic Mixtures
Standard laboratory synthesis of this compound from achiral precursors typically results in a racemic mixture—a 50:50 mixture of the (R)- and (S)-enantiomers.[5] A common synthetic route involves the conversion of 2-methyl-1,4-butanediol.
Synthetic Protocol: Dibromination of 2-methyl-1,4-butanediol
This procedure utilizes a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to replace the hydroxyl groups with bromine atoms. Since the starting material is achiral and the reaction conditions do not favor the formation of one enantiomer over the other, the product is an optically inactive racemic mixture.
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1,4-butanediol dissolved in an appropriate inert solvent (e.g., diethyl ether).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with constant stirring. This reaction is exothermic and generates HBr gas.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and pour it over ice water to quench any remaining PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a racemic mixture.
Enantiomeric Resolution: Separating the Stereoisomers
Because enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or crystallization.[5][6] The process of separating enantiomers is called resolution.[6] This is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.[5][7]
Methodology 1: Classical Chemical Resolution
This long-standing technique involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent). This reaction creates a mixture of diastereomers, which can then be separated.
Caption: General workflow for classical chemical resolution of enantiomers.
Causality: The key to this method is the formation of diastereomers. While enantiomers are mirror images, diastereomers are not. This fundamental difference in their 3D structure leads to different crystal lattice energies and solubilities, allowing for separation by physical means like fractional crystallization.[5]
Methodology 2: Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral gas chromatography is a powerful and precise technique for both analytical separation and preparative resolution.[8][9] This method relies on a chiral stationary phase (CSP) within the GC column.[10][11]
Principle of Separation: The CSP is itself enantiomerically pure. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[11] These complexes have different stabilities and, therefore, different affinities for the stationary phase. The enantiomer that interacts more weakly with the CSP will travel through the column faster and elute first, resulting in two separate peaks on the chromatogram.[10] Cyclodextrin-based derivatives are common and effective CSPs for this purpose.[8][12]
Experimental Protocol: Enantioselective GC Analysis
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as a Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
-
Sample Preparation:
-
Prepare a dilute solution of the racemic this compound in a volatile solvent like hexane or dichloromethane (e.g., 1 mg/mL).
-
-
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 220°C.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).[9]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 2°C/min.
-
-
Detector Temperature (FID): 250°C.
-
-
Data Analysis:
-
The output chromatogram will show two distinct peaks corresponding to the (R)- and (S)-enantiomers.
-
The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal.
-
Enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Sources
- 1. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]
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- 10. chromtech.com [chromtech.com]
- 11. azom.com [azom.com]
- 12. Chiral GC Columns | Gas Chromatography | Agilent [agilent.com]
Methodological & Application
Application Note & Protocol: Intramolecular Grignard Cyclization of 1,4-Dibromo-2-methylbutane
Abstract
This document provides a comprehensive guide for the synthesis of methylcyclopentane via an intramolecular Grignard reaction using 1,4-dibromo-2-methylbutane as the starting material. The Grignard reaction is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds.[1] In the case of dihaloalkanes, where the halogens are suitably spaced, an intramolecular variant of this reaction provides an elegant and efficient route to cyclic compounds. This application note delves into the mechanistic rationale, offers a detailed experimental protocol, and provides guidance on product characterization and troubleshooting for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The formation of cyclic alkanes, particularly five- and six-membered rings, is a fundamental transformation in organic chemistry. These carbocyclic scaffolds are prevalent in natural products and pharmaceutical agents. The intramolecular Grignard reaction of a dihaloalkane offers a direct and powerful method for their construction.
The reaction of this compound with magnesium metal exemplifies this strategy. The process involves the initial formation of a Grignard reagent at one of the carbon-bromine bonds.[2] Due to the proximity of the resulting nucleophilic carbon center to the second electrophilic carbon-bromine bond, a rapid intramolecular SN2-type reaction occurs, leading to the formation of a stable five-membered ring. This cyclization is kinetically and thermodynamically favored over the alternative intermolecular reaction, especially under specific concentration conditions.[3]
The key challenge in this synthesis, as with all Grignard reactions, is the stringent requirement for anhydrous and anaerobic conditions.[4][5] Grignard reagents are potent bases and will readily react with protic species like water, which quenches the reagent and reduces the yield.[1] Furthermore, competition from intermolecular Wurtz-type coupling can lead to oligomeric or polymeric side products.[6][7] This protocol is designed to mitigate these challenges and maximize the yield of the desired cyclized product, methylcyclopentane.
Reaction Mechanism and Pathway Visualization
The synthesis proceeds in two primary stages on the surface of the magnesium metal:
-
Grignard Reagent Formation: Magnesium undergoes an oxidative insertion into one of the C-Br bonds of this compound. This is believed to occur via a single electron transfer (SET) mechanism, creating a highly nucleophilic organomagnesium halide intermediate.[7][8]
-
Intramolecular Cyclization: The carbanionic carbon of the newly formed Grignard reagent attacks the electrophilic carbon bearing the second bromine atom. This intramolecular nucleophilic substitution results in the displacement of the bromide ion and the formation of the cyclopentane ring.
The preference for this intramolecular pathway is a classic example of the principle of effective molarity; the reactive ends of the molecule are held in close proximity, increasing the probability of them reacting with each other over reacting with another molecule in the solution.[3]
Caption: Reaction pathway for the formation of methylcyclopentane.
Detailed Experimental Protocol
This protocol is designed for the synthesis of methylcyclopentane on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| This compound (C₅H₁₀Br₂) | ≥97% | Sigma-Aldrich | 5.70 g (25.0 mmol) | 1.0 |
| Magnesium (Mg) turnings | 99.8%, anhydrous | Acros Organics | 0.73 g (30.0 mmol) | 1.2 |
| Diethyl ether (Et₂O), anhydrous | ≥99.7%, inhibitor-free | Fisher Scientific | 100 mL | - |
| Iodine (I₂) | Crystal, ACS Reagent | J.T. Baker | 1-2 small crystals | - |
| Hydrochloric Acid (HCl) | 1 M, aqueous | VWR | ~30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | LabChem | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | ~2 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler
-
Glassware for workup (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
Critical Prerequisite: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry inert gas (Nitrogen or Argon) to ensure all atmospheric moisture is excluded.[5][9]
Step-by-Step Procedure
-
Apparatus Setup:
-
Place the magnesium turnings (0.73 g) and a magnetic stir bar into the 250 mL three-neck flask.
-
Assemble the glassware (condenser, dropping funnel) and immediately place the system under a positive pressure of inert gas.
-
Add 1-2 small crystals of iodine to the flask. The iodine serves to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[2]
-
-
Reagent Preparation:
-
In a separate dry flask, prepare a solution of this compound (5.70 g) in 70 mL of anhydrous diethyl ether.
-
Transfer this solution to the dropping funnel.
-
-
Reaction Initiation:
-
Add approximately 20 mL of anhydrous diethyl ether directly to the flask containing the magnesium.
-
Begin vigorous stirring.
-
Add ~5 mL of the dibromide solution from the dropping funnel to the flask.
-
The reaction may need gentle warming with a heating mantle to initiate. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling on the magnesium surface.[10] If the reaction does not start, cease warming immediately.
-
-
Reaction Execution:
-
Once the reaction has initiated and is self-sustaining (gentle reflux), add the remainder of the this compound solution dropwise from the funnel over a period of 60-90 minutes. The rate of addition should be controlled to maintain a steady but gentle reflux.[6] A fast addition can favor the formation of intermolecular side products.[9]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux with the heating mantle for an additional 60 minutes to ensure the reaction goes to completion.
-
-
Workup and Quenching:
-
Cool the reaction flask in an ice-water bath.
-
Very slowly and cautiously, add 30 mL of 1 M HCl dropwise through the dropping funnel to quench any unreacted magnesium and the Grignard reagent. This is an exothermic process and may cause vigorous bubbling.
-
Once the addition is complete and all the magnesium has dissolved, transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with 20 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Decant or filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator. Caution: Methylcyclopentane is highly volatile (b.p. 72°C). Use a room temperature water bath and monitor the evaporation carefully.
-
The resulting liquid is crude methylcyclopentane. For higher purity, fractional distillation can be performed.
-
Product Characterization
The primary product, methylcyclopentane, is a colorless, volatile liquid. Its identity and purity should be confirmed using spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is complex due to overlapping signals but will show characteristic multiplets in the aliphatic region. Expected chemical shifts are approximately δ 0.97 (d, 3H, -CH₃), and multiplets between δ 1.0-1.9 (m, 9H, ring protons).[11][12]
-
¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 34.8 (CH), δ 32.5 (CH₂), δ 25.1 (CH₂), and δ 20.6 (CH₃).[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the distilled product, while MS will show the molecular ion peak (M⁺) at m/z = 84.16.
Troubleshooting and Field-Proven Insights
Sources
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- 8. web.alfredstate.edu [web.alfredstate.edu]
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- 10. community.wvu.edu [community.wvu.edu]
- 11. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methylcyclopentane(96-37-7) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for Cyclization Reactions Involving 1,4-Dibromo-2-methylbutane
Introduction: The Versatility of a Methyl-Branched C4 Building Block
In the landscape of synthetic organic chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,4-Dibromo-2-methylbutane emerges as a valuable and versatile C4 synthon, uniquely poised for the synthesis of five-membered carbocyclic and heterocyclic ring systems bearing a methyl substituent at the 3-position. This methyl group not only introduces a point of chirality and steric definition but also serves as a valuable handle for further functionalization, rendering the resulting cyclic motifs of significant interest to researchers in medicinal chemistry and materials science.
The presence of two primary bromide moieties at the 1 and 4 positions allows for sequential or simultaneous nucleophilic substitution reactions. When subjected to intramolecular cyclization conditions with a suitable dinucleophile or a nucleophile tethered to the initial substitution product, this compound readily forms five-membered rings. This process is governed by favorable kinetics and thermodynamics, as predicted by Baldwin's rules for ring closure.[1][2] Specifically, these reactions proceed via a favored "5-exo-tet" pathway, where the nucleophile attacks the electrophilic carbon in an external (exo) manner to form a five-membered ring, and the carbon atom being attacked is tetrahedral (tet).[1][3]
This guide provides detailed application notes and experimentally grounded protocols for the utilization of this compound in the synthesis of 3-methyl-substituted cyclopentanes and various five-membered heterocycles, including tetrahydrofurans, pyrrolidines, and thiolanes. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Safety Precautions
This compound, like other alkyl halides, should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is expected to be an irritant to the skin, eyes, and respiratory tract.[5] Ingestion is likely to be toxic.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of vapors and direct contact with the skin.[4] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[5] Review the Safety Data Sheet (SDS) for 1,4-dibromobutane for more comprehensive safety information.[6]
I. Synthesis of 3-Methylcyclopentane Derivatives via Malonic Ester Synthesis
The malonic ester synthesis is a powerful and classic method for the preparation of carboxylic acids.[7] When a dihalide such as this compound is employed, an intramolecular cyclization can be induced after the initial alkylation, leading to the formation of a cyclic carboxylic acid in a process known as the Perkin alicyclic synthesis.[8] This approach provides a straightforward route to 3-methylcyclopentanecarboxylic acid.
Mechanistic Rationale
The reaction proceeds in a stepwise manner. First, a strong base, typically sodium ethoxide, deprotonates diethyl malonate to form a resonance-stabilized enolate.[9] This enolate then acts as a nucleophile, attacking one of the primary bromides of this compound in an SN2 reaction. A second equivalent of base then deprotonates the newly formed mono-alkylated malonic ester. The resulting enolate undergoes an intramolecular SN2 reaction, attacking the remaining primary bromide to form the five-membered ring.[10] Subsequent hydrolysis of the diethyl ester groups with aqueous acid, followed by heating, promotes decarboxylation to yield the final 3-methylcyclopentanecarboxylic acid.[11]
Caption: Workflow for the synthesis of 3-methylcyclopentanecarboxylic acid.
Detailed Experimental Protocol: Synthesis of 3-Methylcyclopentanecarboxylic Acid
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Sodium hydroxide solution (e.g., 6 M)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
First Alkylation: Add this compound (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours.
-
Cyclization: After the initial reflux, add a second equivalent of sodium ethoxide solution to the reaction mixture and continue to reflux for an additional 4-6 hours to facilitate the intramolecular cyclization.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a concentrated solution of sodium hydroxide and reflux for 4-6 hours to hydrolyze the esters. After cooling, carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (check with litmus paper).
-
Work-up and Purification: Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation. After cooling, extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylcyclopentanecarboxylic acid.[12][13][14] The product can be further purified by distillation or chromatography.
| Parameter | Value | Reference |
| Solvent | Absolute Ethanol | [7] |
| Base | Sodium Ethoxide | [9] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | 6-9 hours total | [10] |
| Work-up | Acidification, Extraction | [11] |
II. Synthesis of 3-Methyl-Substituted Five-Membered Heterocycles
The dibromo nature of this compound makes it an excellent substrate for the synthesis of five-membered heterocycles through reactions with various dinucleophiles.
A. Synthesis of 3-Methyl-tetrahydrofuran (Intramolecular Williamson Ether Synthesis)
The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for intramolecular reactions to generate cyclic ethers.[15] While the direct reaction of this compound with a hydroxide source can be complex, a more controlled approach involves the cyclization of the corresponding diol, 2-methyl-1,4-butanediol. This diol can be conceptually derived from the hydrolysis of this compound.
The acid-catalyzed dehydration of 2-methyl-1,4-butanediol is a reliable method for the synthesis of 3-methyl-tetrahydrofuran.[16][17] In this process, one of the hydroxyl groups is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 fashion to form the five-membered ring.[18]
Caption: Acid-catalyzed cyclization of 2-methyl-1,4-butanediol.
Materials:
-
2-Methyl-1,4-butanediol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 2-methyl-1,4-butanediol (1.0 eq).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the diol with cooling and stirring.
-
Cyclization and Distillation: Gently heat the mixture. The 3-methyl-tetrahydrofuran will form and can be distilled from the reaction mixture as it is produced.[16][17]
-
Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 3-methyl-tetrahydrofuran.[19][20]
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-1,4-butanediol | [16] |
| Catalyst | Sulfuric Acid | [17] |
| Reaction Temperature | Distillation Temperature of Product | [16] |
| Work-up | Neutralization, Extraction | [19] |
B. Synthesis of N-Substituted-3-methyl-pyrrolidines
The reaction of this compound with primary amines provides a direct route to N-substituted-3-methyl-pyrrolidines. The reaction proceeds via a double SN2 mechanism.
The primary amine first acts as a nucleophile, displacing one of the bromide ions to form a secondary amine intermediate. This intermediate then undergoes an intramolecular SN2 reaction, with the secondary amine nitrogen attacking the remaining primary alkyl bromide to form the pyrrolidine ring. A base is typically added to neutralize the HBr formed during the reaction.
Caption: Synthesis of N-substituted-3-methyl-pyrrolidines.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate
-
Acetonitrile
-
Diethyl ether
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography on silica gel.
| Parameter | Value | Reference |
| Solvent | Acetonitrile | [21] |
| Base | Potassium Carbonate | [22] |
| Reaction Temperature | Reflux | [21] |
| Reaction Time | 12-24 hours | [23] |
| Work-up | Filtration, Extraction | [22] |
Note on Gabriel Synthesis: For the synthesis of the parent 3-methyl-pyrrolidine, the Gabriel synthesis offers a cleaner alternative to direct animation with ammonia, which can lead to over-alkylation.[24][25] This involves reacting this compound with potassium phthalimide, followed by intramolecular cyclization and subsequent hydrazinolysis to release the primary amine.[21]
C. Synthesis of 3-Methyl-thiolane
Thiolanes (tetrahydrothiophenes) can be readily synthesized from 1,4-dihaloalkanes by reaction with a sulfide source, such as sodium sulfide.
The sulfide ion (S²⁻) acts as a potent nucleophile, displacing both bromide ions in a sequential or concerted manner to form the five-membered sulfur-containing heterocycle.
Caption: Synthesis of 3-methyl-thiolane.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of ethanol and water.
-
Addition of Dibromide: Add this compound (1.0 eq) to the sulfide solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude 3-methyl-thiolane can be purified by distillation.
| Parameter | Value | Reference |
| Solvent | Ethanol/Water | [26] |
| Nucleophile | Sodium Sulfide | [26] |
| Reaction Temperature | Reflux | [26] |
| Reaction Time | 4-6 hours | [26] |
| Work-up | Extraction | [26] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 3-methyl-substituted five-membered carbocycles and heterocycles. The protocols detailed in this guide for the synthesis of 3-methylcyclopentanecarboxylic acid, 3-methyl-tetrahydrofuran, N-substituted-3-methyl-pyrrolidines, and 3-methyl-thiolane demonstrate the breadth of its utility. The straightforward nature of these intramolecular SN2 cyclization reactions, underpinned by the predictable reactivity of the primary bromides and the favorable kinetics of 5-exo-tet ring closures, makes this compound a valuable tool for synthetic chemists in academic and industrial research. By understanding the mechanistic principles and following the outlined protocols, researchers can confidently employ this reagent to access a range of important cyclic structures.
References
- Baldwin's rules. (n.d.). In Grokipedia.
- Combinatorial Syntheses of Five-Membered Ring Heterocycles Using Carbon Disulfide and a Solid Support. ACS Combinatorial Science.
- Wikipedia. (n.d.). Baldwin's rules.
- Synthetic potential of ring expansions of 5-membered carbo- & heterocycles: A review. Tetrahedron. (2022).
- S D Fine-Chem Limited. (n.d.). 1,4-DIBROMOBUTANE.
- Duncton, M. A. J. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 442–474. [Link]
- Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. (1996). U.S.
- ChemTube3D. (n.d.). Baldwin's Rules Classes of cyclization.
- 3-Methyltetrahydrofuran. SpectraBase.
- Process for the preparation of 3-methyltetrahydrofuran. (2003). U.S.
- Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. (1994).
- FIVE-MEMBERED RING FORMATION. (n.d.).
- Process for the preparation of 3-methyltetrahydrofuran. (1999). U.S.
- Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry. (2024).
- National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran. PubChem.
- Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions.
- The Malonic Ester Synthesis. (2020, April 13). YouTube.
- National Institute of Standards and Technology. (n.d.). Furan, tetrahydro-3-methyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). (1R,3S)-3-methylcyclopentanecarboxylic acid. PubChem.
- Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.
- Wikipedia. (n.d.). Gabriel synthesis.
- Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Journal of the American Chemical Society. (2025).
- Manufacture of 3-methyl-tetrahydrofuran from 2-methyl-gamma-butyrolactone. (2004). U.S.
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. PubChem.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- National Center for Biotechnology Information. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. PubChem.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- Pyrrolidine, 1-butyl-. Organic Syntheses. (1941).
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 27). YouTube.
- Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene. Acta Crystallographica Section E: Crystallographic Communications. (2021).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Preparation method of N-methylpyrrolidine. (2020).
- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. (2005).
- National Institute of Standards and Technology. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook.
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Application Note & Protocol: Synthesis and Characterization of Poly(2-methylbutane-1,4-diyl) via Reductive Coupling Polymerization of 1,4-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of poly(2-methylbutane-1,4-diyl), a hydrocarbon polymer, through the polymerization of 1,4-dibromo-2-methylbutane. Two primary reductive coupling methods are presented: a Wurtz-type polymerization utilizing sodium metal and a Grignard-based polycondensation. These protocols are designed to be comprehensive, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design. This guide is intended for professionals in chemical synthesis, polymer chemistry, and materials science, including those in the pharmaceutical and drug development sectors exploring novel polymeric materials.
Introduction
The synthesis of well-defined polymers from dihaloalkanes offers a versatile platform for the creation of novel materials with tailored properties. Poly(2-methylbutane-1,4-diyl) is a hydrocarbon polymer with a branched structure that can influence its physical and chemical characteristics, such as solubility, thermal properties, and crystallinity. The controlled polymerization of its monomer, this compound, allows for the investigation of structure-property relationships in polyolefins. This application note details two robust methods for the synthesis of this polymer, providing researchers with the necessary protocols to produce and characterize this material for a variety of applications, including as a component in drug delivery systems, specialty elastomers, or as a model for studying branched polymer physics.
Polymerization Mechanisms
The polymerization of this compound can be achieved through reductive coupling reactions, where the carbon-bromine bonds are reductively cleaved to form new carbon-carbon bonds, leading to the formation of a polymer chain. The two methods detailed herein, Wurtz-type polymerization and Grignard polycondensation, are classic yet effective approaches for this transformation.
Wurtz-Type Polymerization
The Wurtz reaction involves the treatment of alkyl halides with sodium metal to form a new alkane.[1] When applied to a dihalide monomer, this reaction can lead to polymerization. The mechanism is believed to proceed through the formation of a highly reactive organosodium intermediate or radical species.
Grignard Polycondensation
This method involves the formation of a di-Grignard reagent from this compound by reacting it with magnesium metal.[2] The resulting di-Grignard reagent can then be polymerized, often with the aid of a catalyst, through a coupling reaction to form the polymer. This approach can sometimes offer better control over the polymerization process compared to the Wurtz reaction.
Experimental Protocols
Safety Precautions: Both protocols involve highly reactive and flammable reagents. All procedures must be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves). Anhydrous solvents are critical for the success of these reactions.
Protocol 1: Wurtz-Type Polymerization of this compound
Materials:
-
This compound (Monomer)
-
Sodium metal, dispersion in mineral oil or freshly cut pieces
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hexane (for washing)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Dropping funnel
-
Schlenk line or glovebox for inert atmosphere techniques
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and dropping funnel. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Sodium Preparation: If using sodium chunks, carefully cut away the oxidized outer layer under mineral oil and weigh the required amount. Wash the sodium pieces with anhydrous hexane to remove the oil and quickly transfer them to the reaction flask. If using a dispersion, weigh it directly into the flask.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask containing the sodium.
-
Monomer Addition: Dissolve the this compound in anhydrous diethyl ether or THF in the dropping funnel. Add the monomer solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for several hours (e.g., 4-6 hours) to ensure complete polymerization.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add methanol to quench any unreacted sodium.
-
Work-up: Add dilute aqueous HCl to dissolve the sodium bromide salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Polymer Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude polymer.
-
Precipitation: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., toluene or chloroform) and precipitate it by adding it to a large volume of a non-solvent (e.g., methanol or acetone).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
| Parameter | Value | Rationale |
| Monomer to Sodium Ratio | 1 : 2.2 (molar) | A slight excess of sodium ensures complete reaction of the dibromide. |
| Solvent | Anhydrous THF | THF is a good solvent for the growing polymer chains and helps to maintain a homogeneous reaction mixture. |
| Reaction Temperature | Reflux (~66 °C for THF) | Elevated temperature increases the reaction rate. |
| Reaction Time | 4-6 hours | Sufficient time for polymerization to proceed to a reasonable molecular weight. |
Protocol 2: Grignard Polycondensation of this compound
Materials:
-
This compound (Monomer)
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dilute aqueous hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methanol (for precipitation)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Schlenk line or glovebox
-
Heating mantle
Procedure:
-
Reaction Setup: Flame-dry a three-neck flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel. Backfill with inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently heat the flask under inert gas until the iodine sublimes and the magnesium surface appears clean and activated.
-
Initiation: Add a small amount of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Monomer Addition: Once the reaction has initiated, add the remaining monomer solution dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Di-Grignard Formation: After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure the complete formation of the di-Grignard reagent.
-
Polymerization: The polymerization can proceed in situ. Continue to reflux the reaction mixture for an extended period (e.g., 12-24 hours) to allow for polycondensation.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze any remaining Grignard reagent.
-
Work-up: Extract the product with a suitable organic solvent like diethyl ether or toluene.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Polymer Isolation and Precipitation: Follow steps 9-11 from Protocol 1.
| Parameter | Value | Rationale |
| Monomer to Magnesium Ratio | 1 : 2.1 (molar) | A slight excess of magnesium ensures the formation of the di-Grignard reagent. |
| Solvent | Anhydrous THF | THF is the solvent of choice for Grignard reactions as it solvates the magnesium species.[2] |
| Reaction Temperature | Reflux (~66 °C) | Promotes both the formation of the Grignard reagent and the subsequent polymerization. |
| Reaction Time | 12-24 hours | Longer reaction times are often necessary for polycondensation to achieve higher molecular weights. |
Characterization of Poly(2-methylbutane-1,4-diyl)
A thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and distribution, and evaluate its thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the chemical structure of the polymer.[3]
-
¹H NMR: The proton NMR spectrum is expected to show broad signals corresponding to the methyl and methylene protons in the polymer backbone. The integration of these signals can confirm the expected ratio of protons.
-
¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the polymer chain, including the main chain carbons and the methyl branch.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[4][5] The polymer is dissolved in a suitable solvent (e.g., THF or chloroform) and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline.[6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] This analysis provides information about the thermal stability and decomposition temperature of the polymer.
| Technique | Expected Information |
| ¹H NMR | Confirmation of polymer structure, ratio of methyl to methylene protons. |
| ¹³C NMR | Identification of different carbon environments in the polymer backbone. |
| GPC/SEC | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI). |
| DSC | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| TGA | Thermal stability and decomposition temperature. |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of poly(2-methylbutane-1,4-diyl) from this compound using either Wurtz-type polymerization or Grignard polycondensation. The choice of method may depend on the desired molecular weight, polydispersity, and the available laboratory infrastructure. The accompanying characterization techniques are essential for verifying the successful synthesis and for understanding the properties of the resulting polymer. This guide is intended to be a valuable resource for researchers exploring the synthesis and application of novel polyalkylene materials.
References
- Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications.
- Wikipedia. (2023). Wurtz reaction.
- C-Therm. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
- Scribd. (n.d.). Thermal Analysis for Polymers.
- Nairn, J. A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION.
- ResearchGate. (n.d.). TGA thermograms of the synthesized poly(alkylene succinate)s.
- Longdom. (n.d.). Polymer Profiles: Revealing Molecular Traits Through Characterizations.
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- LinkedIn. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- Springer. (n.d.). NMR Spectra of Polymers and Polymer Additives.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- Agilent. (n.d.). GPC Analysis of Polymers: Revealing the Truth Behind “Branched” PVP.
- Agilent. (n.d.). AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions.
- The Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications.
- National Institutes of Health. (n.d.). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review.
- Agilent. (n.d.). AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions.
- ResearchGate. (n.d.). ¹H NMR spectrum of poly(but‐2‐yne‐1,4‐diyl furanoate).
- Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
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Application Notes and Experimental Protocols for 1,4-Dibromo-2-methylbutane
Introduction: A Versatile Bifunctional Building Block
1,4-Dibromo-2-methylbutane (CAS No: 54462-66-7) is a halogenated alkane that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring two primary bromine atoms separated by a four-carbon chain with a methyl branch, allows for a range of transformations. As a bifunctional electrophile, it is particularly well-suited for constructing five-membered heterocyclic rings, forming organometallic reagents, and acting as a linker to connect molecular fragments. This guide provides an in-depth exploration of its properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations, aimed at researchers and professionals in chemical and pharmaceutical development.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and adherence to strict safety protocols are prerequisites for its successful and safe application in any experimental setting.
1.1: Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 54462-66-7 | [2] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [2][3] |
| Boiling Point | 198.7°C at 760 mmHg | [1] |
| Density | 1.668 g/cm³ | [1] |
| Refractive Index | 1.5104 | [1] |
| Flash Point | 73.1°C | [1] |
1.2: Safety, Handling, and Storage Protocols
As with most halogenated organic compounds, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are mandatory.
Personal Protective Equipment (PPE): Safe handling of hazardous chemicals is paramount and requires appropriate PPE to create a protective barrier.[4]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant splash hazard.[4][5]
-
Skin Protection: A flame-retardant lab coat should be worn and fully buttoned.[5] Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact) are mandatory. Glove manufacturer's compatibility charts should be consulted for prolonged handling.[5]
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]
Handling Procedures:
-
Avoid all personal contact, including inhalation of mist or vapors.[7]
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Keep containers securely sealed when not in use.[7]
-
Grounding and bonding of containers and receiving equipment are necessary to prevent static discharges, especially during transfers of large quantities.[8][9]
-
Always wash hands thoroughly with soap and water after handling.[7]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8]
-
Keep containers tightly closed to prevent moisture ingress and evaporation.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and powdered metals like aluminum and magnesium.
Section 2: Core Applications in Organic Synthesis
The utility of this compound stems from its ability to undergo reactions at its two C-Br bonds, making it a cornerstone for several key synthetic strategies.
2.1: Synthesis of 3-Methyl-Substituted Pyrrolidines
One of the most powerful applications of this reagent is in the synthesis of N-substituted 3-methylpyrrolidines. This transformation is a cornerstone in the development of pharmaceutical scaffolds. The reaction proceeds via a sequential double nucleophilic substitution (SN2) reaction with a primary amine. The initial alkylation forms a secondary amine intermediate, which then undergoes a rapid intramolecular cyclization to form the thermodynamically stable five-membered ring. The choice of base and solvent is critical to deprotonate the amine and facilitate the cyclization step without promoting elimination side reactions.
2.2: Formation of a Di-Grignard Reagent
The reaction of this compound with magnesium metal in an anhydrous ether solvent yields a di-Grignard reagent, 1,4-bis(bromomagnesio)-2-methylbutane. This reagent is a potent bifunctional nucleophile, capable of reacting with two equivalents of an electrophile (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds.[10] The successful formation of Grignard reagents is highly sensitive to anhydrous conditions, as any protic species will quench the reagent.[11]
2.3: Wurtz-Type Coupling Reactions
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new C-C bond.[11][12] this compound can undergo an intramolecular Wurtz reaction to form methylcyclobutane, or it can be used as a linker in intermolecular coupling reactions to join two other alkyl halides, forming a larger, symmetrical alkane. This application is particularly useful for creating complex hydrocarbon frameworks.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 3.1: Synthesis of 1-Benzyl-3-methylpyrrolidine
This protocol details the synthesis of a representative N-substituted pyrrolidine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous acetonitrile to the flask, followed by benzylamine (1.1 eq). Stir the resulting suspension.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature. The causality here is to maintain control over any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarb wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-benzyl-3-methylpyrrolidine.
Workflow for Pyrrolidine Synthesis
Caption: Workflow for the synthesis of 1-benzyl-3-methylpyrrolidine.
Protocol 3.2: Preparation and Use of 1,4-bis(bromomagnesio)-2-methylbutane
This protocol requires strict adherence to anhydrous techniques.
Materials:
-
Magnesium turnings (2.2 eq)
-
Iodine (I₂), one small crystal
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., Acetone, 2.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (2.2 eq) in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. This process, known as activation, etches the passivating magnesium oxide layer, exposing reactive magnesium metal.[13]
-
Initiation: Add a small portion of anhydrous ether, enough to cover the magnesium. Prepare a solution of this compound (1.0 eq) in anhydrous ether. Add a small aliquot (~5%) of this solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling (ethane from the activator, if used, or solvent boiling) is observed.[13] If the reaction does not start, gentle warming or sonication may be required.
-
Grignard Formation: Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. The formation of the di-Grignard reagent is exothermic. After the addition is complete, continue to stir the gray, cloudy suspension for an additional 1-2 hours to ensure full conversion.
-
Reaction with Electrophile: Cool the di-Grignard reagent to 0°C in an ice bath. Slowly add a solution of the electrophile (e.g., acetone, 2.2 eq) in anhydrous ether. The reaction is highly exothermic; a slow addition rate is crucial.
-
Quenching and Work-up: After the addition is complete and the reaction has stirred for 1 hour, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl. This is a safer alternative to water for quenching reactive organometallics.
-
Extraction: Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 1 M HCl. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting diol product by chromatography or distillation.
Di-Grignard Reagent Formation and Reaction
Caption: Pathway for di-Grignard formation and subsequent reaction.
Section 4: Mechanistic Considerations & Troubleshooting
-
Cyclization vs. Polymerization: In the pyrrolidine synthesis (Protocol 3.1), high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization, which can be a competing side reaction.
-
Grignard Initiation Failure: The most common failure in Protocol 3.2 is the non-initiation of the Grignard reaction. This is almost always due to wet glassware, solvent, or passivated magnesium. Ensure rigorous drying and consider alternative activation methods like using a small amount of 1,2-dibromoethane.[10][13]
-
Wurtz Coupling as a Side Reaction: During Grignard formation, Wurtz-type coupling can occur, leading to dimers of the starting material. This is often minimized by slower addition of the alkyl halide and maintaining a lower reaction temperature.[14]
References
- EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
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- Journal of Organic Chemistry. (1958). Some Dehalogenation Reactions of 1,4-Dibromobutane.
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- Capot Chemical. (2025). 1-Bromo-2-methylbutane Material Safety Data Sheet.
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- University of Missouri–St. Louis. (n.d.). The Grignard Reaction.
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- Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
- Doubtnut. (2020). Reaction of 1,4 - dibromobutane with Mg turnings in ether gives the bis-Grignard's reagent.
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The Strategic Utility of 1,4-Dibromo-2-methylbutane in the Synthesis of Pharmaceutical Scaffolds
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks can significantly streamline synthetic routes, enabling rapid access to diverse chemical matter for biological screening. 1,4-Dibromo-2-methylbutane emerges as a valuable, yet perhaps underutilized, bifunctional electrophile for the synthesis of key pharmaceutical intermediates. Its structural features—a four-carbon chain with two bromine atoms of differing reactivity and a chiral center—offer a unique handle for introducing specific structural motifs and stereochemistry. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for the research and development scientist.
Introduction to a Versatile Building Block
This compound (CAS No: 54462-66-7, Molecular Formula: C5H10Br2) is a chiral alkylating agent that presents two electrophilic centers.[1] The primary bromine atom is more susceptible to nucleophilic substitution (an SN2 reaction) than the secondary bromine, allowing for sequential and regioselective reactions. This differential reactivity is a key feature that can be exploited in the design of synthetic strategies. Furthermore, the methyl group introduces a stereocenter, which can be leveraged in asymmetric synthesis to produce enantiomerically enriched or pure compounds, a critical consideration in modern drug design.
The primary applications of this building block in pharmaceutical synthesis lie in its ability to participate in:
-
Cyclization Reactions: As a 1,4-dielectrophile, it is an ideal candidate for the synthesis of five-membered heterocyclic rings, such as pyrrolidines, which are prevalent scaffolds in a vast array of pharmaceuticals.[2]
-
Alkylation of Carbon Nucleophiles: The two bromine atoms can be used to introduce a substituted butyl chain onto active methylene compounds, forming complex carbon skeletons that can serve as precursors to a variety of drug candidates.[3][4]
Application in the Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a fundamental structural motif found in numerous biologically active compounds, including anticancer, antidiabetic, and central nervous system-targeting agents.[2] The synthesis of substituted pyrrolidines via the cyclization of a primary amine with a 1,4-dihaloalkane is a classic and effective strategy. The use of this compound in this context allows for the introduction of a methyl group at the 3-position of the resulting pyrrolidine ring, providing a point of diversity for structure-activity relationship (SAR) studies.
Mechanistic Considerations
The reaction proceeds via a tandem nucleophilic substitution. The amine first displaces the more reactive primary bromide to form a secondary amine intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the carbon bearing the secondary bromide, closing the five-membered ring. The choice of base is critical to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HBr generated during the reaction.
Detailed Protocol: Synthesis of 1-Benzyl-3-methylpyrrolidine
This protocol details the synthesis of 1-benzyl-3-methylpyrrolidine, a representative example of a substituted pyrrolidine that can be further elaborated into more complex pharmaceutical targets.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH3CN) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl Ether (Et2O) | Anhydrous, ≥99% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents). The flask is then placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.0 equivalent). Stir the suspension at room temperature for 10 minutes.
-
Initiation of Reaction: Add this compound (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-benzyl-3-methylpyrrolidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Diagram
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 1,4-Dibromo-2-methylbutane in Total Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1,4-dibromo-2-methylbutane as a versatile C5 building block in organic synthesis. We delve into its fundamental reactivity as a bifunctional electrophile, focusing on its strategic use in the construction of substituted carbocyclic systems, particularly five-membered rings. This guide explains the causality behind experimental choices in reaction design and furnishes detailed, self-validating protocols for key transformations.
Introduction: A Versatile Bifunctional Electrophile
This compound (CAS: 54462-66-7) is a halogenated hydrocarbon that serves as a valuable precursor in the synthesis of complex organic molecules.[1] Its structure, featuring primary and tertiary bromide leaving groups, allows for sequential or simultaneous reactions with nucleophiles, making it an ideal candidate for constructing carbocyclic and heterocyclic scaffolds. The methyl group at the 2-position introduces a stereocenter and influences the regioselectivity of nucleophilic attack, providing a handle for controlling molecular architecture.
The primary utility of this reagent lies in its role as a 1,4-dielectrophile. This functionality is expertly exploited in double alkylation reactions to forge two new carbon-carbon bonds, leading to the efficient formation of five-membered rings—a common and critical motif in a vast array of natural products and pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54462-66-7 | [1][2] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(CCBr)CBr | [1] |
| Boiling Point | Data not widely reported; distillation under reduced pressure is required. | |
| Density | Data not widely reported. |
Core Application: Synthesis of Substituted Cyclopentane Derivatives
The construction of a five-membered carbocycle is a cornerstone transformation in total synthesis. This compound provides a direct and efficient pathway to 3-methyl-substituted cyclopentane rings through the double alkylation of a pro-nucleophile, such as a malonic ester derivative. This approach is a variation of the classical malonic ester synthesis.[3][4]
The general strategy involves the deprotonation of a C-H acidic methylene group (e.g., diethyl malonate) to form a stabilized enolate. This enolate then acts as a nucleophile, displacing one of the bromide leaving groups on the this compound backbone. A second, intramolecular alkylation then ensues to close the five-membered ring.
Mechanistic Rationale and Causality
The success of this cyclization is predicated on several key factors:
-
Choice of Base and Nucleophile: A base strong enough to deprotonate the C-H acidic compound but not so strong as to promote significant elimination (E2) side reactions with the dibromide is crucial. Sodium ethoxide (NaOEt) is commonly used with diethyl malonate (pKa ≈ 13) as it generates the corresponding enolate without being overly aggressive.[3]
-
Intramolecular vs. Intermolecular Alkylation: After the first alkylation, the second step is an intramolecular cyclization. This process is entropically favored over a competing intermolecular reaction with another molecule of the enolate, especially when the reaction is conducted under appropriate dilution. The formation of a stable, five-membered ring is the primary thermodynamic driving force.
-
Subsequent Transformations: The resulting cyclic malonic ester is a versatile intermediate. It can be readily hydrolyzed to the corresponding dicarboxylic acid and subsequently decarboxylated upon heating to yield a 3-methylcyclopentanecarboxylic acid.[5] This product can then be advanced toward more complex targets.
Caption: General mechanism for cyclopentane synthesis via double alkylation.
Application in Cyclobutane Synthesis: A Note on Feasibility
While 1,4-dihalides are canonical precursors for five-membered rings, the synthesis of four-membered rings (cyclobutanes) from 1,3-dihalides is a more common strategy. The use of this compound for cyclobutane synthesis is not a standard or efficient method due to the high activation energy and unfavorable ring strain associated with forming the four-membered ring through this pathway. More prevalent and effective methods for constructing cyclobutane rings, such as [2+2] photocycloadditions or transition-metal-catalyzed cycloisomerizations, are generally preferred in total synthesis.[6][7] Therefore, this guide will focus on the more robust and widely applicable cyclopentane synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-Methylcyclopentane-1,1-dicarboxylate
This protocol details the synthesis of a key cyclopentane intermediate using this compound and diethyl malonate. This procedure is a representative example of the core synthetic utility of the title reagent.[3][5]
Reaction Scheme:
(Diethyl Malonate) + (this compound) --(2 eq. NaOEt, EtOH)--> (Diethyl 3-methylcyclopentane-1,1-dicarboxylate)
Materials and Equipment:
-
Round-bottom flask (500 mL), three-necked
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Pressure-equalizing dropping funnel
-
Standard laboratory glassware for workup and purification
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, carefully add sodium metal (4.6 g, 0.20 mol) in small pieces to anhydrous ethanol (200 mL) in the 500 mL round-bottom flask at 0 °C (ice bath). Allow the reaction to proceed until all the sodium has dissolved completely.
-
Causality Note: Sodium ethoxide is prepared in situ to ensure it is anhydrous and highly reactive. Two equivalents are required: one to deprotonate the diethyl malonate for the first alkylation, and the second to form the enolate for the intramolecular cyclization.[3]
-
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.10 mol) dropwise via the dropping funnel over 15 minutes at room temperature with vigorous stirring.
-
Alkylation and Cyclization: Add this compound (23.0 g, 0.10 mol) dropwise to the stirred solution over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial intermolecular Sₙ2 reaction and the subsequent intramolecular cyclization.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with water (100 mL), saturated aqueous NH₄Cl (100 mL), and finally with brine (100 mL). Dry the organic layer over anhydrous MgSO₄.
-
Causality Note: The aqueous washes remove unreacted ethanol, sodium bromide salts, and other water-soluble impurities. The NH₄Cl wash neutralizes any remaining ethoxide base.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is then purified by vacuum distillation to afford diethyl 3-methylcyclopentane-1,1-dicarboxylate as a colorless oil.
Protocol 2: Hydrolysis and Decarboxylation to 3-Methylcyclopentanone
This protocol describes the conversion of the product from Protocol 1 into 3-methylcyclopentanone, a valuable synthetic intermediate.[8][9]
Reaction Scheme:
(Diethyl 3-methylcyclopentane-1,1-dicarboxylate) --(1. H₃O⁺, Δ; 2. Δ)--> (3-Methylcyclopentanone)
Procedure:
-
Saponification: Place the diethyl 3-methylcyclopentane-1,1-dicarboxylate (0.05 mol) in a round-bottom flask with a solution of potassium hydroxide (11.2 g, 0.20 mol) in 100 mL of ethanol/water (1:1). Heat the mixture to reflux for 3 hours.
-
Acidification and Decarboxylation: After cooling, remove the ethanol via rotary evaporation. Dilute the aqueous residue with 50 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~1 by the slow addition of concentrated hydrochloric acid. Gently heat the acidified solution to reflux for 2-4 hours until carbon dioxide evolution ceases. This step drives the decarboxylation.
-
Causality Note: The initial hydrolysis (saponification) converts the diester to a dicarboxylate salt. Acidification protonates this to form a β-keto acid (or in this case, a malonic acid derivative), which is thermally unstable and readily loses CO₂ through a six-membered cyclic transition state upon heating.[5]
-
-
Extraction and Purification: Cool the mixture and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After solvent removal, the resulting crude 3-methylcyclopentanecarboxylic acid can be further decarboxylated or converted to 3-methylcyclopentanone through various established methods, such as reaction with an organolithium reagent followed by hydrolysis, or via other ketone syntheses. A more direct route from the malonic acid intermediate involves heating it to ~150-180 °C until CO₂ evolution stops, followed by distillation of the resulting 3-methylcyclopentanone.
Caption: Workflow for the synthesis of 3-Methylcyclopentanone.
Conclusion and Future Outlook
This compound is a powerful and reliable C5 building block for the stereocontrolled synthesis of 3-methyl-substituted cyclopentane rings. The double alkylation strategy, particularly with malonic ester derivatives, offers a straightforward and high-yielding route to versatile intermediates for natural product synthesis and medicinal chemistry. While its application in forming other ring sizes like cyclobutanes is limited, its value in constructing five-membered rings is well-established. Researchers can leverage the protocols and mechanistic insights provided herein to confidently incorporate this reagent into their synthetic strategies, enabling the efficient assembly of complex molecular targets.
References
- EvitaChem. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037).
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- Smolecule. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclopentanone. In PubChem Compound Database.
- Google Patents. (n.d.). US7038072B2 - Process for monoalkylation of C-H acidic methylene groups.
- ResearchGate. (n.d.). Unsaturated Four-Membered Rings: Efficient Strategies for the Construction of Cyclobutenes and Alkylidenecyclobutanes.
- ResearchGate. (n.d.). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide.
- Eichenberger, S., et al. (2020). Ring-Fused Cyclobutanes via Cycloisomerization of Alkylidenecyclopropane Acylsilanes. Chemical Science.
Sources
- 1. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 9. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Bifunctional Landscape: Protecting Group Strategies for Selective Reactions of 1,4-Dibromo-2-methylbutane
Abstract
1,4-Dibromo-2-methylbutane presents a unique challenge in synthetic chemistry due to the differential reactivity of its primary and tertiary bromine centers. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on strategies to achieve selective functionalization of this versatile building block. We will explore the underlying principles of reactivity, detail protecting group strategies, and provide robust protocols for the controlled mono-substitution of this compound, a critical step in the synthesis of complex molecules and novel chemical entities.
Introduction: The Challenge of Regioselectivity
This compound possesses two electrophilic carbons susceptible to nucleophilic attack. However, the steric and electronic environments of the C1 (primary) and C4 (tertiary) positions are distinct, leading to a significant difference in their reactivity. The primary C1-Br bond is more amenable to S(_N)2 reactions due to lower steric hindrance, while the tertiary C4-Br bond is sterically hindered for S(_N)2 attack but can be prone to S(_N)1 or elimination reactions under certain conditions.[1][2] Uncontrolled reactions with nucleophiles often lead to a mixture of mono- and di-substituted products, as well as elimination byproducts, complicating purification and reducing the yield of the desired compound.
To harness the full synthetic potential of this compound, a strategic approach is required to selectively functionalize one of the bromo groups while leaving the other intact for subsequent transformations. This is where protecting group strategies and the careful control of reaction conditions become paramount.
Understanding the Reactivity Landscape
The differential reactivity of the primary and tertiary bromides in this compound is the cornerstone of its selective functionalization.
-
Primary Bromide (C1): This position is sterically accessible, making it the preferred site for S(_N)2 reactions with a wide range of nucleophiles.[1] The reaction rate is generally faster at this position compared to the tertiary bromide.
-
Tertiary Bromide (C4): The tertiary carbon is sterically hindered by the neighboring methyl group, significantly slowing down the rate of S(_N)2 reactions.[2] Under conditions that favor carbocation formation (polar protic solvents, Lewis acids), S(_N)1 reactions can occur. Strong, bulky bases can promote E2 elimination, while weaker, non-bulky bases can lead to E1 elimination.
This inherent difference in reactivity can be exploited to achieve selective mono-substitution at the primary position without the need for a traditional protecting group, a concept often referred to as "kinetic control."
Strategic Approaches to Selective Mono-functionalization
Two primary strategies can be employed to achieve selective mono-functionalization of this compound:
-
Kinetic Control of Nucleophilic Substitution: By carefully selecting the nucleophile and reaction conditions, the inherent difference in reactivity between the primary and tertiary bromides can be exploited to favor substitution at the primary position.
-
Protecting Group Strategy via Grignard Reagent Formation: The primary bromide can be selectively converted into a Grignard reagent, which then acts as a nucleophile in subsequent reactions. This effectively "protects" the primary carbon as an organometallic species while the tertiary bromide remains unreacted.
The choice of strategy will depend on the desired final product and the nature of the nucleophile to be introduced.
Experimental Protocols
Protocol 1: Kinetically Controlled Selective Mono-substitution with Azide
This protocol details the selective substitution of the primary bromide with an azide nucleophile, a versatile functional group that can be further transformed into an amine or participate in click chemistry. The reaction is performed under conditions that favor an S(_N)2 pathway, thus exploiting the higher reactivity of the primary bromide.
Table 1: Reaction Parameters for Selective Mono-azidation
| Parameter | Value |
| Reactants | This compound, Sodium Azide (NaN(_3)) |
| Stoichiometry | 1.0 eq. This compound, 1.1 eq. NaN(_3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 50 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous |
| Purification | Column Chromatography |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.1 eq.).
-
Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-azido-4-bromo-3-methylbutane.
Causality Behind Experimental Choices:
-
Sodium Azide: A good S(_N)2 nucleophile that is relatively small, allowing it to access the primary carbon.
-
DMF: A polar aprotic solvent that solvates the sodium cation, leaving the azide anion more nucleophilic and promoting the S(_N)2 reaction.
-
Temperature (50 °C): Provides sufficient energy to overcome the activation barrier for the S(_N)2 reaction at the primary center without promoting significant reaction at the tertiary center or elimination side reactions.
Diagram 1: Workflow for Kinetically Controlled Mono-azidation
Sources
Catalytic Systems for Reactions of 1,4-Dibromo-2-methylbutane: Application Notes and Protocols
Introduction: The Synthetic Versatility of 1,4-Dibromo-2-methylbutane
This compound is a bifunctional electrophile with significant potential in organic synthesis.[1][2] Its structure, featuring primary and secondary bromide leaving groups, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3] This guide provides an in-depth exploration of various catalytic systems that can be employed to harness the reactivity of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates like this compound.[4][5][6] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs.[4][5] This methodology avoids the need for expensive and often hazardous anhydrous polar aprotic solvents.[6]
Mechanistic Rationale
The PTC mechanism involves the formation of a lipophilic ion pair between the phase-transfer catalyst cation (Q+) and the nucleophile anion (Nu-). This ion pair is soluble in the organic phase and can readily react with the alkyl halide. The displaced halide ion then pairs with the catalyst cation and returns to the aqueous phase, completing the catalytic cycle.
Diagram 1: The Catalytic Cycle of Phase-Transfer Catalysis
Caption: The catalytic cycle in phase-transfer catalysis.
Protocol: Synthesis of a Dinitrile Derivative
This protocol details the synthesis of 2-methylbutane-1,4-dinitrile, a precursor for various nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 43.5 mmol), sodium cyanide (5.33 g, 108.7 mmol), and tetrabutylammonium bromide (1.40 g, 4.35 mmol).
-
Add toluene (50 mL) and deionized water (50 mL) to the flask.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methylbutane-1,4-dinitrile.
Justification of Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide is a common and effective phase-transfer catalyst due to the lipophilicity of the tetrabutylammonium cation.[4]
-
Solvent System: The biphasic toluene/water system allows for the dissolution of both the organic substrate and the inorganic nucleophile.[5]
-
Temperature: Elevated temperature increases the reaction rate.
-
Vigorous Stirring: Essential to maximize the interfacial surface area between the two phases, facilitating efficient mass transfer of the catalyst-nucleophile complex.[4]
Grignard Reagent Formation and Subsequent Reactions
The formation of Grignard reagents from alkyl halides is a fundamental transformation in organic chemistry for creating carbon-carbon bonds.[7][8][9] In the case of this compound, careful control of stoichiometry can allow for either mono- or di-Grignard reagent formation, leading to a variety of synthetic outcomes.
Mechanistic Considerations
The reaction involves the insertion of magnesium metal into the carbon-bromine bond.[9] This process is believed to occur via a single-electron transfer mechanism. The resulting organomagnesium halide is a potent nucleophile and a strong base.[7]
Diagram 2: Formation of a Grignard Reagent
Caption: Stepwise formation of mono- and di-Grignard reagents.
Protocol: Mono-Grignard Formation and Reaction with an Aldehyde
This protocol describes the selective formation of the mono-Grignard reagent and its subsequent reaction with benzaldehyde to form a secondary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.
-
Grignard Initiation: Place magnesium turnings (1.28 g, 52.7 mmol) and a small crystal of iodine in the flask.
-
Add a small amount of a solution of this compound (10.0 g, 43.5 mmol) in anhydrous THF (50 mL) to the magnesium. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the mono-Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (4.62 g, 43.5 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Justification of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[7][10]
-
Iodine: Used to activate the magnesium surface by removing the passivating magnesium oxide layer.[8]
-
Stoichiometry: Using a slight excess of the dibromide relative to magnesium favors the formation of the mono-Grignard reagent.
-
Slow Addition: Controls the exothermicity of the Grignard formation and the subsequent reaction with the electrophile.
Intramolecular Wurtz Coupling for Cyclization
The Wurtz reaction, involving the reductive coupling of alkyl halides with sodium metal, is generally of limited use for intermolecular reactions due to the formation of multiple byproducts.[11] However, it can be an effective method for intramolecular cyclization, particularly for forming small rings.[11] For this compound, this reaction can lead to the formation of methylcyclobutane.
Mechanistic Pathway
The reaction is thought to proceed through a radical or organometallic intermediate.[11] The sodium metal donates electrons to the carbon-bromine bonds, leading to the formation of a diradical or a disodioalkane, which then undergoes intramolecular cyclization.
Diagram 3: Intramolecular Wurtz Coupling
Caption: Proposed pathway for the intramolecular Wurtz coupling.
Protocol: Synthesis of Methylcyclobutane
This protocol outlines the synthesis of methylcyclobutane via an intramolecular Wurtz coupling.
Materials:
-
This compound
-
Sodium metal, finely dispersed in a high-boiling inert solvent (e.g., toluene or xylene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask, dropping funnel, and nitrogen inlet
-
Mechanical stirrer
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask with a dropping funnel, a mechanical stirrer, and a dry ice/acetone condenser under a nitrogen atmosphere.
-
Sodium Dispersion: Place a fine dispersion of sodium metal (2.20 g, 95.7 mmol) in anhydrous diethyl ether (100 mL) in the flask.
-
Reactant Addition: Add a solution of this compound (10.0 g, 43.5 mmol) in anhydrous diethyl ether (50 mL) dropwise to the vigorously stirred sodium dispersion over a period of 4-6 hours.
-
Reaction: After the addition is complete, continue to stir the reaction mixture overnight at room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ethanol to consume any unreacted sodium, followed by the cautious addition of water.
-
Product Isolation: The product, methylcyclobutane, is volatile. It can be isolated by fractional distillation directly from the reaction mixture.
-
Purification: Further purification can be achieved by careful redistillation.
Justification of Experimental Choices:
-
High Dilution: The slow addition of the dibromide to the sodium dispersion maintains a low concentration of the substrate, favoring intramolecular cyclization over intermolecular polymerization.
-
Vigorous Stirring: Ensures efficient contact between the alkyl halide and the surface of the sodium metal.
-
Inert Atmosphere: Prevents the reaction of sodium metal with oxygen and moisture.
-
Solvent: Aprotic and unreactive solvents like ether or THF are required.[11]
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13][14][15][16] These reactions offer high functional group tolerance and stereospecificity. This compound can serve as a substrate in these reactions, allowing for the introduction of various organic fragments at one or both bromine-bearing carbons.
General Catalytic Cycle (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling typically involves a palladium catalyst. The catalytic cycle consists of three main steps: oxidative addition of the alkyl halide to the Pd(0) complex, transmetalation of the organic group from a boron-containing reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Diagram 4: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask and line
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (49 mg, 0.22 mmol) and triphenylphosphine (230 mg, 0.87 mmol). Add degassed 1,4-dioxane (20 mL) and stir for 10 minutes to form the active Pd(0) catalyst.
-
Reactant Addition: To the catalyst solution, add this compound (5.0 g, 21.7 mmol), phenylboronic acid (2.65 g, 21.7 mmol), and potassium carbonate (9.0 g, 65.1 mmol) dissolved in deionized water (10 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Justification of Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings.
-
Base: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (dioxane) and water is often used to dissolve all reactants.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
Synthesis of Heterocycles
The difunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds.[17][18] By reacting with dinucleophiles, five- and six-membered rings can be readily constructed.
Protocol: Synthesis of a Substituted Tetrahydropyran
This protocol describes a Williamson ether synthesis-type cyclization to form a tetrahydropyran derivative.
Materials:
-
This compound
-
Propane-1,3-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, and nitrogen inlet
Procedure:
-
Alkoxide Formation: In a dry three-neck flask under a nitrogen atmosphere, suspend sodium hydride (1.91 g, 47.8 mmol, 60% dispersion) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C and add a solution of propane-1,3-diol (1.65 g, 21.7 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cyclization: Add a solution of this compound (5.0 g, 21.7 mmol) in anhydrous DMF (30 mL) dropwise to the alkoxide solution.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Justification of Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the diol to form the dialkoxide.
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the alkoxide and promote the Sₙ2 reaction.
-
High Dilution (implicit): The dropwise addition of the dibromide helps to favor the intramolecular cyclization over intermolecular polymerization.
Conclusion
The catalytic systems presented in this guide demonstrate the broad synthetic utility of this compound. By carefully selecting the appropriate catalyst and reaction conditions, researchers can achieve a wide range of chemical transformations, from simple nucleophilic substitutions to the construction of complex cyclic and acyclic structures. These protocols provide a solid foundation for further exploration and development of novel synthetic methodologies based on this versatile building block.
References
- Macmillan Group. (2008, April 10).
- MDPI. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
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- Unknown. (n.d.). Grignard Reaction.
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- Slideshare. (n.d.).
- Smolecule. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
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- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
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- The Soulé Research Group. (2023, July 2).
- NIH. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
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- MDPI. (2021, April 7).
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Application Note: One-Pot Reactions with 1,4-Dibromo-2-methylbutane
Abstract
This guide provides an in-depth exploration of one-pot synthetic strategies utilizing 1,4-dibromo-2-methylbutane, a versatile bifunctional alkylating agent.[1][2] We delve into the foundational principles governing its reactivity and present detailed, field-proven protocols for key transformations. The focus is on leveraging its structural features to achieve efficient intramolecular cyclizations and sequential functionalizations without the need for intermediate isolation. This document is intended for researchers, chemists, and drug development professionals seeking to streamline synthetic workflows, reduce waste, and access diverse molecular scaffolds such as substituted pyrrolidines, tetrahydrofurans, and cyclopentanes.
Introduction: The Strategic Advantage of this compound in One-Pot Synthesis
In modern organic synthesis and drug discovery, efficiency is paramount. One-pot reactions, where multiple reaction steps are conducted in a single vessel, represent a cornerstone of green and sustainable chemistry. They minimize solvent usage, reduce purification steps, and save considerable time and resources.
This compound (C₅H₁₀Br₂) is an excellent substrate for such strategies.[1][2] As a 1,4-dihalide, it is primed for constructing five-membered ring systems, which are prevalent in pharmaceuticals and natural products. The two primary bromide groups, while structurally similar, can exhibit subtle differences in reactivity, enabling controlled, stepwise reactions under specific conditions. The methyl group at the 2-position introduces a stereocenter and provides a point of substitution for creating diverse analogues.
This application note will detail two primary classes of one-pot reactions with this reagent:
-
Intramolecular Cyclization: Direct formation of heterocyclic and carbocyclic rings.
-
Sequential Functionalization: Stepwise introduction of two distinct nucleophiles.
Core Principles: Reactivity and Mechanistic Considerations
The utility of this compound hinges on the principles of bimolecular nucleophilic substitution (Sₙ2).[3][4] The carbon-bromine bonds are polarized, rendering the terminal carbons electrophilic and susceptible to attack by nucleophiles.
Key Factors Influencing Reactivity:
-
Nucleophile Strength: Stronger nucleophiles (e.g., primary amines, alkoxides) facilitate faster reaction rates.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[5]
-
Base: In reactions involving acidic nucleophiles (e.g., alcohols, thiols, or primary amines), a base is required to generate the more potent conjugate base (alkoxide, thiolate, or amide). Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred to prevent competition with the primary nucleophile.
One-Pot Intramolecular Cyclization Reactions
The most common application of this compound is the one-pot synthesis of five-membered rings. The general workflow involves an initial intermolecular Sₙ2 reaction with a dinucleophile (or a species that can be doubly deprotonated), followed by a base-promoted intramolecular Sₙ2 cyclization.
Synthesis of N-Substituted 3-Methylpyrrolidines
The reaction with primary amines provides a direct route to 3-methylpyrrolidines, a valuable scaffold in medicinal chemistry.[6] The process involves an initial alkylation of the amine, followed by an intramolecular cyclization.
Mechanism:
-
The primary amine attacks one of the electrophilic C-Br carbons, displacing the first bromide.
-
Addition of a base deprotonates the resulting secondary ammonium salt.
-
The now-nucleophilic nitrogen attacks the remaining C-Br carbon intramolecularly to form the pyrrolidine ring.
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-3-methylpyrrolidine
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.07 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Initial Alkylation: Add this compound (2.30 g, 10 mmol) to the solution. Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add anhydrous potassium carbonate (K₂CO₃) (4.14 g, 30 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords the pure 1-benzyl-3-methylpyrrolidine.
| Reactant | Product | Typical Yield | Reference |
| Benzylamine | 1-Benzyl-3-methylpyrrolidine | 75-85% | Based on similar reactions[7] |
| Aniline | 3-Methyl-1-phenylpyrrolidine | 60-70% | Based on similar reactions[7] |
| Methylamine | 1,3-Dimethylpyrrolidine | 80-90% | Based on similar reactions[7] |
Table 1: Representative yields for N-substituted 3-methylpyrrolidine synthesis.
Caption: Workflow for one-pot pyrrolidine synthesis.
Synthesis of 3-Methyltetrahydrofuran
The synthesis of 3-methyltetrahydrofuran, an important industrial solvent and synthetic intermediate, can be achieved via an intramolecular Williamson ether synthesis.[3][5][8] This typically starts from 2-methyl-1,4-butanediol, which can be formed and cyclized in processes related to the use of 1,4-dihalo precursors. A direct one-pot conversion from this compound would involve a dihydroxylation followed by cyclization, though a more common and efficient route involves the cyclization of the corresponding diol.[9][10]
Conceptual Protocol: One-Pot Conversion of 2-Methyl-1,4-butanediol
While not starting from the dibromide directly in one pot, the cyclization of the corresponding diol is a key related reaction.
-
Catalyst: In a flask equipped with a distillation head, add 2-methyl-1,4-butanediol (10.4 g, 100 mmol) and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.5 mL) or an acidic catalyst.[9]
-
Dehydration/Cyclization: Heat the mixture. The 3-methyltetrahydrofuran product will form and can be distilled from the reaction mixture as it is produced.
-
Purification: The collected distillate can be washed with a saturated sodium bicarbonate solution and water, dried, and redistilled to achieve high purity.
| Starting Material | Product | Catalyst | Typical Yield | Reference |
| 2-Methyl-1,4-butanediol | 3-Methyltetrahydrofuran | Acid Catalysis | >90% | [9][10] |
Table 2: Yield for acid-catalyzed cyclization to 3-methyltetrahydrofuran.
Caption: Mechanism of acid-catalyzed THF formation.
Synthesis of Substituted Cyclopentanes
Carbocyclic rings can also be formed. A classic approach is the reaction with active methylene compounds like diethyl malonate, followed by intramolecular alkylation.
Experimental Protocol: One-Pot Synthesis of Diethyl 3-methylcyclopentane-1,1-dicarboxylate
-
Enolate Formation: In a flame-dried flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.88 g, 22 mmol) to anhydrous DMF (30 mL). Cool the suspension to 0°C. Add diethyl malonate (1.60 g, 10 mmol) dropwise. Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
First Alkylation: Add this compound (2.30 g, 10 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclization: Add a second equivalent of NaH (0.44 g, 11 mmol) portion-wise at 0°C. After addition is complete, warm the mixture to 60°C and stir overnight.
-
Work-up: Cool the reaction and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the target cyclopentane derivative.
| Nucleophile | Product | Typical Yield | Reference |
| Diethyl malonate | Diethyl 3-methylcyclopentane-1,1-dicarboxylate | 65-75% | Based on similar syntheses[11][12] |
Table 3: Representative yield for cyclopentane synthesis via malonic ester alkylation.
One-Pot Sequential C-H Functionalization
A more advanced strategy involves the sequential functionalization of the two C-Br bonds with different nucleophiles in a single pot.[13][14][15] This requires careful control over reaction conditions to differentiate the reactivity of the two bromides or the intermediate. While challenging due to the similar nature of the two primary bromides, it can be achieved by controlling stoichiometry and temperature.
Conceptual Workflow:
-
Monosubstitution: React this compound with one equivalent of the first nucleophile (Nu1) at a low temperature to favor the formation of the mono-alkylated intermediate.
-
Second Addition: Introduce the second nucleophile (Nu2), possibly with a change in temperature or addition of a catalyst, to react with the remaining C-Br bond.
Caption: Logic for sequential one-pot functionalization.
This approach is highly substrate-dependent and requires significant optimization. The subtle electronic and steric differences imparted by the first nucleophile on the remaining electrophilic site are key to achieving selectivity in the second step.
Troubleshooting and Expert Insights
-
Incomplete Cyclization: If starting material or the linear intermediate persists, consider increasing the reaction temperature, using a stronger base (e.g., NaH instead of K₂CO₃), or switching to a more polar solvent like DMSO to accelerate the intramolecular Sₙ2 step.
-
Polymerization: The formation of polymeric byproducts can occur, especially at high concentrations. Running the cyclization step under high-dilution conditions can favor the desired intramolecular reaction over intermolecular polymerization.
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can quench bases like NaH and hydrolyze the alkyl halide. Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve yields in biphasic systems.[16]
Conclusion
This compound is a powerful and versatile building block for one-pot syntheses. Its ability to readily form five-membered rings through intramolecular cyclization provides efficient access to important heterocyclic and carbocyclic cores. By carefully selecting nucleophiles, bases, and solvents, researchers can develop robust and scalable protocols. The principles and methods outlined in this guide serve as a foundation for applying this reagent to complex synthetic challenges in pharmaceutical and materials science research.
References
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- Ghosh, S., et al. (2022). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. Indian Journal of Chemistry, 61(11), 1159-1164.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
- Baran, P. (2005, February 9). Cyclopentane Synthesis. Baran Lab, Scripps Research.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-86. DOI: 10.1002/ardp.201200101
- Michelson, R. H. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. University of Kentucky UKnowledge.
- National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidine. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- vibzzlab. (2023, February 27). 1,4 Dibromobutane synthesis. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Zeitsch, K. J. (2003). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent No. 6,521,765B1. Google Patents.
- Sun, J., et al. (2019). Preparation method of N-methylpyrrolidine. Chinese Patent No. CN110590706B. Google Patents.
- Puckette, T. A. (1999). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent No. 5,912,364A. Google Patents.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).
- Boruah, M., & Prajapati, D. (2007). A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization.
- Davies Group. (2013, April 20). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Emory University ScholarBlogs.
- Neufeldt, S. R., & Sanford, M. S. (2011). Constructing Multiply Substituted Arenes Using Sequential Pd(II)-Catalyzed C–H Olefination. Organic letters, 13(19), 5326–5329.
- Wang, H., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-7. DOI: 10.1021/ja401731d
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Application Notes & Protocols: Microwave-Assisted Reactions of 1,4-Dibromo-2-methylbutane
Abstract
This comprehensive guide provides detailed application notes and protocols for conducting microwave-assisted organic synthesis (MAOS) using 1,4-dibromo-2-methylbutane as a key bifunctional electrophile. Primarily focusing on the efficient synthesis of 3-methylpyrrolidine derivatives, this document is tailored for researchers, chemists, and drug development professionals seeking to leverage the speed, efficiency, and scalability of microwave chemistry. We will delve into the fundamental principles of microwave heating, provide validated, step-by-step protocols for intramolecular cyclization, discuss optimization strategies, and outline critical safety procedures. The methodologies presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Synergy of a Versatile Reagent and a Green Technology
This compound is a valuable and versatile building block in organic synthesis. Its two bromine atoms, possessing differential reactivity due to steric hindrance from the adjacent methyl group, make it an ideal precursor for constructing substituted five-membered rings. The pyrrolidine scaffold, in particular, is a privileged structure found in over 20 FDA-approved drugs and countless bioactive molecules, making its efficient synthesis a cornerstone of medicinal chemistry.[1]
Conventional methods for synthesizing pyrrolidines from dihaloalkanes often require long reaction times, high temperatures, and can suffer from low yields due to competing intermolecular polymerization.[2] Microwave-Assisted Organic Synthesis (MAOS) offers a powerful solution to these challenges. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4] This technique dramatically reduces reaction times from hours to minutes, often improves yields and product purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[5][6][7]
This document will serve as an authoritative guide to harnessing the power of MAOS for reactions involving this compound, with a primary focus on the synthesis of N-substituted-3-methylpyrrolidines.
The Engine of MAOS: Understanding Microwave Dielectric Heating
Unlike conventional heating which relies on slow conduction and convection from an external source, microwave heating is a volumetric process that occurs simultaneously throughout the bulk of the material.[4][8] This phenomenon is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwave radiation (typically 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation and the resulting molecular friction generate heat rapidly and efficiently.[3][5][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from a base or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules convert this kinetic energy into thermal energy, contributing significantly to the overall heating.[4][8]
The ability of a substance to convert microwave energy into heat is determined by its dielectric properties, specifically the loss tangent (tan δ). Solvents with a high tan δ are heated very efficiently, while those with a low tan δ are poor microwave absorbers.[6] This allows for selective heating and provides a key parameter for reaction optimization.
Core Application: Microwave-Assisted Synthesis of N-Substituted-3-methylpyrrolidines
The reaction of this compound with primary amines is a classic example of an intramolecular double SN2 reaction to form a five-membered heterocyclic ring. Microwave irradiation is exceptionally effective for this transformation as the rapid heating promotes the entropically less favorable intramolecular cyclization over intermolecular side reactions.
General Reaction Scheme
Figure 1: General scheme for the microwave-assisted cyclization of this compound with a primary amine in the presence of a base to yield an N-substituted-3-methylpyrrolidine.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-methylpyrrolidine
This protocol provides a validated method for a model reaction. It is designed to be a starting point for further optimization with different amines and conditions.
Materials & Equipment:
-
Chemicals: this compound (97%), Benzylamine (99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), Acetonitrile (MeCN, HPLC grade), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 230 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
Add acetonitrile (4.0 mL).
-
Add benzylamine (1.1 mmol, 118 mg, 120 µL).
-
Seal the vessel securely with a cap. Causality: A proper seal is critical to contain pressure generated at temperatures above the solvent's boiling point.
-
Place the vessel in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Run the microwave program.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before carefully venting and opening.[10]
-
Filter the reaction mixture to remove the potassium carbonate, washing the solid with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-benzyl-3-methylpyrrolidine.
Quantitative Data Summary
The following table outlines the typical parameters and expected outcomes for the model reaction.
| Parameter | Value | Rationale & Notes |
| Reactants | This compound (1.0 eq), Benzylamine (1.1 eq) | A slight excess of the amine ensures complete consumption of the dibromide. |
| Base | K₂CO₃ (2.5 eq) | An inorganic base is used to neutralize the HBr formed during the two SN2 steps. Excess ensures the reaction goes to completion. |
| Solvent | Acetonitrile (MeCN) | A polar, aprotic solvent with a good tan δ value, suitable for SN2 reactions and efficient microwave heating. |
| Temperature | 150 °C | High temperature accelerates the reaction rate significantly, enabled by the sealed vessel which allows for superheating above the solvent's boiling point.[6] |
| Time | 15 minutes | Microwave heating drastically reduces reaction time compared to conventional methods which could take several hours.[3][11] |
| Microwave Power | Dynamic (Max ~200 W) | The instrument automatically modulates power to maintain the set temperature, ensuring controlled and reproducible heating. |
| Pressure | ~5-10 bar (75-150 psi) | Pressure is generated from the superheated solvent. Monitored by the instrument for safety. |
| Expected Yield | 75-85% | Yields are typically high due to the efficiency of the intramolecular cyclization under microwave conditions.[12] |
Proposed Reaction Mechanism
The reaction proceeds via a two-step intramolecular nucleophilic substitution.
Caption: Standard workflow for microwave-assisted synthesis.
Optimization Strategies
-
Solvent Selection: The choice of solvent is critical. While acetonitrile is a good starting point, other polar solvents can be screened. High-boiling point solvents like DMF or DMSO are excellent microwave absorbers but can complicate product isolation. The table below provides a guide. Rationale: Solvents with higher tan δ values will heat more rapidly, potentially allowing for lower temperatures or shorter reaction times. [6]
Solvent Boiling Point (°C) tan δ (at 2.45 GHz) Comments Ethanol 78 0.941 Protic, good absorber, green solvent. Acetonitrile 82 0.062 Aprotic polar, moderate absorber, common for SN2. N,N-Dimethylformamide (DMF) 153 0.161 Aprotic polar, good absorber, high boiling point. | Dimethyl Sulfoxide (DMSO) | 189 | 0.825 | Aprotic polar, excellent absorber, very high boiling point. |
-
Temperature and Time Screening: Modern microwave synthesizers allow for rapid optimization. It is recommended to run a small matrix of experiments, varying the temperature (e.g., 120°C, 150°C, 180°C) and time (e.g., 5 min, 15 min, 30 min) to find the optimal conditions that maximize yield while minimizing byproduct formation. [13]
Mandatory Safety Protocols
Microwave synthesis involves high temperatures and pressures, demanding strict adherence to safety protocols.
-
Use Dedicated Equipment: NEVER use a domestic microwave oven. [14][15]Laboratory microwave synthesizers are engineered with safety interlocks, pressure monitoring, and corrosion-resistant cavities. [16][17]2. Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate gloves. [15]When handling hot vessels, use thermal gloves. [18]3. Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the recommended fill volume (typically no more than 2/3 full) to allow for expansion and pressure changes. [18]4. Pressure Awareness: Be aware that heating solvents in a sealed vessel will generate significant pressure. Always allow the reaction to cool completely before opening. Exothermic or gas-evolving reactions pose a higher risk and should be approached with caution, starting with small-scale tests. [14]5. Stirring: Ensure efficient stirring to prevent localized superheating, which can lead to bumping or decomposition, especially in viscous mixtures or solvent-free reactions. [14]6. Ventilation: Operate the microwave synthesizer in a well-ventilated laboratory hood to avoid inhaling any fumes that may be released from the reagents or solvents at high temperatures. [14][16] By following these protocols, researchers can safely and effectively utilize the significant advantages of microwave-assisted synthesis for reactions involving this compound.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. International Journal of Novel Research and Development.
- A brief review: Microwave assisted organic reaction - Scholars Research Library. Scholars Research Library.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA.
- Microwave Safety - Kansas State University.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Technologies|Microwave Safety Policy. Microwave Chemical.
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- Synthesis of unique pyrrolidines for drug discovery - Enamine. Enamine.
- PART - 1 INTRODUCTION.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.
- Microwave-assisted synthesis of N-heterocycles - ResearchGate.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH.
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
- (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles - ResearchGate.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - NIH.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. MDPI.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. Organic Chemistry Portal.
- Microwave Reaction Tutorial - Norlab. Norlab.
- Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - NIH.
- Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)
- Cycloadditions - CEM Corporation.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,4-Dibromo-2-methylbutane Synthesis
Welcome to the technical support guide for the synthesis of 1,4-dibromo-2-methylbutane. This document is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this synthesis. The primary synthetic route discussed involves the conversion of 2-methyl-1,4-butanediol using hydrobromic acid (HBr), often with a strong acid catalyst like sulfuric acid (H₂SO₄). This guide provides a structured approach to diagnosing and resolving common issues through FAQs, in-depth troubleshooting workflows, and optimized protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the synthesis.
Q1: My crude product has a distinct yellow or brown color. What causes this and how can I fix it? A: A yellow or brown hue in the crude this compound is typically due to the presence of dissolved elemental bromine (Br₂).[1] Bromine can form from the oxidation of bromide ions, especially at elevated temperatures or in the presence of strong oxidizing agents. To decolorize the product, wash the organic layer with a 5-10% aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) during the workup phase. Follow this with a standard sodium bicarbonate (NaHCO₃) wash to remove residual acids.[1]
Q2: What are the most likely side products responsible for lowering my yield? A: The most common side products are derived from competing elimination and substitution reactions. These include:
-
Unsaturated Bromides: Formed via E1 or E2 elimination reactions, which are competitive with the desired S_N_1/S_N_2 substitution.[2] These reactions are favored by higher temperatures.
-
Ethers: Formed when an unreacted alcohol molecule acts as a nucleophile and attacks the carbocation intermediate (in an S_N_1 pathway) or the protonated alcohol of another molecule.[3]
-
Unreacted Starting Material: Incomplete reaction due to insufficient time, low temperature, or inadequate acid concentration.
Q3: How critical is the removal of water from the starting materials and reaction setup? A: It is highly critical. The reaction involves the nucleophilic substitution of hydroxyl groups. Water is not only a product of this reaction but, if present in excess as a contaminant, can shift the reaction equilibrium back towards the starting materials, thereby reducing the yield. Furthermore, water is a weak nucleophile that can compete with the bromide ion, potentially leading to diol recovery instead of the desired dibromide.[4] Always use anhydrous grade solvents and properly dried glassware.
Q4: Why is vacuum distillation the recommended method for purification? A: this compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause decomposition, further reducing the yield and purity of the final product.[1] Vacuum distillation allows the compound to boil at a much lower temperature, mitigating the risk of thermal degradation.[5]
Q5: Can carbocation rearrangement be a problem in this specific synthesis? A: For the synthesis from 2-methyl-1,4-butanediol, the key intermediates would be primary and secondary carbocations. While secondary carbocations are known to rearrange to form more stable tertiary carbocations via hydride or alkyl shifts, the structure of the 2-methyl-1-butyl cation intermediate does not have an adjacent carbon from which a shift would produce a more stable carbocation.[2][6] Therefore, while rearrangement is a crucial consideration in many alkyl halide syntheses from secondary alcohols, it is not a primary yield-reducing pathway for this specific molecule.
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving persistent low-yield issues.
Guide 1: A Logic-Based Workflow for Diagnosing Low Yield
Before making empirical changes to the protocol, it is essential to diagnose the root cause. This decision tree provides a logical workflow for identifying the source of the problem.
Caption: Troubleshooting Decision Tree for Low Yield Analysis.
Guide 2: Optimizing Reaction Conditions to Minimize Side Reactions
The balance between substitution (S_N_1/S_N_2) and elimination (E1/E2) is highly dependent on the reaction conditions. The table below outlines standard versus optimized parameters to favor the desired substitution pathway.
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Temperature | >100 °C (Reflux) | 80-90 °C | Lower temperatures significantly disfavor the E1 elimination pathway, which has a higher activation energy than the S_N_1 pathway.[2] |
| Acid Addition | All H₂SO₄ added at once | Slow, dropwise addition of H₂SO₄ in an ice bath | Controls the initial exotherm, preventing localized high temperatures that promote charring and elimination side reactions.[7] |
| Reaction Time | 2-3 hours | 4-6 hours (or monitor by TLC/GC) | A longer reaction time at a lower temperature ensures the reaction proceeds to completion without resorting to high temperatures that favor side reactions. |
| HBr Stoichiometry | 2.5 - 3.0 equivalents | 3.0 - 3.5 equivalents | Using a slight excess of the nucleophile (bromide) ensures that both hydroxyl groups are substituted and helps shift the equilibrium towards the product. |
Section 3: Key Mechanisms and Protocols
Core Reaction Mechanism: S_N_1 Pathway and Competing E1 Elimination
The conversion of 2-methyl-1,4-butanediol to this compound proceeds through a nucleophilic substitution mechanism. Given the secondary nature of one of the alcohol groups, an S_N_1 pathway is highly probable, which unfortunately opens the door for a competing E1 elimination reaction.[6]
Caption: Competing S_N_1 Substitution and E1 Elimination Pathways.
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established methods for converting diols to dibromides and incorporates optimizations to maximize yield.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 48% aqueous hydrobromic acid (3.0 eq). Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, 1.5 eq) dropwise via the dropping funnel to the cooled HBr solution. Maintain the temperature below 15 °C during the addition.
-
Substrate Addition: Once the acid mixture has cooled, add 2-methyl-1,4-butanediol (1.0 eq) dropwise to the cold, stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux at 85-90 °C for 4-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers.
Protocol 2: High-Efficiency Workup and Purification
A thorough workup is critical to preserving the yield obtained during the reaction.
-
Separation: Transfer the cooled reaction mixture to a separatory funnel. Separate the lower, denser organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (1 x 50 mL)
-
5% NaHCO₃ solution (2 x 40 mL, or until effervescence ceases) to neutralize residual acid.
-
5% NaHSO₃ solution (1 x 30 mL) to remove any dissolved bromine.
-
Brine (1 x 40 mL) to aid in the removal of water.
-
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[7]
-
Filtration: Filter the drying agent from the crude product.
-
Purification: Assemble a vacuum distillation apparatus.[1] Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound. The exact boiling point will depend on the vacuum achieved.
References
- EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- Smolecule. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
- BenchChem. (2025).
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Organic Chemistry Sample Test Unit 3. (2020, November 3). Solving Problems involving Alkynes and Alkyl Halides. YouTube. [Link]
- BenchChem. (2025).
- Odinity. (2013, November 18). Preparation of 1-Bromobutane and 2-Chloro-2-Methylbutane Using Sn2 and Sn1 Mechanisms. [Link]
- Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. [Link]
- Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
- Doc Brown's Chemistry. (n.d.). Electrophilic addition of hydrogen bromide to alkenes. [Link]
- LibreTexts Chemistry. (2024, March 17). 10.
- Google Patents. (n.d.). US3607951A - Process for preparing 1.4-dibromo-2-butanol.
- PubChem. (n.d.). This compound. [Link]
- The Organic Chemistry Tutor. (2024, June 22). HBr and Alkene Reaction Mechanism. YouTube. [Link]
- PubMed Central (PMC). (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. [Link]
- Ashenhurst, J. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. [Link]
- YouTube. (2019, November 17).
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Technical Support Center: Troubleshooting Side Product Formation in Reactions with 1,4-Dibromo-2-methylbutane
Welcome to the technical support center for 1,4-Dibromo-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Its asymmetric structure, featuring both a primary (C4) and a secondary (C1) bromide, leads to a variety of competing reaction pathways. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common, unexpected side products I might encounter when using this compound?
The structure of this compound inherently allows for three major classes of side products, often seen concurrently:
-
Elimination Products: Various alkenes, such as 4-bromo-2-methyl-1-butene or 2-methyl-1,3-butadiene, are frequently formed, especially when strong bases are used.
-
Intramolecular Cyclization Products: The formation of 3-methyltetrahydrofuran (from substitution with a nucleophilic oxygen) or methylcyclopropyl bromide (from an intramolecular Grignard-type reaction) is a common intramolecular pathway.[1]
-
Grignard-Related Side Products: When forming a Grignard reagent, side reactions include Wurtz-type coupling and the formation of cyclobutane derivatives.[2]
Q2: My goal is a simple nucleophilic substitution, but I'm observing a high percentage of alkenes. What's causing this?
This is a classic case of competition between Sₙ2 (substitution) and E2 (elimination) reaction pathways.[3] The secondary bromide at the C1 position is particularly susceptible to elimination, a tendency that is exacerbated by strong or sterically bulky bases and elevated temperatures.[1][4] The base, instead of acting as a nucleophile to attack the carbon, acts as a base to abstract a proton from an adjacent carbon, leading to a double bond.
Q3: I am attempting to perform a reaction at the primary bromide (C4) selectively. Is this feasible?
Yes, selective reaction is feasible but requires careful control of conditions. The primary C4-Br bond is sterically less hindered and thus more reactive towards Sₙ2 substitution than the secondary C1-Br bond.[3] To favor substitution at the primary position, use a non-bulky, potent nucleophile and maintain the lowest possible reaction temperature to disfavor the competing E2 elimination at the secondary position.
Q4: Why is intramolecular cyclization so prevalent with this substrate?
The 1,4-dihaloalkane structure is perfectly arranged for forming a five-membered ring, which is thermodynamically and kinetically favorable.[1] Whether it's an oxygen nucleophile forming a tetrahydrofuran ring or a carbanion (like a Grignard reagent) attacking the other end of the molecule, the proximity of the reactive sites makes the intramolecular pathway a low-energy, high-probability event.
Section 2: Troubleshooting Guides by Reaction Type
Guide 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Problem A: Low yield of the desired substitution product and a high yield of elimination-derived alkenes.
Causality Analysis: The Williamson ether synthesis relies on an alkoxide, which is a strong base, attacking an alkyl halide.[5][6] This creates a direct competition between the desired Sₙ2 pathway and the E2 elimination pathway.[7] Tertiary alkyl halides almost exclusively yield elimination products, and secondary halides, like the C1-Br in our substrate, give a mixture of both.[1][3]
dot
Caption: Grignard Formation and Potential Side Reactions.
Section 3: Data & Reference Tables
Table 1: Summary of Common Side Products and Favorable Conditions
| Side Product Name | Chemical Structure | Favorable Conditions |
| 4-Bromo-2-methyl-1-butene | CH₂(C(CH₃))CH₂CH₂Br | Strong, sterically hindered base (e.g., t-BuOK); high temperature. |
| 2-Methyl-1,3-butadiene | CH₂(C(CH₃))CH=CH₂ | Strong base; elimination at both C1 and C4 positions. |
| 3-Methyltetrahydrofuran | C₅H₁₀O | Intramolecular reaction with an oxygen nucleophile; low concentration. |
| Methylcyclopropyl Bromide | C₄H₇Br | Intramolecular Grignard reaction/cyclization. |
Table 2: Selecting a Base for Substitution vs. Elimination
| Base | Formula | Type | Typical Use | Favors Sₙ2 | Favors E2 |
| Sodium Hydride | NaH | Non-nucleophilic | Deprotonation | Yes (creates nucleophile) | No |
| Sodium Ethoxide | NaOEt | Strong Base/Nucleophile | Sₙ2/E2 | Moderate | Yes (Zaitsev) |
| Potassium tert-Butoxide | t-BuOK | Strong, Bulky Base | E2 Reactions | No | Yes (Hofmann) |
| Sodium Azide | NaN₃ | Strong Nucleophile | Sₙ2 | Yes | No |
| Triethylamine | Et₃N | Weak, Bulky Base | E2 (mild) | No | Moderate |
References
- EvitaChem. 1,4-Dibromo-2-methyl-2-butene.
- LibreTexts Chemistry. Elimination Reactions. (2022).
- University of Wisconsin-Madison. Grignard Reaction.
- Cambridge University Press. Williamson Ether Synthesis.
- Neuman, R. C. Formation of Alkenes and Alkynes. Elimination Reactions.
- Khan Academy. Williamson ether synthesis.
- Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
- NIST. This compound. NIST Chemistry WebBook.
- Chem-Station. Williamson Ether Synthesis. (2014).
- Chemistry Stack Exchange. Product of Williamson Synthesis. (2017).
- University of California, Irvine. The Grignard Reaction.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. Activation of Grignard reagent. (2021).
- Cheméo. Chemical Properties of this compound.
- PubChem. 1,4-Dibromo-2-methylbut-2-ene. National Center for Biotechnology Information.
- ResearchGate. Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts.
- Homework.Study.com. A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium.
- LibreTexts Chemistry. Grignard Reagents. (2023).
- European Patent Office. Process for producing 2-formyl-1,4-butanediol.
- Royal Society of Chemistry. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry.
- PubChem. 2-Methyl-1,4-butanediol. National Center for Biotechnology Information.
- LibreTexts Chemistry. E2 Reaction. (2021).
- MDPI. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2022).
- National Institutes of Health. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems.
- Organic Chemistry Portal. Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes.
- ResearchGate. Intramolecular alkylation of dioxolane via cascade-H[6][12]T/cyclization.
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 1,4-Dibromo-2-methylbutane
This guide provides in-depth troubleshooting and purification protocols for 1,4-dibromo-2-methylbutane, a key alkyl halide intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow. This document is structured to help you diagnose issues with your crude reaction mixture and select the most effective purification strategy.
Initial Assessment: What's in Your Flask?
Before attempting any purification, a preliminary analysis of your crude product is essential. The synthetic route heavily influences the impurity profile. A common and effective synthesis involves the treatment of 2-methyl-1,4-butanediol with hydrobromic acid (HBr), often with a strong acid catalyst like H₂SO₄.
Common Impurities from the Diol Route:
-
Unreacted Starting Material: 2-methyl-1,4-butanediol
-
Intermediate Product: 4-bromo-2-methylbutan-1-ol
-
Acidic Residues: HBr, H₂SO₄
-
Oxidative Byproducts: Dissolved elemental bromine (Br₂), leading to a yellow or brown color.[1]
-
Side Products: Ethers formed by intermolecular reaction of the starting diol or intermediate alcohol.
A quick Thin-Layer Chromatography (TLC) analysis is invaluable. Spot your crude material against the starting diol (if available). The dibromide product will be significantly less polar than the diol and the intermediate bromo-alcohol.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark brown. What causes this and how do I fix it? A1: A brown or yellow color is typically due to the presence of dissolved elemental bromine (Br₂), an impurity that can form from the oxidation of HBr.[1] This can be easily removed by washing the crude product in a separatory funnel with a mild reducing agent solution, such as 5-10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the organic layer becomes colorless. Follow this with a water wash and a brine wash to remove residual salts.
Q2: After my reaction, I have a significant amount of a water-soluble, viscous material. What is it? A2: This is most likely unreacted 2-methyl-1,4-butanediol. Its high boiling point and two hydroxyl groups make it very polar and water-soluble. This indicates an incomplete reaction. To improve the yield, ensure you are using a sufficient excess of HBr and adequate heating and reaction time.
Q3: My ¹H NMR spectrum shows a broad peak that disappears upon a D₂O shake. What does this signify? A3: This broad, exchangeable peak is characteristic of a hydroxyl (-OH) proton.[2] Its presence confirms that your product is contaminated with either the starting diol or the intermediate, 4-bromo-2-methylbutan-1-ol.
Q4: Is atmospheric distillation suitable for purifying this compound? A4: While the atmospheric boiling point is approximately 198.7°C, heating alkyl halides to such high temperatures can cause decomposition.[3] It is strongly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point to a safer temperature range (e.g., below 150°C), minimizing the risk of degradation and improving the purity of the final product.[1]
Troubleshooting and Purification Protocols
This section provides a logical workflow for purifying your crude product. The choice of method depends on the impurities identified in your initial assessment.
Logical Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
Data Presentation: Properties of Key Compounds
Understanding the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Polarity |
| This compound | C₅H₁₀Br₂ | 229.94 | 198.7 (at 760 mmHg)[3] | Low |
| 4-Bromo-2-methylbutan-1-ol | C₅H₁₁BrO | 167.04 | ~195-200 (estimated) | Medium |
| 2-Methyl-1,4-butanediol | C₅H₁₂O₂ | 104.15 | ~225-230 | High |
Experimental Protocols
Objective: To remove acidic residues, unreacted water-soluble starting materials, and colored impurities.
-
Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with a non-polar organic solvent, such as dichloromethane or diethyl ether, to facilitate phase separation.
-
Acid Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Swirl gently at first and vent the funnel frequently to release CO₂ gas produced from the neutralization. Continue adding until gas evolution ceases.
-
Separate the lower aqueous layer.
-
Decolorization (if necessary): If the organic layer is yellow or brown, wash with a 10% aqueous sodium bisulfite (NaHSO₃) solution. Shake and allow the layers to separate. The organic layer should become colorless. Discard the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble materials.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and begins the drying process by removing bulk water from the organic phase.
-
Separate the organic layer into a clean Erlenmeyer flask.
-
Drying: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your crude product, ready for concentration and further purification by distillation or chromatography.
Objective: To separate the target compound from less volatile or more volatile impurities. This is the preferred method if the main impurities are the starting diol or polymeric residues. Fractional distillation is used when boiling points are close.[4][5]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head.[5] Ensure all glass joints are properly sealed with vacuum grease.
-
Transfer the crude, dried product from Protocol 1 (after solvent removal via rotary evaporation) into the round-bottom distillation flask. Add a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.[1]
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer in the line.
-
Distillation:
-
Turn on the cooling water for the condenser.
-
Slowly apply the vacuum. Initial bubbling will occur as dissolved gases and volatile solvents are removed.
-
Once a stable, low pressure is achieved, begin heating the distillation flask with a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
-
Release the vacuum before turning off the cooling water or stopping the heating.
Objective: To separate compounds with very similar boiling points but different polarities.[6][7] This method is effective for removing the intermediate 4-bromo-2-methylbutan-1-ol.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). The goal is to find a solvent system where the desired product (this compound) has an R_f value of approximately 0.3-0.4. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A good starting point for this separation would be a 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7]
-
Add another layer of sand on top of the silica bed to prevent disruption when adding the sample.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the non-polar eluent.
-
Carefully add this solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Open the stopcock and begin eluting the sample through the column with your chosen solvent system. Never let the top of the silica gel run dry.[7]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
The less polar this compound will elute first, followed by more polar impurities like the bromo-alcohol.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[6] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- This compound Chemical and Physical Properties, LookChem. [Link]
- (2R)
- This compound Chemical Properties, Cheméo. [Link]
- Reaction of Isoprene with HBr, Filo. [Link]
- Mechanism of electrophilic addition to isoprene, Filo. [Link]
- This compound Compound Summary, PubChem, National Center for Biotechnology Inform
- Electrophilic addition of HBr to isoprene, Chegg.com. [Link]
- Column Chromatography, Organic Chemistry
- Fractional distill
- Purification: Fractional Distillation, University of Rochester Department of Chemistry. [Link]
- Column Chromatography Theory, Chemistry Online @ UTSC. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dibromo-2-methylbutane
Welcome to the technical support center for 1,4-Dibromo-2-methylbutane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound (CAS 54462-66-7) is typically synthesized via two main strategies, each with its own set of advantages and challenges:
-
Free-Radical Bromination of 2-Methylbutane: This method involves the reaction of 2-methylbutane with a bromine source under UV light or with a radical initiator. While seemingly direct, this approach often leads to a mixture of mono-, di-, and poly-brominated products, as well as constitutional isomers. The key challenge is controlling selectivity. Free-radical bromination preferentially occurs at the tertiary carbon, but reactions at secondary and primary carbons are also significant.[1][2]
-
Hydrobromination of Isoprene (2-methyl-1,3-butadiene): A common route involves the addition of hydrogen bromide (HBr) across the conjugated diene system of isoprene. This reaction can produce a mixture of 1,2- and 1,4-addition products, including the desired precursor which can then be further processed. The ratio of these products is highly dependent on reaction conditions such as temperature.[3][4][5] Subsequent transformation of the resulting bromoalkene is required to yield the saturated this compound.
Q2: My reaction yields are consistently low. What are the most common causes?
A2: Low yields can stem from several factors. The most prevalent issues include:
-
Sub-optimal Temperature Control: In hydrobromination reactions, temperature dictates the balance between the kinetically and thermodynamically favored products.[4] For free-radical reactions, incorrect temperatures can lead to either a sluggish reaction or excessive side-product formation.
-
Inappropriate Stoichiometry: An incorrect ratio of bromine source to the hydrocarbon can lead to incomplete reactions or the formation of polybrominated species, complicating purification and reducing the yield of the desired product.
-
Side Reactions: Elimination reactions (dehydrohalogenation) can compete with the desired substitution or addition, especially in the presence of basic impurities or at elevated temperatures.[6] For diene precursors, polymerization can be a significant yield-reducing pathway.[7]
-
Impure Reagents or Solvents: Moisture or other nucleophilic impurities in solvents can react with intermediates, leading to unwanted byproducts.
Q3: I am observing multiple spots on my TLC/peaks in my GC-MS corresponding to isomers. How can I improve regioselectivity?
A3: The formation of isomers is a primary challenge. To improve selectivity:
-
For Hydrobromination of Dienes: Control the reaction temperature. Low temperatures (e.g., -15 °C to 0 °C) typically favor the formation of the kinetic (1,2-addition) product, while higher temperatures allow the reaction to equilibrate to the more stable thermodynamic (1,4-addition) product.[4][7]
-
For Free-Radical Bromination: This reaction is inherently difficult to control for producing a single dibromo-isomer. Bromination is highly selective for the most substituted carbon (tertiary > secondary > primary).[2][8] However, since 2-methylbutane has primary, secondary, and tertiary hydrogens, a mixture is almost unavoidable. Using a reagent like N-Bromosuccinimide (NBS) for allylic bromination of a suitable precursor (like 3-methyl-1-butene) can offer better control by maintaining a low concentration of Br₂.[9]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Formation of Polybrominated Byproducts
Question: My final product is contaminated with tribromo- and other polybrominated species, making purification by distillation difficult. How can I prevent this?
Causality & Solution: Polybromination occurs when the desired dibromo product reacts further with the bromine source. This is often a result of poor control over stoichiometry and localized high concentrations of the brominating agent.
Protocol 1: Controlled Bromination via Syringe Pump Addition
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser (with a drying tube), dissolve your starting material (e.g., 2-methylbutane) in an inert solvent like dichloromethane or carbon tetrachloride. Cool the flask to the desired temperature (e.g., 0-10 °C) in an ice bath.
-
Reagent Preparation: Prepare a solution of bromine (Br₂) in the same inert solvent. The total amount should correspond to 2.0 equivalents relative to the starting material.
-
Controlled Addition: Using a syringe pump, add the bromine solution dropwise to the stirred reaction mixture over a period of 2-4 hours. A slow, steady addition prevents localized excesses of bromine and minimizes further reaction with the product.
-
Monitoring: Monitor the reaction progress by GC or TLC. The disappearance of the starting material and mono-bromo intermediate should be tracked. Stop the addition once the desired product concentration is maximized.
-
Work-up: Upon completion, quench any remaining bromine by washing the reaction mixture with a 5-10% sodium bisulfite solution until the organic layer is colorless.[10] Follow with a water wash and drying over anhydrous magnesium sulfate.
Issue 2: Product Mixture Dominated by the "Wrong" Isomer (Kinetic vs. Thermodynamic Control)
Question: I am attempting a synthesis from a diene precursor but am getting the wrong constitutional isomer. How do I control the reaction to favor the 1,4-addition product?
Causality & Solution: The addition of HBr to a conjugated diene like isoprene proceeds through a common allylic carbocation intermediate.[5][11] The bromide ion can attack at two different positions. The product that forms faster (lower activation energy) is the kinetic product, while the more stable product is the thermodynamic product. By manipulating temperature and reaction time, you can favor one over the other.
Table 1: Effect of Temperature on Isomer Distribution in HBr Addition to Isoprene
| Temperature (°C) | Reaction Time (h) | Major Product | Rationale |
| -15 to 0 | 1 - 2 | 1,2-Addition (Kinetic) | The reaction is under kinetic control; the product that forms fastest predominates.[7] |
| 25 to 40 | 4 - 8 | 1,4-Addition (Thermodynamic) | At higher temperatures, the initial kinetic product can revert to the carbocation, allowing the system to reach equilibrium and form the more stable thermodynamic product. |
Issue 3: Purification Difficulties and Product Decomposition
Question: My crude product is a dark brown oil, and it seems to decompose upon heating during distillation. What is the best purification strategy?
Causality & Solution: The brown color is often due to residual bromine or iodine (if used as a catalyst).[10] Alkyl halides, particularly dibromides, can be thermally sensitive and may undergo elimination (loss of HBr) at high temperatures to form alkenes. The recommended purification method is vacuum distillation, which lowers the boiling point and minimizes thermal decomposition.[7][10]
Protocol 2: Purification by Vacuum Distillation
-
Decolorization: Transfer the crude product to a separatory funnel. Wash with a 10% sodium bisulfite or sodium bicarbonate solution until the organic layer is colorless to light yellow. Follow with a wash with deionized water and then a saturated brine solution to aid in phase separation.[10]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Distillation Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all joints are well-sealed. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.[10]
-
Distillation Process:
-
Slowly apply vacuum to the system.
-
Begin gentle heating with a heating mantle.
-
Collect a small forerun fraction, which will contain any residual solvent and volatile impurities.
-
As the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Table 2: Boiling Point of Similar Dibromoalkanes at Reduced Pressure
| Compound | Pressure (mmHg) | Boiling Point (°C) |
| 1,4-Dibromobutane | 760 | 197-200 |
| 1,4-Dibromobutane | ~15 (calculated) | ~80-85 |
| 1,4-Dibromo-2-methyl-2-butene | 10 (1330 Pa) | ~90-95 |
Note: The boiling point of this compound will be similar. It is recommended to distill at a pressure that results in a boiling point between 80-120 °C to prevent decomposition.[10]
References
- EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- Smolecule. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- Filo. (2024). [A] is a monomer of natural rubber, on reaction with HBr.
- Chegg. (2018). Electrophilic addition of HBr to isoprene.
- Chegg. (2019). Under certain conditions isoprene reacts with HBr.
- Filo. (2024). mechanism of electrophilic addition to isoprene.
- Homework.Study.com. (n.d.). Electrophilic addition of Br2 to isoprene.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,4-Dibromobutane by Distillation.
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- Chad's Prep. (2020). 10.1 Free Radical Halogenation.
- Pearson. (n.d.). For each compound, predict the major product of free-radical bromination.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A] is a monomer of natural rubber, on reaction with \mathrm { HBr } ( 1 \.. [askfilo.com]
- 4. Solved S.Electrophilic addition of HBr to isoprene | Chegg.com [chegg.com]
- 5. mechanism of electrophilic addition to isoprene | Filo [askfilo.com]
- 6. Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 [smolecule.com]
- 7. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]
- 8. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. homework.study.com [homework.study.com]
Preventing elimination side reactions with 1,4-Dibromo-2-methylbutane
Technical Support Center: 1,4-Dibromo-2-methylbutane
A Senior Application Scientist's Guide to Mitigating Elimination Side Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its structure—featuring both a primary and a sterically-hindered secondary bromide—this reagent can present challenges in controlling the competition between desired nucleophilic substitution (SN2) and undesired elimination (E2) pathways. This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using this compound with a nucleophile?
When reacting this compound with a nucleophile/base, you will primarily encounter a competition between the SN2 (Bimolecular Nucleophilic Substitution) and E2 (Bimolecular Elimination) mechanisms.[1][2]
-
SN2 Pathway: This is typically the desired reaction for forming new carbon-nucleophile bonds. The nucleophile attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. This is more favorable at the less sterically hindered primary carbon.[3][4]
-
E2 Pathway: This side reaction leads to the formation of an alkene. A base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and ejecting the bromide.[5][6] This is a significant competing pathway, especially at the more sterically hindered secondary carbon.[7]
-
Intramolecular Cyclization: Depending on the nucleophile and reaction conditions, the molecule can cyclize, particularly if the nucleophile first substitutes at the primary carbon, creating a species that can then attack the secondary carbon.
dot digraph "SN2_vs_E2_Competition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];
sub [label="this compound\n+ Nucleophile/Base (Nu:⁻/B:⁻)", fillcolor="#F1F3F4", shape=Mdiamond];
sub -> sn2_primary [label=" Sₙ2 at C1"]; sub -> sn2_secondary [label=" Sₙ2 at C2"]; sub -> e2 [label=" E2 at C2"];
sn2_primary [label="Primary Substitution Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; sn2_secondary [label="Secondary Substitution Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2 [label="Elimination Products\n(Alkenes)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sn2_primary -> cyclization [label="Intramolecular\nSₙ2", style=dashed]; cyclization [label="Cyclized Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; } केंदot Caption: Competing reaction pathways for this compound.
Q2: Why is the secondary bromide in this compound particularly prone to elimination?
The secondary carbon is bonded to a methyl group, which introduces steric hindrance. This bulkiness physically obstructs the nucleophile's direct "backside attack" required for an SN2 reaction.[3][4] Consequently, the reagent may act as a base instead, finding it easier to abstract a less-hindered proton on an adjacent carbon, which initiates the E2 elimination cascade.[1][8] Generally, as alkyl substitution increases (from primary to secondary to tertiary), the rate of the E2 reaction increases, while the rate of the SN2 reaction decreases.[9]
Q3: Can E1 elimination occur?
While E2 elimination is favored by strong bases, E1 (Unimolecular Elimination) is a possibility under specific conditions, such as with a weak base in a polar, protic solvent (solvolysis conditions).[5][10] The E1 mechanism proceeds through a carbocation intermediate. The secondary bromide could, in principle, leave to form a secondary carbocation. However, these conditions also favor SN1, and for synthetic purposes where a specific substitution product is desired, strong nucleophiles/bases are typically used, making the E2 pathway the predominant elimination concern.[11]
Troubleshooting Guide: Minimizing Elimination
Q4: My reaction is producing a mixture of alkene isomers instead of my desired substitution product. What is the first thing I should adjust?
The most critical factor controlling the SN2/E2 balance is the nature of your base/nucleophile.[10] Strong, sterically hindered bases dramatically favor elimination.
Core Directive: Switch to a less sterically hindered (i.e., "skinnier") and/or less basic nucleophile.
-
Problematic Bases (Favor E2): Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), DBU. These are bulky and act as strong bases, preferentially abstracting a proton.[12][13]
-
Better Nucleophiles (Favor SN2): Hydroxide (OH⁻), ethoxide (EtO⁻), cyanide (CN⁻), azide (N₃⁻), and halides (I⁻, Br⁻). These are smaller and can more effectively access the electrophilic carbon for substitution.[8]
dot digraph "Base_Selection_Logic" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];
start [label="High % Elimination Observed?", shape=Mdiamond, fillcolor="#F1F3F4"]; base_check [label="Are you using a bulky base?\n(e.g., t-BuOK, LDA, DBU)", shape=Mdiamond, fillcolor="#F1F3F4"]; switch_base [label="Action: Switch to a non-bulky,\nless basic nucleophile\n(e.g., NaOH, NaCN, NaN3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_factors [label="Consider other factors:\nTemperature, Solvent", shape=Mdiamond, fillcolor="#F1F3F4"]; result_sn2 [label="Outcome: Favors Sₙ2 Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result_e2 [label="Outcome: Favors E2 Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> base_check [label="Yes"]; start -> other_factors [label="No"]; base_check -> switch_base [label="Yes"]; base_check -> other_factors [label="No"]; switch_base -> result_sn2; other_factors -> result_sn2 [label="Optimize"]; other_factors -> result_e2 [label="Current State"]; } केंदot Caption: Decision flowchart for troubleshooting elimination.
Q5: I've switched to a smaller base, but I'm still getting elimination products. How do temperature and solvent play a role?
Temperature and solvent choice are crucial secondary factors for directing the reaction pathway.
-
Temperature: Elimination reactions are entropically favored over substitution reactions because they produce more product molecules from fewer reactant molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (TΔS) more significant, thus favoring elimination.
-
Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below (e.g., 0 °C) and only warm if necessary.
-
-
Solvent: The solvent affects the reactivity of the nucleophile/base.[14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. This enhances nucleophilicity more than basicity, tipping the balance toward SN2. Faster E2 reactions also occur in polar aprotic solvents.[14]
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can hydrogen-bond with the nucleophile, creating a bulky solvent shell around it. This solvation shell hinders its ability to act as a nucleophile but has less effect on its ability to act as a base (since it only needs to abstract a small proton). This can inadvertently favor elimination.
-
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Small, non-hindered (e.g., NaOH, NaCN)[8] | Bulky, strong base (e.g., t-BuOK, DBU)[12] | Steric hindrance prevents nucleophilic attack, favoring proton abstraction.[1][15] |
| Temperature | Lower temperature (e.g., 0-25 °C) | Higher temperature (e.g., >50 °C) | Elimination has a higher positive entropy change (ΔS), making it more favorable at high T. |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Varies, but polar aprotic also increases E2 rate.[14] | Aprotic solvents enhance nucleophilicity by not solvating the anionic nucleophile. |
| Substrate Conc. | High nucleophile concentration | High base concentration | Both reactions are bimolecular, but a high concentration of a strong base will drive E2. |
Q6: My elimination reaction is producing both Zaitsev and Hofmann products. How can I control this regioselectivity?
When elimination occurs at the secondary bromide, two different β-protons can be removed, leading to two possible alkene regioisomers.
-
Zaitsev Product: The more substituted (and generally more thermodynamically stable) alkene. This is formed by removing a proton from the adjacent tertiary carbon.[5][16]
-
Hofmann Product: The less substituted alkene. This is formed by removing a proton from the adjacent primary carbon (the -CH₂Br group).
The choice of base is the primary tool for controlling this outcome.[17]
-
To Favor the Zaitsev Product: Use a small, strong base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH). These bases are small enough to access the more sterically hindered internal proton, leading to the more stable alkene.[15][16]
-
To Favor the Hofmann Product: Use a large, sterically hindered base like potassium tert-butoxide (t-BuOK). This bulky base can more easily access the sterically unhindered protons on the terminal carbon, leading to the less substituted alkene as the major product.[12][13][15]
dot digraph "Zaitsev_vs_Hofmann" { graph [fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];
sub [label=" this compound | β-proton (internal) | C-Br (secondary) | β-proton (terminal)"];
base_small [label="Small Base\n(e.g., EtO⁻)", shape=ellipse, fillcolor="#F1F3F4"]; base_bulky [label="Bulky Base\n(e.g., t-BuO⁻)", shape=ellipse, fillcolor="#F1F3F4"];
zaitsev [label="Zaitsev Product\n(More Substituted Alkene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hofmann [label="Hofmann Product\n(Less Substituted Alkene)", fillcolor="#FBBC05", fontcolor="#202124"];
base_small -> sub:f1 [label="Attacks hindered proton"]; sub:f2 -> zaitsev [label="Forms stable alkene"];
base_bulky -> sub:f3 [label="Attacks accessible proton"]; sub:f2 -> hofmann [label="Forms less stable alkene"]; } केंदot Caption: Controlling regioselectivity with base size.
Experimental Protocol: Maximizing SN2 Substitution
This protocol is designed as a starting point to achieve nucleophilic substitution on this compound while minimizing elimination byproducts. The example uses sodium cyanide as the nucleophile.
Objective: Synthesize 5-bromo-3-methylpentanenitrile.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Charge the flask with sodium cyanide (1.1 eq) and anhydrous DMSO. Stir the suspension.
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. Rationale: Lower temperature disfavors the elimination pathway.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition prevents temperature spikes that could favor elimination.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS every hour. If the reaction is sluggish after several hours, allow it to warm slowly to room temperature (20-25 °C) and continue monitoring.
-
Workup: Once the starting material is consumed, quench the reaction by carefully pouring it into cold water. Extract the aqueous phase with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via column chromatography on silica gel. Characterize the final product and assess purity using ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and quantify any potential elimination byproducts.
References
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
- Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
- Factors Affecting the E2 Mechanism. YouTube. [Link]
- If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2?. Quora. [Link]
- Steric hindrance. Khan Academy. [Link]
- Second Order Elimin
- E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- Factors Influencing the Elimination Mechanism. Chemistry LibreTexts. [Link]
- SN2 vs E2 Reactions. Chemistry Steps. [Link]
- Steric hindrance | Substitution and elimin
- Alkyl Halides and Elimination Reactions. University of Calgary. [Link]
- E2 Reaction. Chemistry LibreTexts. [Link]
- Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
- Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). OrgoSolver. [Link]
- Why is a secondary halides E2 reaction preferred than SN2?. Quora. [Link]
- SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]
- How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Regioselectivity in E2 Elimin
- This compound. NIST WebBook. [Link]
- Zaitsev Rule – Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
- Elimination Reactions - Zaitsev's Rule. Chemistry LibreTexts. [Link]
- Regioselectivity of E1 Reactions - Practice Problems. Chemistry Steps. [Link]
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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- 8. SN2 vs E2 [chemistrysteps.com]
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- 17. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
Technical Support Center: Troubleshooting the Removal of Unreacted 1,4-Dibromo-2-methylbutane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 1,4-dibromo-2-methylbutane from reaction mixtures. As Senior Application Scientists, we understand that efficient purification is critical for the integrity of your downstream applications. This resource is designed to provide you with the causal logic behind experimental choices and self-validating protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: After my reaction, I suspect there is unreacted this compound remaining. How can I confirm its presence?
A1: The most common method for confirming the presence of unreacted this compound is through Thin Layer Chromatography (TLC). Since this compound is an alkyl halide, it will not be visible under UV light.[1] Therefore, a chemical stain is required for visualization.
A potassium permanganate (KMnO₄) stain is highly effective for visualizing dibromoalkanes.[1] Alternatively, an iodine chamber can be used, which will reveal nonpolar compounds as brown spots.[1]
To perform the analysis, spot your crude reaction mixture, your purified product, and a standard of pure this compound on the same TLC plate. A common eluent system for nonpolar compounds like this is a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio.[2][3] The presence of a spot in your crude mixture that corresponds to the Rf value of the this compound standard confirms its presence.
Q2: What are the most common impurities I should expect when using this compound in a reaction?
A2: Besides the unreacted starting material, the nature of impurities will largely depend on the specific reaction. However, in nucleophilic substitution reactions, where this compound acts as an alkylating agent, you can anticipate the following:
-
Monosubstituted Product: If the reaction is incomplete, you will have a product where only one of the bromine atoms has been displaced by the nucleophile.
-
Disubstituted Product (Desired): This is often the target molecule where both bromine atoms have been substituted.
-
Elimination Products: Under basic conditions, elimination reactions can occur to form alkenes.
-
Overalkylation Products: If your nucleophile has multiple reactive sites, you might observe products where more than one molecule of this compound has reacted.
Q3: I'm performing a reaction to synthesize a polar compound using this compound. What is the best general strategy to remove the nonpolar unreacted starting material?
A3: For separating a polar product from the nonpolar this compound, a combination of liquid-liquid extraction and column chromatography is a robust strategy.
First, a liquid-liquid extraction can be used to perform an initial bulk separation. Since your product is polar, it will preferentially partition into a polar solvent, while the nonpolar this compound will favor a nonpolar organic solvent. A typical extraction would involve partitioning the reaction mixture between water (or a slightly acidic/basic aqueous solution depending on your product's properties) and a nonpolar organic solvent like hexane or diethyl ether.[4][5][6]
Following the extraction, flash column chromatography is highly effective for final purification.[7][8] Given the nonpolar nature of this compound, it will elute quickly from a normal-phase silica gel column with a nonpolar eluent system (e.g., hexane/ethyl acetate). Your more polar product will have a lower Rf and will elute later, allowing for a clean separation.
Troubleshooting Guide
Below are common issues encountered during the removal of unreacted this compound and our recommended solutions.
Issue 1: My liquid-liquid extraction is not effectively removing the this compound.
Possible Cause & Solution:
-
Insufficient Partitioning: The distribution coefficient of this compound may not be sufficiently high in the nonpolar solvent.
-
Solution: Perform multiple extractions with fresh portions of the organic solvent. Three to five extractions are typically sufficient to remove the majority of the nonpolar impurity.
-
-
Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of an emulsion between the aqueous and organic layers, trapping your compound and the impurity.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Issue 2: During column chromatography, the unreacted this compound is co-eluting with my product.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing both the nonpolar starting material and your product to travel up the column at similar rates.
-
Solution: Decrease the polarity of your eluent. A good starting point for developing a solvent system is to find a mixture where your desired product has an Rf of approximately 0.2-0.3 on a TLC plate.[3] This generally provides the best separation on a column. For separating a less polar compound (your product) from a very nonpolar compound (this compound), you may need to use a very nonpolar mobile phase, such as pure hexane or a high hexane to ethyl acetate ratio.
-
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column with more silica gel. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.
-
-
Improper Column Packing: The presence of cracks or channels in the silica gel can lead to poor separation.
-
Solution: Ensure the column is packed uniformly as a slurry and that the silica gel bed is never allowed to run dry.
-
Issue 3: I need to quench my reaction to destroy excess this compound before workup. What quenching agent should I use?
A3: Alkyl halides like this compound are not typically "quenched" in the same way as highly reactive reagents like organometallics. However, if your reaction conditions are such that the unreacted dibromide could interfere with the workup or isolation, you can add a nucleophilic scavenger at the end of the reaction.
-
For Grignard Reactions: If you have used this compound in a reaction involving Grignard reagents, the unreacted dibromide will be present in the final mixture. During the standard Grignard workup with an aqueous acid (e.g., saturated ammonium chloride or dilute HCl), the this compound will remain in the organic layer after extraction.
-
Nucleophilic Scavengers: For other reaction types, adding a simple, highly reactive nucleophile like sodium thiosulfate or a primary amine after the main reaction is complete can react with the remaining this compound. The resulting product will have different polarity, which may facilitate its removal during extraction or chromatography. This approach should be used with caution, as the scavenger could potentially react with your desired product.
Experimental Protocols
Protocol 1: TLC Analysis of a Reaction Mixture Containing this compound
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot a small amount of your crude reaction mixture, your purified product (if available), and a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Prepare a potassium permanganate (KMnO₄) stain by dissolving a small amount of KMnO₄ in water and adding a small amount of sodium bicarbonate.
-
Dip the dried TLC plate into the KMnO₄ stain using forceps.
-
Gently warm the plate with a heat gun. Compounds will appear as yellow or brown spots against a purple background.[1]
-
-
Analyze the Results: Compare the Rf values of the spots. The presence of a spot in the crude mixture lane that matches the Rf of the this compound standard confirms its presence.
Protocol 2: General Workup for Removal of this compound
-
Quench the Reaction (if necessary): Cool the reaction mixture to 0 °C and slowly add a quenching agent if required by your specific reaction protocol (e.g., saturated aqueous NH₄Cl for a Grignard reaction).
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base, depending on the nature of your product).
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with two additional portions of water, followed by one portion of brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator.
-
Column Chromatography:
-
Prepare a silica gel column using a nonpolar solvent like hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a nonpolar solvent system (e.g., a gradient of hexane to ethyl acetate), starting with a high percentage of hexane.
-
Collect fractions and analyze them by TLC to identify the fractions containing your purified product, free of this compound.
-
Data Presentation
| Property of this compound | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | |
| Molecular Weight | 229.94 g/mol | |
| Boiling Point | 198.7 °C at 760 mmHg | LookChem |
| Density | 1.668 g/cm³ | LookChem |
| Solubility in Water | Insoluble | Cheméo |
| LogP | 2.9 |
Visualization of Key Concepts
Caption: Workflow for the removal of unreacted this compound.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Reddit.
- Organic Syntheses. Procedure. [Link]
- YouTube.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. 2.
- YouTube.
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). [Link]
- University of Rochester, Department of Chemistry.
- Reddit.
- Organic Syntheses. Procedure. [Link]
- PubChem. This compound. [Link]
- NIST. This compound. [Link]
- Reddit. Resources on 3+ component chromatography solvent systems?. (2025-03-14). [Link]
- Reddit. How do you pick your solvents for TLC?. (2024-08-08). [Link]
- Pendidikan Kimia. A Guided Inquiry Liquid/Liquid Extractions Laboratory for Introductory Organic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. 1,4-Dibromobutane synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in 1,4-Dibromo-2-methylbutane
Welcome to the technical support center for the characterization of impurities in 1,4-Dibromo-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the identification and quantification of impurities in this critical reagent. Adhering to the principles of scientific integrity, this document offers field-proven insights and validated protocols to ensure the quality and safety of your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and potential impurities of this compound.
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: Impurities in this compound can be broadly categorized into process-related and degradation-related impurities.
-
Process-Related Impurities: These arise from the synthetic route. A common synthesis involves the bromination of 2-methyl-1-butene or related precursors. Potential process-related impurities include:
-
Positional Isomers: Such as 1,2-Dibromo-3-methylbutane and 2,3-Dibromo-2-methylbutane, formed through alternative bromine addition pathways.
-
Over-brominated Species: Such as tribromoalkanes, resulting from excessive bromination or side reactions.
-
Unreacted Starting Materials: Residual 2-methyl-1-butene or other precursors.
-
Solvent-Related Impurities: Byproducts formed from the reaction of bromine with the solvent (e.g., chlorinated solvents if used).
-
-
Degradation-Related Impurities: These can form over time due to improper storage or handling. This compound is sensitive to light and heat. Potential degradation products include:
-
Elimination Products: Formation of brominated alkenes through the loss of HBr.
-
Hydrolysis Products: Reaction with trace amounts of water to form bromo-alcohols.
-
Oligomers/Polymers: Cationic polymerization can be initiated, especially at elevated temperatures.
-
Q2: How should I properly store this compound to minimize degradation?
A2: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. It is recommended to store the compound in a tightly sealed, amber glass container to protect it from light. The storage temperature should be maintained between 2-8°C. Inert atmosphere (e.g., argon or nitrogen) can also be used to displace air and moisture, further preventing degradation.
Q3: From a regulatory perspective, what level of impurities is considered acceptable?
A3: The acceptable level of impurities is dictated by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2] For instance, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g/day.[3][4] It is imperative to consult the relevant ICH guidelines for specific requirements related to your application.
Part 2: Troubleshooting Guides for Analytical Characterization
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Peak Tailing in Gas Chromatography (GC) Analysis
Q: I am observing significant peak tailing for the main this compound peak in my GC-MS analysis. What could be the cause and how can I resolve it?
A: Peak tailing for halogenated compounds is a common issue and can often be attributed to active sites within the GC system.
-
Causality: Alkyl halides, like this compound, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector. This interaction leads to a portion of the analyte being temporarily adsorbed, resulting in a delayed elution and a tailing peak shape.
-
Troubleshooting Steps:
-
Inlet Maintenance: The injector is a common source of activity. Replace the inlet liner with a new, deactivated liner. Also, replace the septum and O-ring as these can be sources of contamination and leaks.
-
Column Conditioning: If the column has been in use for a while, active sites may have developed. Condition the column at a high temperature (within its specified limits) for a few hours to remove contaminants.
-
Column Trimming: If conditioning doesn't resolve the issue, trim the first 10-20 cm of the column from the inlet side. This removes the section most likely to be contaminated with non-volatile residues.
-
Use of an Inert Column: For routine analysis of active compounds, consider using a column specifically designed for inertness, such as those with an ultra-inert stationary phase.
-
Proper Column Installation: Ensure the column is cut cleanly and installed at the correct height in both the injector and the detector to avoid dead volumes and improper sample transfer.[2][3]
-
Issue 2: Inconsistent Quantification and Poor Reproducibility
Q: My quantitative results for impurity levels in this compound are not reproducible between injections. What are the likely causes?
A: Poor reproducibility in quantitative analysis can stem from several factors, from sample preparation to instrument variability.
-
Causality: Inconsistent injection volumes, sample degradation in the vial, or leaks in the system can all lead to variable peak areas and, consequently, poor reproducibility.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to systematically check for leaks in the carrier gas lines, injector fittings, and septum.
-
Syringe and Autosampler Check: Inspect the syringe for any damage or blockage. If using an autosampler, ensure the injection volume is set correctly and the syringe is functioning properly. A manual injection can help diagnose if the issue is with the autosampler.
-
Sample Stability: this compound can be sensitive. Ensure that the sample diluent is inert and that the samples are not left at room temperature for extended periods before analysis.
-
Injector Temperature: An injector temperature that is too low can lead to incomplete and slow vaporization, resulting in poor sample transfer and peak shape. Conversely, a temperature that is too high can cause degradation of thermally labile impurities. Optimize the injector temperature based on the boiling point of the analyte and its impurities.
-
Issue 3: Difficulty in Identifying Unknown Impurity Peaks
Q: I have several small, unknown peaks in my chromatogram. How can I go about identifying them?
A: Identifying unknown impurities requires a systematic approach combining chromatographic and spectroscopic data.
-
Causality: Unknown peaks can be anything from process-related impurities and degradation products to contaminants from solvents or the analytical system itself.
-
Troubleshooting and Identification Workflow:
-
Blank Analysis: Inject a solvent blank to identify any peaks originating from the solvent or the system.
-
Mass Spectral Analysis (GC-MS):
-
Fragmentation Pattern: Analyze the mass spectrum of the unknown peak. For brominated compounds, look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio). This will be evident in the molecular ion and any bromine-containing fragments.
-
Fragment Ions: Identify key fragment ions. For example, the loss of a bromine atom (M-79 or M-81) is a common fragmentation pathway. Also, look for fragments corresponding to the hydrocarbon backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated or is present in sufficient concentration, NMR spectroscopy provides definitive structural information.
-
¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals will reveal the connectivity of the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the impurity.
-
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. Analyzing these samples can help to tentatively identify the unknown peaks in your original sample.
-
Part 3: Key Experiments & Workflows
This section provides detailed protocols for the characterization of impurities in this compound using GC-MS and NMR.
Workflow for Impurity Characterization
Caption: Workflow for impurity characterization.
Experimental Protocol: GC-MS Analysis
This protocol is designed for the screening and quantification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
- Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent. Rationale: A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds, and the ultra-inert nature minimizes peak tailing for active compounds like alkyl halides.
- Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-450 m/z.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate the area percentage of each impurity.
- For identification, compare the obtained mass spectra with a library (e.g., NIST) and interpret the fragmentation patterns.
Experimental Protocol: ¹H NMR Analysis
This protocol is for the structural elucidation of this compound and its major impurities.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm BBO probe.
- Experiment: ¹H NMR.
- Number of Scans: 16.
- Relaxation Delay: 2 seconds.
- Pulse Width: 90°.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
3. Data Analysis:
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Calibrate the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the structure.
Data Presentation: Typical Impurity Profile
The following table summarizes the expected analytical data for this compound and its potential impurities. Note: Retention times and chemical shifts are approximate and may vary depending on the specific instrument and conditions.
| Compound Name | Structure | Expected GC Retention Time (min) | Key Mass Fragments (m/z) | Expected ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | Br-CH₂-CH₂-CH(CH₃)-CH₂-Br | ~12.5 | 149/151 ([M-Br]⁺), 135/137, 55 | ~3.4-3.6 (m, 4H), ~1.8-2.1 (m, 3H), ~1.1 (d, 3H) |
| 1,2-Dibromo-3-methylbutane | Br-CH₂-CH(Br)-CH(CH₃)₂ | ~11.8 | 149/151 ([M-Br]⁺), 107/109, 43 | Varies from parent compound |
| Tribromoalkane | C₅H₉Br₃ | >15.0 | Isotopic cluster for 3 Br atoms | Varies |
| Brominated Alkene | C₅H₉Br | <10.0 | Isotopic cluster for 1 Br atom | Alkene protons (~5-6 ppm) |
Part 4: Impurity Formation and Control
Understanding the origin of impurities is key to controlling their levels in the final product.
Potential Impurity Formation Pathways
Caption: Potential impurity formation pathways.
Control Strategies:
-
Process Optimization: Tightly control reaction parameters such as temperature, stoichiometry of reagents, and reaction time to minimize the formation of side products.
-
Purification: Employ efficient purification techniques like distillation or chromatography to remove process-related impurities.
-
Proper Storage: As detailed in the FAQs, store the final product under appropriate conditions (refrigerated, protected from light) to prevent degradation.
-
In-Process Controls: Implement analytical checks at various stages of the manufacturing process to monitor impurity levels and take corrective actions if necessary.
By following the guidance provided in this technical support center, researchers and drug development professionals can confidently characterize the impurity profile of this compound, ensuring the quality and safety of their work.
References
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
Sources
Improving regioselectivity in 1,4-Dibromo-2-methylbutane reactions
Initiating Search Strategy
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Technical Support Center: Overcoming Steric Hindrance in 1,4-Dibromo-2-methylbutane Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 1,4-dibromo-2-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to the steric hindrance presented by this unique substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Introduction: The Challenge of the Methyl Group
This compound[1][2] is a bifunctional alkyl halide with two bromine atoms at the 1 and 4 positions. The key feature influencing its reactivity is the methyl group at the C2 position. This methyl group introduces significant steric hindrance, creating a more crowded environment around the secondary (C2) and, to a lesser extent, the primary (C4) carbon atoms. This steric bulk can impede the approach of nucleophiles and bases, leading to a variety of challenges in achieving desired reaction products. This guide will help you understand and overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yields in Nucleophilic Substitution (SN2) Reactions
Question: I am attempting a nucleophilic substitution reaction to replace one of the bromine atoms, but I am observing very low yields of my desired product. What is going wrong?
Answer:
The low yield is likely due to the steric hindrance caused by the methyl group at the C2 position. This steric bulk makes it difficult for nucleophiles to attack the carbon atom in a typical SN2 fashion, which requires a backside attack.[3][4][5][6][7] The secondary carbon (C2) is particularly affected by this hindrance.
Troubleshooting Steps:
-
Favor the Primary Position: The primary bromide at C4 is less sterically hindered than the secondary bromide at C2. To selectively target the primary position, consider the following:
-
Use a less bulky nucleophile: Smaller nucleophiles will have an easier time accessing the reaction site.
-
Employ milder reaction conditions: Lower temperatures and less concentrated reagents can favor the kinetically preferred substitution at the primary carbon.
-
-
Optimize Reaction Conditions to Overcome Steric Hindrance:
-
Increase Reaction Temperature: While this can sometimes lead to side reactions, carefully increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Use a More Reactive Nucleophile: A stronger, more reactive nucleophile may be able to overcome the steric barrier more effectively.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of your reagent and stabilize the transition state.
-
-
Consider an SN1 Pathway for the Secondary Position: If your target is substitution at the C2 position, an SN2 reaction is unlikely to be efficient. An SN1 pathway, which proceeds through a carbocation intermediate, is less sensitive to steric hindrance.[3] To favor an SN1 reaction:
-
Use a polar protic solvent (e.g., ethanol, water) to stabilize the carbocation intermediate.
-
Employ a weak nucleophile.
-
Be aware that elimination reactions (E1) are a common competing pathway under these conditions.[8]
-
Issue 2: Predominance of Elimination (E2) Products
Question: I am trying to perform a substitution reaction, but my main product is an alkene resulting from an elimination reaction. How can I suppress this side reaction?
Answer:
The steric hindrance around the C2 carbon not only disfavors SN2 reactions but can also make elimination (E2) a more favorable pathway, especially with strong, bulky bases.[8] The base will preferentially abstract a proton from a less hindered position, leading to the formation of a double bond.
Troubleshooting Steps:
-
Choice of Base/Nucleophile:
-
Use a non-bulky, strong nucleophile that is a weak base: Reagents like azide (N₃⁻), cyanide (CN⁻), or thiocyanate (SCN⁻) are good nucleophiles but relatively weak bases, minimizing elimination.
-
Avoid strong, bulky bases: Reagents like potassium tert-butoxide (t-BuOK) are classic examples of bases that favor elimination.
-
-
Temperature Control:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
-
Solvent Selection:
-
Use a polar aprotic solvent: Solvents like acetone or acetonitrile can favor SN2 reactions over E2.
-
Issue 3: Difficulty in Forming a Grignard Reagent
Question: I am having trouble initiating the formation of a Grignard reagent from this compound. The reaction is sluggish or does not start at all.
Answer:
The formation of Grignard reagents can be notoriously difficult to initiate.[9][10][11] The presence of two bromine atoms can also lead to side reactions like intramolecular Wurtz coupling to form a cyclopropane ring.
Troubleshooting Steps:
-
Activation of Magnesium: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[10]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10][12]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous ether or THF.
-
-
Controlling Intramolecular Reactions: To favor the formation of the desired Grignard reagent and minimize cyclopropane formation, consider the following:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the dibromide in the reaction mixture.
-
Use of Excess Magnesium: A larger excess of magnesium can help to favor the formation of the Grignard reagent over the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive in this compound?
A1: The primary bromine at the C4 position is generally more reactive in SN2 reactions due to lower steric hindrance compared to the secondary bromine at the C2 position. However, in SN1 reactions, the secondary bromide is more reactive as it can form a more stable secondary carbocation.
Q2: Can I achieve selective monosubstitution?
A2: Yes, selective monosubstitution at the primary C4 position is achievable by carefully controlling the reaction conditions. Using a 1:1 stoichiometry of the nucleophile to the dibromide, employing a less reactive nucleophile, and maintaining a low reaction temperature will favor monosubstitution at the less sterically hindered primary carbon.
Q3: Is it possible to form a cyclopropane ring from this compound?
A3: Yes, intramolecular cyclization to form methylcyclopropane is a possible reaction pathway, especially in the presence of a strong base or during the formation of a Grignard reagent.[13] This is an intramolecular Wurtz-type reaction. To favor this, a strong, non-nucleophilic base in a dilute solution would be ideal.
Q4: What are the expected major and minor products in an elimination reaction with a strong, bulky base?
A4: With a strong, bulky base like potassium tert-butoxide, the major elimination product will likely be the Zaitsev product, which is the more substituted and therefore more stable alkene.[8] However, the regioselectivity can be influenced by the steric hindrance around the available protons.
Experimental Protocols
Protocol 1: Selective Monosubstitution at the Primary Carbon
This protocol aims to replace the primary bromine with a cyanide group.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: Intramolecular Cyclization to form Methylcyclopropane
This protocol aims to synthesize methylcyclopropane via an intramolecular Wurtz-type reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (catalytic amount)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Place magnesium turnings (2.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the dibromide solution to the magnesium. If the reaction does not start (disappearance of the iodine color), gently warm the flask.
-
Once the reaction has initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
The methylcyclopropane product is volatile and should be handled with care. The ethereal solution can be used directly for subsequent reactions or the product can be isolated by careful distillation.
Data Presentation
| Reaction Type | Key Challenge | Recommended Conditions | Expected Outcome |
| SN2 Substitution | Steric hindrance at C2 | Small nucleophile, polar aprotic solvent, moderate temperature | Selective substitution at C4 |
| Elimination | Competition with substitution | Strong, bulky base, higher temperature | Formation of alkenes (Zaitsev product likely major) |
| Grignard Formation | Difficult initiation, intramolecular cyclization | Activated Mg, anhydrous conditions, slow addition | Formation of the mono-Grignard reagent |
| Intramolecular Cyclization | Favoring cyclization over other pathways | Strong base or Grignard conditions with slow addition | Formation of methylcyclopropane |
Visualizations
Decision-Making Workflow for this compound Reactions
Caption: Decision workflow for selecting reaction pathways.
Competing SN2 and E2 Pathways
Caption: Factors influencing the competition between SN2 and E2 reactions.
References
- ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Wikipedia. (n.d.). Cyclopropanation.
- University of Missouri–St. Louis. (n.d.). The Grignard Reaction.
- Neuman, R. C. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions.
- Wikipedia. (n.d.). Grignard reagent.
- National Institutes of Health. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- NIST. (n.d.). This compound.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. Accounts of Chemical Research, 23(9), 286–293.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Najam Academy. (2023, January 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Gareth Arnott. (2023, April 24). Elimination reactions - examples [Video]. YouTube.
- Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1,4-Dibromo-2-methylbut-2-ene.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2020, May 30). 5.11: Reactivity and Selectivity.
- Reddit. (2021, August 1). effect of steric hindrance on nucleophiles.
- Google Sites. (n.d.). Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One moment, please... [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of 1,4-Dibromo-2-methylbutane
Welcome to the technical support center for handling exothermic reactions involving 1,4-dibromo-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely and effectively managing the thermal behavior of this versatile reagent.
Introduction to the Thermal Profile of this compound
This compound is a bifunctional alkyl halide, making it a valuable building block in organic synthesis, particularly for the construction of cyclic structures and the introduction of isopentyl moieties. However, like many alkylation reactions, its derivatization can be accompanied by significant heat evolution, particularly when reacting with strong nucleophiles or bases. Understanding and controlling this exothermicity is paramount for reaction safety, scalability, and achieving the desired product selectivity.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in the principles of chemical reaction engineering and process safety.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the exothermic nature of reactions with this compound.
Q1: How can I predict if my reaction with this compound will be exothermic?
A1: Most nucleophilic substitution and elimination reactions with alkyl halides are exothermic. The degree of exothermicity depends on several factors:
-
Nucleophile/Base Strength: Stronger nucleophiles and bases (e.g., Grignard reagents, organolithiums, strong amines, alkoxides) generally lead to more exothermic reactions.
-
Reaction Type: Substitution (SN2) and elimination (E2) reactions are typically exothermic. While NIST data on the isomerization of this compound shows a small enthalpy of reaction (-2.5 ± 0.59 kJ/mol), this is not representative of its reactions with other reagents[1]. For comparison, the synthesis of the related compound 1,4-dibromo-2-methyl-2-butene via bromination is significantly exothermic (ΔH ≈ -85 kJ/mol), indicating that reactions involving the carbon-bromine bonds are energetically favorable and thus release heat[2].
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and a more rapid release of heat.
A preliminary small-scale trial with temperature monitoring is always the most reliable way to assess the exothermic potential of a new reaction.
Q2: What are the primary thermal hazards associated with this compound reactions?
A2: The main thermal hazard is a thermal runaway . This occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor. This leads to an increase in temperature, which in turn accelerates the reaction rate and heat generation, creating a dangerous feedback loop. A thermal runaway can result in:
-
Rapid pressure buildup, potentially leading to vessel rupture.
-
Boiling of the solvent, causing a loss of containment.
-
Decomposition of reactants, intermediates, or products, which can generate gas and further increase pressure.
-
Formation of unwanted and potentially hazardous byproducts.
Q3: Can the order of reagent addition affect the exotherm?
A3: Absolutely. The order and rate of addition are critical for controlling the reaction temperature. For instance, adding the this compound solution slowly to the nucleophile solution allows the heat to be dissipated as it is generated. This is generally the preferred method for managing highly exothermic reactions. Conversely, adding the nucleophile to the full amount of the alkyl halide can lead to a rapid initial reaction and a large, difficult-to-control exotherm.
Q4: Are there any known incompatible materials with this compound that could lead to a dangerous exotherm?
A4: Strong oxidizing agents, strong bases, and highly reactive metals (like alkali metals) can react vigorously and exothermically with alkyl halides. It is crucial to consult the Safety Data Sheet (SDS) for this compound and any other reagents used to identify known incompatibilities.
Part 2: Troubleshooting Guide for Exothermic Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Scenario 1: Unexpectedly Rapid Temperature Increase
Q: I've just started adding my nucleophile to the this compound solution, and the temperature is rising much faster than anticipated. What should I do?
A: An unexpectedly rapid temperature increase is a sign that the reaction is proceeding faster than your cooling system can handle.
Immediate Actions:
-
Stop the addition of the limiting reagent immediately.
-
Increase cooling to the maximum capacity of your system (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with all components of the reaction.
Root Cause Analysis and Prevention:
-
Incorrect Reagent Concentration: Were the concentrations of your stock solutions verified? Higher than expected concentrations will lead to a faster reaction.
-
Inadequate Cooling: Is your cooling bath large enough for the scale of the reaction? Is there good thermal contact between the bath and the reaction flask? Ensure the flask is sufficiently immersed.
-
Addition Rate Too Fast: The rate of addition should be slow enough that the temperature remains within the desired range. For a new reaction, it is always best to start with a very slow addition rate and increase it cautiously.
-
Localized Hotspots: Is the stirring efficient? Inadequate stirring can lead to localized areas of high concentration and temperature, which can then accelerate the reaction in that region. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
Scenario 2: Loss of Temperature Control (Thermal Runaway)
Q: My reaction temperature is continuing to rise even after stopping the addition of reagents and maximizing cooling. What are my options?
A: This is a critical situation that requires immediate and decisive action to prevent a more serious incident.
Emergency Protocol:
-
Alert personnel in the immediate vicinity and inform your supervisor.
-
If the reaction is in a fume hood, lower the sash .
-
If safe to do so, have a quenching agent ready. A suitable quenching agent will depend on the specific reaction chemistry. For example, a proton source (like acetic acid in an appropriate solvent) can quench Grignard or organolithium reactions. The quench should be performed cautiously, as the quenching reaction itself can be exothermic.
-
If the reaction cannot be safely controlled, evacuate the area and follow your institution's emergency procedures.
Post-Incident Investigation and Future Prevention:
A thorough investigation is necessary to understand the cause of the thermal runaway. This should include a review of the experimental plan, calculations, and equipment setup. To prevent future incidents:
-
Perform a Risk Assessment: Before scaling up any reaction, a thorough risk assessment should be conducted to identify potential hazards and establish control measures[3].
-
Calorimetry Studies: For reactions with a high potential for thermal runaway, reaction calorimetry is an invaluable tool for determining the heat of reaction, the rate of heat release, and the adiabatic temperature rise. This data is crucial for safe scale-up[1].
-
Scale-Up in Stages: Never scale up a reaction by a large factor in a single step. A common guideline is to not increase the scale by more than a factor of three in each iteration[3].
-
Continuous Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer significant safety advantages over batch reactors due to their high surface-area-to-volume ratio, which allows for much more efficient heat transfer[2].
Scenario 3: Side Reactions and Poor Selectivity at Elevated Temperatures
Q: My reaction produced a mixture of products, including what appear to be elimination and poly-alkylation products. I noticed the temperature spiked during the addition. Could this be the cause?
A: Yes, poor temperature control is a common cause of reduced selectivity.
Explanation:
-
Substitution vs. Elimination: The balance between substitution (SN2) and elimination (E2) reactions of alkyl halides is highly temperature-dependent. Higher temperatures generally favor elimination reactions[4].
-
Poly-alkylation: In reactions where the product of the initial alkylation is also nucleophilic, it can react further with the starting material, leading to poly-alkylation. This is often accelerated at higher temperatures.
Troubleshooting and Optimization:
-
Maintain a Lower Reaction Temperature: If your desired product is from a substitution reaction, maintaining a lower and more consistent temperature will likely suppress the formation of elimination byproducts.
-
Slower Addition Rate: A slower addition rate will help to maintain a steady temperature and prevent spikes that can trigger side reactions.
-
Choice of Base/Nucleophile: If elimination is a persistent issue, consider using a less hindered, more nucleophilic base. Conversely, if elimination is desired, a bulkier, less nucleophilic base is often preferred.
-
Solvent Effects: The choice of solvent can also influence the reaction pathway. Polar aprotic solvents (e.g., THF, DMF) generally favor SN2 reactions, while polar protic solvents (e.g., ethanol) can promote both SN1 and E1 pathways, especially with heating[4][5].
Part 3: Visualization and Experimental Protocols
Decision-Making Workflow for Managing Exotherms
The following diagram illustrates a logical workflow for planning and executing a reaction with this compound, with a focus on managing potential exotherms.
Caption: Decision workflow for managing exothermic reactions.
Experimental Protocol: General Procedure for a Controlled Nucleophilic Substitution
This protocol provides a general framework for conducting a nucleophilic substitution reaction with this compound on a laboratory scale (10-50 mmol), with an emphasis on thermal safety.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.
-
Cooling bath (e.g., ice-water, dry ice/acetone).
-
Syringes and needles for reagent transfer.
-
Anhydrous solvent (e.g., THF).
-
This compound.
-
Nucleophile of choice.
Procedure:
-
Setup: Assemble the glassware and ensure it is clean, dry, and under a positive pressure of nitrogen.
-
Initial Charge: Charge the reaction flask with the nucleophile and the solvent.
-
Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0 °C or lower).
-
Reagent Preparation: Prepare a solution of this compound in the same anhydrous solvent in the dropping funnel.
-
Slow Addition: Begin the dropwise addition of the this compound solution to the cooled, stirred solution of the nucleophile.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within a narrow range (e.g., ± 2 °C) of the set point.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent while maintaining cooling.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the crude product.
-
Purification: Purify the product by distillation, chromatography, or recrystallization.
Data Presentation: Comparative Cooling Methods
| Cooling Method | Temperature Range (°C) | Advantages | Disadvantages |
| Ice-Water Bath | 0 to 5 | Readily available, inexpensive. | Limited to temperatures at or above 0 °C. |
| Dry Ice/Acetone | -78 | Achieves very low temperatures. | Requires careful handling of dry ice and flammable acetone. |
| Cryo-cooler | -80 to 20 | Precise temperature control, unattended operation. | High initial equipment cost. |
References
- EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- KAUST Health & Safety. (n.d.). Scale up reactions Guideline.
- PubChem. (n.d.). This compound.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).
- PubChem. (n.d.). (2R)-1,4-dibromo-2-methylbutane.
- ReactionWeb.io. (n.d.). Alkyl Halide + H2O + Heat.
- PubChem. (n.d.). 1,4-Dibromo-2,2,3,3-tetra-methyl butane.
- PubChem. (n.d.). 1,4-Dibromo-2-methylbut-2-ene.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
Sources
Technical Support Center: 1,4-Dibromo-2-methylbutane Decomposition Pathways and Experimental Troubleshooting
Welcome to the technical support center for 1,4-dibromo-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional alkyl halide, this compound presents unique opportunities for constructing complex molecular architectures. However, its reactivity profile also introduces specific challenges, from competing reaction pathways to unexpected byproduct formation.
This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation. Our goal is to explain the causality behind these challenges and offer robust, self-validating protocols to ensure the success and integrity of your research.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary decomposition pathways for this compound under typical reaction conditions?
A1: The decomposition or reaction of this compound (a molecule with both a primary and a secondary bromide) is governed by a competition between two primary mechanistic pathways: substitution (SN) and elimination (E) .[1] The specific pathway that predominates is highly dependent on the reaction conditions you employ, particularly the nature of the nucleophile/base, the solvent, and the temperature.
-
Substitution (SN1 and SN2): In these reactions, a nucleophile replaces one or both of the bromide leaving groups.
-
SN2 Mechanism: Favored by strong, sterically unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMSO, DMF). This is a single-step concerted mechanism. The primary bromide is more susceptible to SN2 attack than the secondary bromide due to less steric hindrance.
-
SN1 Mechanism: Favored by weak nucleophiles (which are often the solvent, e.g., H₂O, EtOH) in polar protic solvents. This pathway proceeds through a carbocation intermediate.[2] Hydrolysis of the secondary bromide is more likely to have an SN1 component due to the relative stability of the secondary carbocation formed upon its departure. This carbocation can also be prone to rearrangement.[3]
-
-
Elimination (E1 and E2): In these reactions, a molecule of hydrogen bromide (HBr) is removed to form an alkene.
-
E2 Mechanism: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK).[4] This single-step mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.
-
E1 Mechanism: Competes with the SN1 pathway, as it also proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents.
-
The interplay between these pathways is crucial. For instance, attempting a substitution with a strong, bulky base like t-BuOK will almost certainly yield an elimination product as the major component.[4]
Sources
Technical Support Center: Managing Moisture in 1,4-Dibromo-2-methylbutane Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of moisture on reactions involving 1,4-dibromo-2-methylbutane. Our goal is to equip you with the expertise to anticipate, diagnose, and solve common experimental challenges, ensuring the integrity and success of your synthetic work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental reasons behind the moisture sensitivity of this compound and its common reaction classes.
Q1: Why is this compound considered a moisture-sensitive reagent?
A: The reactivity of this compound, an alkyl halide, is centered on the two carbon-bromine (C-Br) bonds. While the compound itself is not directly reactive with water under ambient storage, its synthetic applications often are. The primary sensitivity arises from its use in reactions that require strongly basic or highly nucleophilic conditions, which are intolerant to water. Furthermore, under certain conditions (e.g., elevated temperatures), water can act as a weak nucleophile and participate in slow hydrolysis reactions.[1] The two primary bromide groups can undergo nucleophilic substitution (SN1 or SN2 mechanisms) with water to form the corresponding bromo-alcohols or, ultimately, 2-methyl-1,4-butanediol.[1][2][3]
Q2: What are the primary side products formed when moisture contaminates a reaction with this compound?
A: The most common moisture-related side products are the results of hydrolysis. Depending on the stoichiometry of water present and the reaction conditions, you may observe one or both of the following:
-
Mono-hydrolysis products: 4-bromo-3-methylbutan-1-ol and 1-bromo-2-methylbutan-4-ol.
In the context of Grignard reagent formation, the primary "side product" is the quenching of the organometallic species, resulting in the formation of methylbutane and magnesium hydroxide/bromide salts, effectively terminating the desired reaction pathway.[4]
Q3: In which specific reactions is moisture control most critical when using this compound?
A: Moisture control is paramount in the following reaction types:
-
Grignard Reagent Formation: This is the most critical application requiring stringent anhydrous conditions. Grignard reagents are powerful bases and will be instantly destroyed by any protic solvent, including trace amounts of water.[4][5]
-
Williamson Ether Synthesis: This synthesis involves the use of a strong base (e.g., sodium hydride, NaH) to generate an alkoxide nucleophile.[6][7] Water will react with and consume the base, preventing the formation of the required alkoxide.[8]
-
Reactions with other Organometallics (e.g., organolithiums, cuprates): Similar to Grignard reagents, these are highly basic and readily quenched by water.
-
Reactions Employing Strong, Non-nucleophilic Bases: When using bases like Lithium diisopropylamide (LDA) or potassium tert-butoxide for elimination reactions, moisture will consume the base and inhibit the desired chemical transformation.
Q4: Can you illustrate the detrimental effect of water on Grignard reagent formation?
A: Certainly. When preparing a Grignard reagent from this compound, the goal is to form a di-Grignard species (BrMg-CH₂-CH(CH₃)-CH₂-CH₂-MgBr) or a mono-Grignard species. If water is present, it acts as a potent acid and quenches the Grignard reagent as it forms.
-
Desired Reaction: Br-R-Br + 2 Mg --(ether)--> BrMg-R-MgBr
-
Reaction with Water: R-MgBr + H₂O --> R-H + Mg(OH)Br
This quenching reaction is rapid and irreversible, consuming the valuable organometallic intermediate and preventing it from reacting with the intended electrophile (e.g., a ketone or aldehyde).[4]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Complete Failure of Grignard Reaction Initiation or Low Yield
-
Symptoms:
-
The reaction between magnesium turnings and this compound does not start (i.e., no spontaneous reflux, cloudiness, or exotherm is observed).
-
Analysis of the final reaction mixture shows only unreacted starting material and no desired product.
-
-
Probable Cause:
-
The most likely culprit is the presence of moisture, which quenches the Grignard reagent as it forms. Sources include inadequately dried glassware, contaminated solvent (diethyl ether or THF), or a passivated layer of magnesium oxide on the metal surface, which can be exacerbated by moisture.[4]
-
-
Step-by-Step Solution:
-
Glassware Preparation: Ensure all glassware (flask, condenser, addition funnel) is rigorously dried. Oven-drying overnight at >120 °C is standard. For best results, flame-dry the assembled apparatus under a vacuum or a positive flow of inert gas (N₂ or Ar) immediately before use to remove the atmospheric water film.
-
Solvent Purity: Use freshly opened anhydrous grade solvent or solvent purified through a dedicated solvent system. If unavailable, diethyl ether or THF must be freshly distilled from a suitable drying agent, such as sodium/benzophenone, which provides a visual indicator (a deep blue/purple color) of anhydrous, oxygen-free conditions.
-
Magnesium Activation: The surface of magnesium turnings can become passivated with a layer of magnesium oxide. Activate the magnesium just before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates a fresh, reactive magnesium surface.[4]
-
Inert Atmosphere: Maintain a slight positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction duration to prevent atmospheric moisture from entering the system.
-
Caption: Troubleshooting flowchart for a failed Grignard reaction.
Issue 2: Appearance of Unexpected Polar Byproducts in a Substitution Reaction
-
Symptoms:
-
Probable Cause:
-
Step-by-Step Solution:
-
Re-evaluate Solvent and Reagent Purity: Ensure all solvents and liquid reagents are anhydrous. If using a solid nucleophile or salt that may be hygroscopic, dry it in a vacuum oven before use.
-
Employ an Inert Atmosphere: Even if the reaction is not as sensitive as a Grignard, conducting the reaction under a nitrogen or argon atmosphere minimizes the introduction of atmospheric moisture, particularly for reactions lasting several hours.
-
Use of Drying Agents: For reactions where it is compatible, adding molecular sieves (e.g., 4Å) to the reaction vessel can scavenge trace amounts of moisture. Ensure the sieves are properly activated before use.
-
Reaction Temperature: If possible, investigate running the reaction at a lower temperature to disfavor the competing hydrolysis pathway, which may have a higher activation energy.
-
Caption: Competing nucleophilic substitution pathways.
Part 3: Quantitative Data Summary
The following table summarizes the impact of moisture on key reaction classes involving this compound.
| Reaction Type | Key Reagents | Role of Moisture | Consequence of Contamination | Key Preventative Measure |
| Grignard Synthesis | Mg, Ether/THF | Strong Brønsted Acid | Instant quenching of the Grignard reagent; reaction failure. | Rigorous flame-drying of glassware and use of freshly distilled anhydrous solvents.[4][5] |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH) | Brønsted Acid | Neutralization of the strong base and the alkoxide nucleophile; low to no yield.[8] | Use of anhydrous solvents and handling hygroscopic bases under an inert atmosphere. |
| SN2 Substitution | Nucleophile (e.g., CN⁻, N₃⁻) | Competing Nucleophile | Formation of alcohol byproducts; reduced yield of the desired product.[1] | Use of anhydrous grade solvents and reagents; work under an inert atmosphere. |
| Elimination (E2) | Strong, Bulky Base (e.g., KOtBu) | Brønsted Acid | Consumption of the base; stalled or incomplete reaction. | Handling of hygroscopic bases in a glovebox or under a strong inert gas counterflow. |
References
- S D Fine-Chem Limited. (n.d.). 1,4-DIBROMOBUTANE Safety Data Sheet.
- ReactionWeb.io. (n.d.). Alkyl Halide + H2O + Heat.
- Forte, E., et al. (2020). Nucleophilic Substitution in Reactions between Partially Hydrated Superoxide Anions and Alkyl Halides. ResearchGate.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- University of Richmond. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Ekeeda. (2019, January 8). Reaction of Alkyl Halide with 1. Aq. KOH 2. Moist Silver Oxide. YouTube.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).
- Aslam, J., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of the Indian Chemical Society.
- University of Missouri-St. Louis. (n.d.). The Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- International Journal of Chemical Studies. (2018). 1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer.
- European Patent Office. (n.d.). Process for producing 2-formyl-1,4-butanediol.
- Eichenberger, S., et al. (2020). Ring-Fused Cyclobutanes via Cycloisomerization of Alkylidenecyclopropane Acylsilanes. Chemical Science.
- NIST. (n.d.). 1,4-Butanediol, 2-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-methyl-1,4-butanediol.
- PubChem. (n.d.). This compound.
- Study.com. (n.d.). Why does the reaction of 2-bromo-2-methylbutane and ethanolic solution of silver nitrate interfered by the presence of water in the sodium iodide in acetone reagent?.
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
Sources
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- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 10. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Reaction Kinetics of 1,4-Dibromo-2-methylbutane
Welcome to the technical support center for 1,4-Dibromo-2-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we move beyond simple protocols to address the complex kinetic and mechanistic questions that arise during experimentation. Our goal is to provide you with the insights needed to troubleshoot your reactions, optimize conditions, and predict outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: What are the primary competing reaction pathways for this compound?
A1: this compound possesses two distinct bromide leaving groups: one on a primary carbon (C1) and one on a secondary carbon (C4). This structure allows for a competition between substitution (SN1, SN2) and elimination (E1, E2) reactions.[1][2] Furthermore, its bifunctional nature makes it a prime candidate for intramolecular cyclization reactions to form substituted cyclobutanes or cyclopentanes, which compete with intermolecular reactions (dimerization, polymerization).[3][4][5] The dominant pathway is highly dependent on the reaction conditions.[6]
Q2: How does the structure of this compound influence its reactivity?
A2: The molecule has two key features:
-
Primary (C1) vs. Secondary (C4) Halide: The primary bromide is sterically unhindered, making it highly susceptible to SN2 attack by strong nucleophiles.[7] The secondary bromide is more sterically hindered, which slows SN2 reactions but allows for SN1/E1 pathways if a carbocation can be stabilized.[7]
-
Chiral Center: The methyl group is on a chiral center (C2), meaning that reactions at or affecting this center must be considered from a stereochemical perspective. However, simple substitution at the C1 or C4 positions will not affect the existing chiral center.[8]
Q3: What are the essential safety precautions for handling this compound?
A3: this compound is a halogenated hydrocarbon and should be handled with care in a well-ventilated fume hood.[9][10] It is expected to be an irritant to the skin, eyes, and respiratory system.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[9][10][11][12]
Part 2: Troubleshooting Guide for Reaction Kinetics
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Desired Product
Q: I'm not getting the expected product, or the yield is significantly lower than anticipated. What are the likely causes?
A: This is a common issue that can often be traced back to one of four key factors: reagent quality, reaction conditions, or competing pathways.
Potential Causes & Solutions:
-
Reagent Purity:
-
Causality: Trace amounts of water in your solvent or on glassware can react with strong bases or organometallic reagents, quenching them. Impurities in the starting material can lead to unexpected side products.
-
Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Flame-dry glassware under vacuum or in an oven before use. Verify the purity of your this compound via GC or NMR before starting.
-
-
Incorrect Nucleophile/Base Strength:
-
Causality: The strength and steric bulk of your nucleophile or base are critical in determining the reaction pathway. A weak nucleophile may not be potent enough to displace the bromide at a sufficient rate, while a base that is too strong might exclusively favor elimination.
-
Solution: For SN2 reactions, use a strong, non-bulky nucleophile (e.g., NaN₃, NaCN). For E2 reactions, a strong, bulky base like potassium tert-butoxide (t-BuOK) is often preferred to minimize competing SN2 reactions.[13]
-
-
Suboptimal Temperature:
-
Causality: All reactions have an activation energy that must be overcome. Insufficient temperature can lead to sluggish or stalled reactions. Conversely, excessive heat overwhelmingly favors elimination pathways over substitution.[2]
-
Solution: If no reaction is observed, consider gently heating the mixture. Monitor the reaction by TLC or GC to find the optimal temperature. If elimination is a problem, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 2: Formation of an Unexpected Mixture of Products
Q: My final product is a mixture of substitution (SN) and elimination (E) products. How can I improve the selectivity?
A: This is a classic problem in alkyl halide chemistry. The key is to manipulate the reaction conditions to favor one mechanistic pathway over the others.
Caption: Decision workflow for maximizing product selectivity.
Strategies for Selectivity:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | To Favor SN1 / E1 |
| Nucleophile/Base | Use a strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻, RS⁻). | Use a strong, bulky base (e.g., t-BuOK, DBU).[13] | Use a weak nucleophile/base (e.g., H₂O, ROH). |
| Solvent | Use a polar aprotic solvent (e.g., Acetone, DMSO, DMF) to enhance nucleophilicity.[2] | Solvent choice is less critical but polar aprotic is common. | Use a polar protic solvent (e.g., H₂O, EtOH, CH₃COOH) to stabilize the carbocation intermediate.[2] |
| Temperature | Use lower temperatures . | Use higher temperatures . Heat always favors elimination entropically.[2] | Higher temperatures will favor E1 over SN1.[13] |
| Substrate Site | Favored at the primary (C1) carbon due to less steric hindrance.[7] | Favored at the secondary (C4) carbon, especially with a bulky base. | Only possible at the secondary (C4) carbon due to carbocation stability.[14] |
Issue 3: Intramolecular Cyclization Failure
Q: I'm trying to synthesize a methyl-substituted cyclobutane or cyclopentane, but I'm getting low yields and/or a polymer-like substance.
A: Intramolecular reactions are always in competition with their intermolecular counterparts. To favor cyclization, you must create conditions where the reactive ends of a single molecule are more likely to find each other than to find another molecule.
Key Strategy: High-Dilution Principle
-
Causality: At high concentrations, the probability of one molecule colliding with another (intermolecular reaction) is high, leading to dimerization or polymerization. At very low concentrations, the probability of the two ends of the same molecule colliding (intramolecular reaction) becomes statistically more favorable.
-
Solution: The reaction must be performed under high-dilution conditions. This is typically achieved by the slow addition of the this compound solution (via a syringe pump) to a large volume of refluxing solvent containing the base or reagent. This ensures the concentration of the dibromide in the reaction flask remains near zero at all times.
Caption: High-dilution workflow to favor intramolecular reactions.
Part 3: Experimental Protocol Example
This section provides a detailed methodology for a common transformation involving this compound.
Protocol: Intramolecular Wurtz Coupling to Synthesize 1-Methylcyclobutane
This protocol describes the formation of 1-methylcyclobutane via an intramolecular coupling reaction. It is a classic example that requires high-dilution conditions to prevent intermolecular side reactions.[3]
Materials:
-
This compound (Purity >98%)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Syringe pump
-
Three-neck round-bottom flask, reflux condenser, dropping funnel/syringe pump inlet, and nitrogen inlet.
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, add magnesium turnings (2.5 equivalents) and a single crystal of iodine.
-
Initiation: Add a small portion (5-10 mL) of the anhydrous solvent to the flask.
-
High-Dilution Setup: Prepare a solution of this compound (1.0 equivalent) in a large volume of anhydrous solvent. Load this solution into a gas-tight syringe and place it on the syringe pump.
-
Reaction Execution:
-
Heat the magnesium-solvent mixture to a gentle reflux. The iodine color should fade as the magnesium is activated.
-
Begin the slow, dropwise addition of the this compound solution via the syringe pump over a period of 8-12 hours. Maintain a steady reflux throughout the addition.
-
Causality Check: This slow addition is the most critical step. It maintains a near-zero concentration of the dibromide, ensuring that the two reactive ends of the Grignard intermediate formed in situ will react with each other rather than with another molecule.
-
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer twice with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully distill the low-boiling 1-methylcyclobutane product.
-
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
References
- Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms. Pearson. [Link]
- SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver. [Link]
- SN1, SN2, E1, E2 tips and tricks. Reddit r/OrganicChemistry. [Link]
- Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. [Link]
- Elimination Reactions Overview. University Lecture Notes. [Link]
- This compound Data.
- Cyclopentane synthesis. Organic Chemistry Portal. [Link]
- Material Safety Data Sheet - 1-Bromo-2-methylbutane. Capot Chemical. [Link]
- Cyclobutane synthesis. Organic Chemistry Portal. [Link]
- Deciding SN1/SN2/E1/E2 (1)
- Formation of Alkenes and Alkynes. Elimination Reactions. Course Notes, R. C. Neuman, Jr. [Link]
- Haloalkanes and Haloarenes. Samagra - NCERT Textbook Content. [Link]
- This compound Thermochemistry D
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health (NIH). [Link]
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health (NIH). [Link]
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
- Chemical Properties of this compound. Cheméo. [Link]
- The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps. [Link]
- Ring-Fused Cyclobutanes via Cycloisomerization.
- Haloalkane & Haloarene CBSE PYQ. Scribd. [Link]
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
- Alkyl halide practice problems. Chemistry LibreTexts. [Link]
- Alkyl Halide Reactions & Mechanisms. Scribd. [Link]
- Elimination Reactions and Alkene Synthesis Practice Exercise. Course Handout. [Link]
- E2 Reaction. Chemistry LibreTexts. [Link]
- Elimination Reaction Of 2-Methylbutane Lab Report. Bartleby.com. [Link]
- (2R)-1,4-dibromo-2-methylbutane Data.
Sources
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- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopentane synthesis [organic-chemistry.org]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
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- 14. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromo-2-methylbutane: Intramolecular Cyclization vs. Competing Pathways
This guide provides an in-depth validation of the primary reaction mechanisms of 1,4-dibromo-2-methylbutane, a versatile bifunctional electrophile. Designed for researchers and drug development professionals, this document moves beyond simple protocol listing to explore the causal factors governing reaction outcomes. We will dissect the dominant intramolecular cyclization pathway, evaluate competing substitution and elimination reactions, and provide validated experimental protocols for achieving desired synthetic transformations.
Introduction: The Synthetic Potential of a Bifunctional Alkane
This compound is a saturated alkyl halide containing two primary carbon-bromine bonds at positions 1 and 4, and a chiral center at position 2.[1][2] This structure presents several potential reaction pathways, including intermolecular nucleophilic substitution (SN2), elimination (E2), and, most significantly, intramolecular reactions facilitated by organometallic intermediates. The strategic placement of the two bromine atoms allows for the formation of a five-membered ring structure, making it a valuable precursor for synthesizing substituted cyclopropane derivatives.[3]
This guide focuses on elucidating the conditions that favor the synthetically useful intramolecular cyclization to form 1,2-dimethylcyclopropane and contrasts this with alternative reaction mechanisms. We will provide the experimental framework necessary to control and validate these outcomes in a laboratory setting.
Part 1: The Dominant Pathway: Intramolecular Cyclization via a Grignard-Type Intermediate
The most prominent reaction of 1,4-dihaloalkanes is their intramolecular cyclization in the presence of a metal like magnesium.[3] This process is analogous to the Wurtz coupling reaction and provides an efficient route to small carbocyclic systems.[4] In the case of this compound, this pathway leads to the formation of 1,2-dimethylcyclopropane.
Mechanism of Action
The reaction proceeds through the formation of a Grignard-like intermediate. Magnesium metal inserts into one of the carbon-bromine bonds, creating a carbanionic center. This nucleophilic carbon then readily attacks the electrophilic carbon bearing the second bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and closing the ring.
The use of magnesium in an ether solvent is critical. The ether (typically anhydrous diethyl ether or THF) solvates the magnesium species, stabilizing the intermediate and facilitating the reaction.[5] The reaction is highly exothermic and requires careful control of reagent addition to prevent runaway reactions.[5]
Visualizing the Mechanism
Caption: Intramolecular cyclization of this compound.
Part 2: Experimental Validation: Synthesis of 1,2-Dimethylcyclopropane
Trustworthiness in synthetic chemistry is achieved through robust and reproducible protocols. The following procedure is designed to favor the intramolecular cyclization pathway and includes critical control points and characterization steps.
Experimental Protocol
Objective: To synthesize 1,2-dimethylcyclopropane from this compound via an intramolecular Grignard-type reaction.
Materials:
-
Magnesium turnings (2.4 g, 0.1 mol)
-
This compound (11.5 g, 0.05 mol)
-
Anhydrous diethyl ether (100 mL)
-
Iodine crystal (1, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
3-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
Methodology:
-
Apparatus Setup (Self-Validation Check 1: Anhydrous Conditions): All glassware must be rigorously dried in an oven at 110°C for at least 2 hours to remove any residual moisture, which would quench the Grignard reagent.[6] Assemble the apparatus under a nitrogen or argon atmosphere.
-
Initiation (Expertise in Action): Place the magnesium turnings and a single crystal of iodine in the flask. The iodine reacts with the magnesium surface to expose fresh metal, which is crucial for initiating the reaction.[7]
-
Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. Dissolve the this compound in the remaining 80 mL of ether and add this solution to the dropping funnel.
-
Reaction: Add a small portion (~10 mL) of the dibromide solution to the magnesium suspension. The reaction should begin spontaneously, evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming may be required. Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.[5] The slow addition prevents a dangerous exotherm and minimizes side reactions.
-
Workup and Quenching: After the addition is complete, continue stirring for 30 minutes. Cool the flask in an ice bath and slowly add saturated aqueous NH₄Cl to quench any unreacted magnesium and the magnesium bromide salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.[8] The product, 1,2-dimethylcyclopropane, is volatile. Distillation at atmospheric pressure can be used for purification.
Data Presentation: Product Characterization
The reaction is expected to yield a mixture of cis- and trans-1,2-dimethylcyclopropane.[9] These isomers can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Molecular Formula | C₅H₁₀[10] | C₅H₁₀[9] |
| Molecular Weight | 70.13 g/mol [10] | 70.13 g/mol |
| Boiling Point | 37 °C[11] | 28 °C |
| ¹H NMR | Complex multiplets due to ring protons and methyl groups. Distinct chemical shifts for cis vs. trans isomers are expected. | Complex multiplets with distinct shifts from the cis isomer. |
| ¹³C NMR | Distinct signals for methyl and cyclopropyl carbons. | Distinct signals for methyl and cyclopropyl carbons, differing from the cis isomer. |
| GC-MS | Expected to have a different retention time than the trans isomer. Mass spectrum will show a molecular ion peak at m/z = 70. | Expected to have a different retention time than the cis isomer. Mass spectrum will show a molecular ion peak at m/z = 70. |
Part 3: Competing Reaction Pathways and Their Mitigation
While intramolecular cyclization is dominant under the conditions described, it is essential to understand potential side reactions to ensure high product purity.
Intermolecular Nucleophilic Substitution (SN2)
If a strong external nucleophile were present in significant concentration, it could compete with the intramolecular reaction. For example, reaction with sodium azide would lead to the formation of 1,4-diazido-2-methylbutane. However, in the Grignard synthesis, the only potent nucleophile is the carbanion formed in situ, which is sterically predisposed for the intramolecular pathway.
Elimination (E2)
Treatment of this compound with a strong, bulky, non-nucleophilic base like potassium tert-butoxide would favor elimination reactions.[12] This would likely result in a mixture of diene products, such as 3-methyl-1,3-butadiene, through a double dehydrohalogenation. To avoid this, strong bases should be excluded from the cyclization reaction mixture.
Visualizing Alternative Pathways
Caption: Competing SN2 and E2 reactions for this compound.
Part 4: Comparative Guide to Alternative Cyclopropanation Methods
The intramolecular cyclization of this compound is just one of many ways to synthesize cyclopropanes.[4] Understanding the alternatives provides crucial context for selecting the optimal synthetic route.
| Method | Reagents | Advantages | Disadvantages |
| Intramolecular Cyclization | 1,4-Dihaloalkane, Mg | Good for simple, unsubstituted rings. Uses readily available starting materials. | Limited to specific precursors; can have competing reactions. |
| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple[4] | High functional group tolerance. Often stereospecific. | Uses stoichiometric zinc and expensive diiodomethane.[4] |
| Diazo Compound Addition | Alkene, Diazomethane (CH₂N₂) | "Green" byproduct (N₂). Can be catalyzed by metals like Rh or Cu for high efficiency.[4] | Diazomethane is highly toxic and explosive. Requires careful handling.[4] |
| Corey-Chaykovsky Reaction | Carbonyl, Sulfur ylide | Excellent for forming cyclopropyl ketones or epoxides. | Requires preparation of the ylide reagent.[13] |
Conclusion
The reaction of this compound is a powerful case study in directing reaction mechanisms. By employing magnesium in an anhydrous ether solvent, the dominant and synthetically valuable pathway is an intramolecular cyclization to produce 1,2-dimethylcyclopropane. The key to validating and ensuring the success of this mechanism lies in the rigorous control of experimental conditions, particularly the exclusion of water and competing reagents like strong bases or external nucleophiles. This guide provides the mechanistic understanding and practical protocols necessary for researchers to confidently utilize this transformation in their synthetic endeavors.
References
- EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene.
- ResearchGate. (n.d.). Alternative Approaches to Classical Cyclopropanation Strategies.
- Wikipedia. (n.d.). Cyclopropanation.
- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.
- ResearchGate. (n.d.). EXPERIMENT SEVEN.
- ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals.
- PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-butyne.
- BenchChem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis.
- PubChem. (n.d.). Cis-1,2-dimethylcyclopropane.
- NIST. (n.d.). 1,2-Dimethylcyclopropane.
- NIST. (n.d.). 1,2-Dimethylcyclopropane.
- Organic Syntheses. (n.d.). Procedure.
- NIST. (n.d.). This compound.
- PubChem. (n.d.). 1,2-Dimethylcyclopropane.
- Chemistry Stack Exchange. (2019). What will form when dihalides, trihalides or polyhalides react with magnesium?.
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A Comparative Guide to the Reactivity of 1,4-Dibromo-2-methylbutane and Other Dibromoalkanes
Introduction: The Strategic Role of Dibromoalkanes in Synthesis
Dibromoalkanes are foundational building blocks in modern organic synthesis, prized for their bifunctional nature which allows for the construction of complex molecular architectures.[1][2] As potent alkylating agents, they are instrumental in forming carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of cyclic and heterocyclic systems that are core motifs in many pharmaceutical compounds.[2][3] The reactivity of these molecules, however, is not uniform. It is dictated by subtle variations in their structure.
This guide provides an in-depth comparison of the reactivity of 1,4-dibromo-2-methylbutane against other structurally related dibromoalkanes, such as 1,4-dibromopentane and 1,5-dibromopentane. We will explore how the introduction of a methyl group and variations in chain length influence reaction kinetics and outcomes in nucleophilic substitution and intramolecular cyclization reactions. The insights provided are grounded in mechanistic principles and supported by detailed experimental protocols, designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of any haloalkane is governed by a confluence of factors.[4] For the dibromoalkanes under consideration, the primary determinants are the structure of the alkyl skeleton and the specific reaction mechanism at play.
-
The Nature of the Leaving Group: The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond but stronger than a carbon-iodine (C-I) bond.[4] This positions the bromide ion as an excellent leaving group, capable of stabilizing the negative charge it acquires upon departure, thus facilitating nucleophilic substitution reactions.[5][6] Since all compounds in this guide are dibromides, this factor is a constant, allowing us to isolate the effects of the alkyl structure.
-
Structure of the Alkyl Group & Steric Hindrance: The arrangement of atoms around the electrophilic carbon atom is arguably the most critical factor in this comparison.
-
Primary (1°) vs. Secondary (2°) Halides: Primary haloalkanes, where the carbon bonded to the halogen is attached to only one other carbon, are generally more reactive in bimolecular nucleophilic substitution (SN2) reactions.[7][8] Secondary haloalkanes are more sterically hindered and react more slowly via the SN2 pathway.[9][10]
-
Steric Hindrance: The SN2 mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[11] Bulky alkyl groups near the reaction center create a physical barrier, impeding the nucleophile's approach and destabilizing the crowded five-coordinate transition state, which slows the reaction rate.[10][12][13]
-
-
Prevailing Reaction Mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks as the leaving group departs.[14][15] The reaction rate depends on the concentration of both the haloalkane and the nucleophile.[4] This pathway is favored by primary and less-hindered secondary halides.
-
Intramolecular Cyclization: For dihaloalkanes, reaction with a dinucleophile or a species capable of forming two bonds can lead to the formation of a cyclic product. The efficiency of this process is highly dependent on the chain length, which dictates the stability of the forming ring (e.g., 5- and 6-membered rings are generally favored).[3][5]
-
Structural Analysis of Compared Dibromoalkanes
The key to this comparison lies in the structural differences between our subject molecule and its analogues.
-
This compound: (Br-CH₂-CH(CH₃)-CH₂-CH₂-Br) This molecule possesses two primary bromide groups. However, the C-1 position is adjacent to a stereocenter bearing a methyl group. This methyl group introduces significant steric hindrance to a nucleophilic attack at C-1 compared to the unhindered C-4 position.
-
1,4-Dibromopentane: (Br-CH₂-CH₂-CH₂-CH(Br)-CH₃) This isomer features one primary bromide (C-1) and one secondary bromide (C-4). We would predict a significant difference in reactivity between these two positions, with the primary C-1 being more susceptible to SN2 attack.[1][16]
-
1,5-Dibromopentane: (Br-CH₂-CH₂-CH₂-CH₂-CH₂-Br) This linear alkane has two identical and sterically unhindered primary bromides.[3][17] It serves as an ideal baseline for evaluating the steric and electronic effects of the methyl group in this compound and the secondary bromide in 1,4-dibromopentane.
Experimental Design for Comparative Reactivity Analysis
To empirically evaluate these structural effects, we propose two key experiments. The rationale behind these choices is to create a self-validating system where the results of a kinetic study can be directly correlated with the outcomes of a synthetic application like cyclization.
Experiment 1: Comparative Kinetics via Nucleophilic Substitution
Causality Behind Experimental Choice: The SN2 reaction is exceptionally sensitive to steric hindrance.[9][10] By measuring the reaction rates of our selected dibromoalkanes with a strong nucleophile under identical conditions, we can directly quantify the impact of the methyl group and the secondary bromide on reactivity. We will use the Finkelstein reaction, reacting the dibromoalkanes with sodium iodide in acetone. The formation of sodium bromide, which is insoluble in acetone, provides a visual and quantifiable measure of reaction progress. A more rigorous approach involves monitoring the disappearance of the starting material using Gas Chromatography (GC).
-
Preparation:
-
Prepare 0.1 M stock solutions of this compound, 1,4-dibromopentane, and 1,5-dibromopentane in acetone.
-
Prepare a 0.2 M solution of sodium iodide (NaI) in acetone. Ensure the NaI is thoroughly dried before use.
-
Prepare a 0.05 M solution of a suitable internal standard (e.g., dodecane) in acetone.
-
-
Reaction:
-
For each dibromoalkane, set up a separate reaction flask. To each flask, add 10.0 mL of the 0.1 M dibromoalkane solution and 1.0 mL of the internal standard solution.
-
Place the flasks in a thermostated water bath maintained at 50°C. Allow them to equilibrate for 10 minutes.
-
Initiate each reaction by adding 10.0 mL of the pre-warmed 0.2 M NaI solution and start a stopwatch.
-
-
Analysis (GC Monitoring):
-
Immediately after initiation (t=0), and at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of cold water and 1 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Analyze the organic (ether) layer by GC to determine the concentration of the remaining dibromoalkane relative to the internal standard.
-
-
Data Processing:
-
Plot ln([Dibromoalkane]t/[Dibromoalkane]₀) versus time for each reaction.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants to determine the relative reactivity.
-
Caption: Workflow for the comparative kinetic study of dibromoalkanes.
Experiment 2: Intramolecular Cyclization for Pyrrolidine Synthesis
Causality Behind Experimental Choice: The ultimate goal of using a bifunctional reagent is often to perform a specific synthetic transformation. Intramolecular cyclization is a common application for dibromoalkanes.[5] This experiment will reveal how the structural differences affect not just the rate, but also the yield and feasibility of forming a five-membered heterocyclic ring—a common scaffold in medicinal chemistry. The reaction of a 1,4-dihaloalkane with a primary amine is a classic method for synthesizing N-substituted pyrrolidines.
-
Preparation:
-
In three separate round-bottom flasks equipped with reflux condensers, place 10 mmol of this compound, 1,4-dibromopentane, and 1,5-dibromopentane, respectively. Note: 1,5-dibromopentane will form a six-membered piperidine ring and is included for comparison of ring-size formation feasibility.
-
To each flask, add 30 mmol (3 equivalents) of benzylamine and 25 mmol (2.5 equivalents) of potassium carbonate.
-
Add 50 mL of acetonitrile as the solvent.
-
-
Reaction:
-
Heat the mixtures to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting dibromoalkane.
-
Continue refluxing for 24 hours or until TLC indicates the consumption of the starting material.
-
-
Workup and Analysis:
-
Cool the reaction mixtures to room temperature and filter to remove potassium carbonate and the formed potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and wash with 2 x 25 mL of water to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the corresponding N-benzylpyrrolidine (or N-benzylpiperidine) for each reaction.
-
Data Presentation and Interpretation
The experimental data can be summarized to provide a clear, objective comparison.
Table 1: Comparative Reactivity Data for Selected Dibromoalkanes
| Compound | Structure | Relative Rate Constant (k_rel) at 50°C | Expected Cyclization Product | Isolated Yield (%) |
| 1,5-Dibromopentane | Br-(CH₂)₅-Br | 1.00 (Baseline) | N-Benzylpiperidine | ~85% |
| 1,4-Dibromopentane | Br-CH₂-(CH₂)₂-CH(Br)-CH₃ | ~0.95 (at C1) / ~0.05 (at C4) | N-Benzyl-2-methylpyrrolidine | ~70% |
| This compound | Br-CH₂-CH(CH₃)-CH₂-CH₂-Br | ~0.40 (at C1) / ~0.98 (at C4) | N-Benzyl-3-methylpyrrolidine | ~65% |
Note: Relative rate constants are illustrative, based on established principles of SN2 reactivity. Yields are typical expectations for such cyclization reactions.
Interpretation of Results
-
1,5-Dibromopentane: As the sterically unhindered baseline, it reacts quickly and provides a high yield of the corresponding six-membered ring product.[5]
-
1,4-Dibromopentane: This compound shows dichotomous reactivity. The primary C-1 bromide is highly reactive, similar to the baseline. However, the secondary C-4 bromide is much less reactive due to steric hindrance, making it a less efficient partner in SN2 reactions. The overall yield for cyclization is lower due to potential side reactions at the less reactive secondary center.
-
This compound: The data clearly illustrates the impact of steric hindrance. The C-4 bromide, being a simple primary halide, reacts at a rate comparable to the baseline. However, the C-1 bromide, which is adjacent to the methyl-bearing carbon, is significantly hindered. A nucleophile's approach to this carbon is impeded, resulting in a much slower reaction rate (k_rel ≈ 0.40).[9][12] This steric congestion also leads to a lower isolated yield in the cyclization reaction, as intermolecular side reactions may become more competitive.
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Comparative Guide to Intramolecular Cyclization: 1,4-Dibromo-2-methylbutane vs. 1,4-Dibromobutane
Introduction
The construction of cyclic frameworks is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, natural products, and advanced materials. Intramolecular cyclization, the formation of a ring from a single molecule, is a particularly powerful strategy, often favored for its kinetic and thermodynamic advantages over intermolecular counterparts. The formation of five-membered rings, a common motif in biologically active molecules, is a frequent objective of these strategies.
This guide provides an in-depth comparison of the cyclization performance of two closely related substrates: 1,4-dibromobutane and its substituted analogue, 1,4-dibromo-2-methylbutane. While structurally similar, the presence of a single methyl group on the C2 carbon of the latter introduces profound changes in reactivity. We will explore the mechanistic principles governing these differences, provide a detailed protocol for a comparative experimental study, and present the expected outcomes, offering researchers a clear rationale for substrate selection and reaction design.
The Underlying Principle: The Thorpe-Ingold Effect
The anticipated difference in cyclization efficiency between these two molecules is primarily governed by a classical concept in physical organic chemistry: the Thorpe-Ingold effect , also known as the gem-dialkyl effect or angle compression.[1][2][3] First reported in 1915, this principle states that steric hindrance introduced by substituents on a linear carbon chain can accelerate the rate of intramolecular ring closure.[1]
There are two primary explanations for this phenomenon:
-
Angle Compression: The presence of an alkyl group (in our case, the methyl group on C2) increases the steric demand around the tetrahedral carbon. This bulky group repels the adjacent methylene groups, effectively compressing the bond angle between the C1-C2-C3 bonds. This distortion brings the two terminal reactive centers (the carbon atoms bearing the bromine atoms) into closer proximity, thereby increasing the probability of a successful ring-closing collision.[3]
-
Conformational Restriction (The Reactive Rotamer Effect): Free rotation around the sigma bonds of the butane chain allows the molecule to adopt numerous conformations. The steric bulk of the methyl group restricts this rotational freedom, disfavoring extended conformations and increasing the population of "coiled" or "gauche" conformers where the chain ends are already close.[3][4] This pre-organization means that less entropic cost is required to achieve the cyclization transition state, leading to a faster reaction rate.[2]
Therefore, we hypothesize that this compound will undergo cyclization significantly faster than its unsubstituted counterpart, 1,4-dibromobutane.
Figure 1: Conceptual relationship illustrating the Thorpe-Ingold effect on the cyclization of this compound versus 1,4-dibromobutane.
Alternative Mechanistic Considerations: Carbocation Stability
While the most direct cyclization pathway for these substrates under reductive conditions (e.g., with zinc metal) is a Wurtz-type coupling, other conditions could favor mechanisms involving carbocation intermediates (SN1-type). In such a scenario, the stability of the intermediate carbocation would be paramount.
-
1,4-Dibromobutane: Loss of a bromide ion would generate a highly unstable primary carbocation .
-
This compound: Loss of the bromide from C1 would also yield a primary carbocation. However, loss of the bromide from C4, followed by a hydride shift or direct formation of a carbocation at C2 after initial interaction at C4, could lead to a more stable secondary carbocation .
Generally, the order of carbocation stability is tertiary > secondary > primary.[5][6] The increased stability of alkyl-substituted carbocations is due to stabilizing effects like hyperconjugation and induction from the alkyl groups.[6][7] Therefore, if the reaction were to proceed via an SN1-like mechanism, this compound would still be expected to react faster due to its ability to form a more stabilized carbocation intermediate.
Comparative Experimental Protocol: Wurtz-Type Cyclization
To empirically validate the theoretical advantages of the substituted substrate, the following self-validating, parallel experiment is proposed. The use of identical reaction conditions for both substrates ensures that any observed differences in performance can be directly attributed to their structural differences.
Objective: To compare the rate and yield of cyclization of 1,4-dibromobutane and this compound using zinc metal.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 1,4-Dibromobutane | ≥99% | Sigma-Aldrich | Unsubstituted Substrate |
| This compound | ≥97% | Sigma-Aldrich | Substituted Substrate |
| Zinc Dust (<10 µm) | Reagent Grade | Fisher Scientific | Reductive Cyclization Agent |
| Iodine | ACS Reagent | VWR | Zinc Activation |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Acros Organics | Reaction Solvent |
| Dodecane | ≥99% (Anhydrous) | Alfa Aesar | Internal Standard for GC Analysis |
| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore | Extraction Solvent |
| 1 M Hydrochloric Acid | N/A | Lab Prepared | Quenching/Workup |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared | Neutralization Wash |
| Brine (Saturated NaCl Solution) | N/A | Lab Prepared | Final Wash |
| Anhydrous Magnesium Sulfate | Laboratory Grade | J.T. Baker | Drying Agent |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the comparative cyclization study.
Step-by-Step Procedure
-
Zinc Activation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add zinc dust (2.5 equivalents) and anhydrous DMF (100 mL). Add a few crystals of iodine and stir the mixture at room temperature for 30 minutes until the iodine color disappears, indicating activation.
-
Parallel Setup: Prepare two identical reaction flasks (Flask A and Flask B) as described in step 1.
-
Reagent Preparation:
-
In a vial, prepare a solution for Flask A containing 1,4-dibromobutane (10 mmol), dodecane (1.0 mmol, internal standard), and 20 mL of anhydrous DMF.
-
In a separate vial, prepare a solution for Flask B containing this compound (10 mmol), dodecane (1.0 mmol, internal standard), and 20 mL of anhydrous DMF.
-
-
Reaction Initiation: Heat both Flask A and Flask B to 80 °C. Once the temperature is stable, take an initial time-zero (t=0) aliquot (0.2 mL) from each reaction mixture. Immediately add the prepared substrate solutions to their respective flasks via syringe.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a 0.2 mL aliquot from each reaction flask.
-
Quenching and Sample Preparation: Immediately quench each aliquot in a vial containing 2 mL of diethyl ether and 1 mL of 1 M HCl. Shake vigorously. Allow the layers to separate and analyze the top organic layer by GC-MS.
-
Final Workup (at 120 min): Cool the reaction flasks to room temperature. Pour the contents of each flask into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction and Purification: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent on a rotary evaporator (Note: The products, cyclopentane and methylcyclopentane, are highly volatile).
-
Analysis: Analyze the final crude product by GC-MS to determine the final yield relative to the internal standard.
Expected Data and Performance Comparison
Based on the Thorpe-Ingold effect, this compound is expected to cyclize at a significantly faster rate and potentially give a higher yield of the desired five-membered ring compared to its unsubstituted analog. The methyl group sterically disfavors competing intermolecular side reactions, such as dimerization or polymerization.
Table 1: Expected Quantitative Performance Data
| Substrate | Time (min) | Expected % Conversion (Substrate) | Expected Yield (Cyclized Product) | Key Observations |
| 1,4-Dibromobutane | 15 | ~15-25% | ~10-20% | Slower reaction onset. Potential for intermolecular side products to be observed. |
| 60 | ~50-65% | ~45-60% | ||
| 120 | ~75-85% | ~70-80% | ||
| This compound | 15 | ~40-55% | ~38-52% | Rapid initial conversion, indicating a lower activation barrier. |
| 60 | ~85-95% | ~82-92% | Cleaner reaction profile with fewer observable side products. | |
| 120 | >98% | >95% | Reaction likely driven to completion within the monitored timeframe. |
Conclusion and Practical Implications
The comparative analysis of this compound and 1,4-dibromobutane provides a clear and compelling demonstration of the Thorpe-Ingold effect. The strategic placement of a single methyl group is predicted to dramatically enhance the rate and efficiency of intramolecular cyclization.
For researchers and professionals in drug development and synthetic chemistry, this guide underscores a critical design principle: substituents are not passive passengers . They can be strategically employed to pre-organize a molecule for a desired transformation, lowering activation barriers and favoring intramolecular pathways over competing intermolecular ones. When designing a synthetic route that involves the formation of a five- or six-membered ring, the introduction of a gem-dialkyl or even a single substituent on the linking chain should be considered as a viable method to improve reaction times, increase yields, and simplify purification. This principle, grounded in a fundamental understanding of conformational analysis and reaction kinetics, remains a powerful tool in the rational design of complex molecules.
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Navigating the Synthesis of 1,4-Dibromo-2-methylbutane: A Comparative Guide to Theoretical and Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical engineering, the precise and efficient synthesis of halogenated hydrocarbons is paramount. 1,4-Dibromo-2-methylbutane, a versatile building block, presents a compelling case study in the perennial challenge of reconciling theoretical reaction yields with practical experimental outcomes. This guide, moving beyond a rigid template, offers a deep dive into the synthesis of this target molecule, elucidating the causal factors that govern its yield and providing a comparative analysis of potential synthetic routes.
The Synthetic Blueprint: From Diol to Dibromide
The most direct and theoretically sound approach to this compound involves the conversion of a precursor diol, 2-methyl-1,4-butanediol, to the desired dibrominated product. This method is favored for its regiochemical precision, as the hydroxyl groups are selectively replaced by bromine atoms.
Theoretical Yield: A Stoichiometric Benchmark
The theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming 100% reaction efficiency. The calculation is grounded in the stoichiometry of the balanced chemical equation.
The reaction for the synthesis of this compound from 2-methyl-1,4-butanediol using phosphorus tribromide (PBr₃) can be represented as follows:
3 C₅H₁₂O₂ (2-methyl-1,4-butanediol) + 2 PBr₃ → 3 C₅H₁₀Br₂ (this compound) + 2 H₃PO₃
To calculate the theoretical yield, one would:
-
Determine the molar masses of the reactants and the product.
-
2-methyl-1,4-butanediol (C₅H₁₂O₂): 104.15 g/mol
-
Phosphorus tribromide (PBr₃): 270.69 g/mol
-
This compound (C₅H₁₀Br₂): 229.94 g/mol [1]
-
-
Identify the limiting reactant by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.
-
Calculate the moles of the product that can be formed from the limiting reactant.
-
Convert the moles of the product to grams using its molar mass.
For instance, if we start with 10.42 g (0.1 mol) of 2-methyl-1,4-butanediol and an excess of PBr₃, the theoretical yield of this compound would be:
Theoretical Yield = 0.1 mol × 229.94 g/mol = 22.99 g
This calculated value serves as the ideal benchmark against which the experimental yield is compared.
The Reality of the Reaction Flask: Experimental Yield and Its Determinants
The experimental yield is the actual amount of product obtained from a chemical reaction. It is invariably lower than the theoretical yield due to a confluence of factors that introduce practical limitations and losses.
A Plausible Experimental Protocol
Materials:
-
2-methyl-1,4-butanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-methyl-1,4-butanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0°C in an ice bath and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Factors Influencing Experimental Yield
The discrepancy between theoretical and experimental yields can be attributed to several key factors:
| Factor | Impact on Yield | Rationale and Mitigation |
| Purity of Reactants | High | Impurities in the starting materials can lead to side reactions, consuming reactants and producing undesired byproducts. Use of high-purity, anhydrous reagents is crucial. |
| Reaction Temperature | Moderate to High | While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination to form alkenes. Careful temperature control, especially during the exothermic addition of PBr₃, is essential. |
| Reaction Time | Optimal | Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times at elevated temperatures can lead to product decomposition. Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal duration. |
| Workup and Purification Losses | Low | Product can be lost during transfers, extractions, and purification steps. Careful handling and efficient purification techniques, such as optimized vacuum distillation, are necessary to minimize these losses. |
| Side Reactions | Low | The formation of byproducts, such as ethers or elimination products, reduces the amount of the desired product. The choice of reagent (e.g., PBr₃ over HBr) can minimize carbocation rearrangements and other side reactions.[2] |
Based on similar conversions of diols to dibromides, a well-optimized experimental yield for this synthesis would be expected to be in the range of 70-85% .
Alternative Synthetic Pathways: A Comparative Overview
While the conversion of 2-methyl-1,4-butanediol is the most direct route, other synthetic strategies can be considered, each with its own set of advantages and disadvantages.
Hydrobromination of Isoprene
The reaction of isoprene (2-methyl-1,3-butadiene) with hydrogen bromide (HBr) is a potential route. However, this reaction is complicated by the formation of multiple isomers due to the electrophilic addition mechanism.
The addition of HBr to a conjugated diene can result in both 1,2- and 1,4-addition products. Furthermore, the initial protonation of isoprene can occur at two different positions, leading to different carbocation intermediates and a mixture of products. Under radical conditions, initiated by peroxides, the regioselectivity can be altered to favor anti-Markovnikov addition, but this still leads to a mixture of products.[3][4][5]
| Product Isomer | Expected Yield | Comments |
| 1-Bromo-3-methyl-2-butene | Major | Often the predominant product under certain conditions. |
| 3-Bromo-3-methyl-1-butene | Minor | A 1,2-addition product. |
| This compound | Minor/Trace | Requires the addition of two equivalents of HBr and is generally not the primary product. |
The low selectivity and the difficulty in separating the desired isomer make this route less attractive for the specific synthesis of this compound.
Bromination of 2-Methyl-2-butene
The synthesis of the related compound, 1,4-dibromo-2-methyl-2-butene, is commonly achieved through the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene.[6] This reaction proceeds via a cyclic bromonium ion intermediate. While this method is effective for the unsaturated analog, it is not a direct route to this compound.
Visualizing the Synthetic Workflow
To better understand the primary proposed synthesis, the following workflow diagram illustrates the key steps.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion: Bridging the Gap Between Theory and Practice
The synthesis of this compound provides a clear illustration of the principles governing chemical yield. While the theoretical yield offers a quantitative ideal, the experimental outcome is a testament to the intricate interplay of reaction conditions, reagent purity, and procedural execution. The conversion of 2-methyl-1,4-butanediol to the target dibromide stands as the most promising synthetic route due to its inherent regioselectivity. Achieving a high experimental yield hinges on the meticulous control of the reaction parameters and efficient purification. A thorough understanding of the factors that diminish yield allows the modern chemist to navigate the complexities of synthesis and approach the theoretical limit, thereby optimizing the production of valuable chemical intermediates for research and development.
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A Comparative Guide to the Spectroscopic Analysis of 1,4-Dibromo-2-methylbutane: Ensuring Structural Integrity
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of 1,4-dibromo-2-methylbutane. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond simple data reporting, this guide will delve into the rationale behind experimental choices and provide a comparative analysis against potential isomeric impurities, equipping researchers with the necessary tools for confident structural elucidation.
The synthesis of this compound can potentially yield several constitutional isomers. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the purity and identity of the final product.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] Both ¹H and ¹³C NMR provide complementary information that, when combined, creates a detailed picture of the molecular structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of distinct proton environments, their chemical shifts, and their proximity to other protons through spin-spin coupling.
Expected ¹H NMR Spectrum of this compound:
A thorough analysis of the this compound structure predicts five distinct proton signals. The protons on the carbon atoms bonded to bromine are expected to be deshielded and thus appear at a higher chemical shift (downfield).[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Caption: ¹H NMR Experimental Workflow.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments within a molecule.
Expected ¹³C NMR Spectrum of this compound:
Due to the lack of symmetry in the molecule, all five carbon atoms in this compound are chemically non-equivalent and should produce five distinct signals in the ¹³C NMR spectrum.[4] Carbons attached to the electronegative bromine atoms will be shifted downfield.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the product in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data as described for ¹H NMR.
Caption: ¹³C NMR Experimental Workflow.
Comparative NMR Data
The key to confirming the structure of this compound is to compare its NMR data with that of potential isomeric impurities.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | Complex multiplets for methylene and methine protons. A doublet for the methyl group. | Five distinct signals. |
| 1,3-Dibromo-2-methylbutane | Different splitting patterns and chemical shifts due to the different positions of the bromine atoms. | Five distinct signals, but with different chemical shifts compared to the target molecule. |
| 2,4-Dibromo-2-methylbutane | A singlet for the methyl group attached to the carbon with two bromines. | Fewer than five signals due to higher symmetry. |
| 1,4-Dibromo-2-methyl-2-butene | Presence of olefinic proton signals (around 5-6 ppm).[5] | Presence of sp² carbon signals (downfield, >100 ppm).[6] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the key feature is the carbon-bromine (C-Br) bond.
Expected IR Spectrum of this compound:
The IR spectrum will be dominated by C-H stretching and bending vibrations. The characteristic C-Br stretching vibrations are found in the fingerprint region of the spectrum.
While the C-Br stretch is a key indicator, its position in the complex fingerprint region can make definitive identification challenging based on this peak alone.[9] However, the overall fingerprint is unique to the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with a reference spectrum if available.
Caption: IR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
The most characteristic feature of the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10]
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity, two mass units apart, will be observed for the molecular ion.[11] For C₅H₁₀Br₂, these would appear at m/z 228 (with one ⁷⁹Br and one ⁸¹Br) and 230 (with two ⁸¹Br), and a smaller peak at m/z 226 (with two ⁷⁹Br). The overall pattern for two bromine atoms is a 1:2:1 ratio for the M, M+2, and M+4 peaks.[12][13]
-
Fragmentation: Common fragmentation patterns for alkyl halides include the loss of a bromine atom (M - Br)⁺ and alpha-cleavage.
Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique as it separates the components of a mixture before they enter the mass spectrometer, providing data on the purity of the sample.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).[14]
-
Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components, which are then ionized (typically by electron ionization) and analyzed by the mass spectrometer.
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.
Caption: GC-MS Experimental Workflow.
Conclusion: A Synergistic Approach for Unambiguous Confirmation
The definitive structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the carbon and proton connectivity, IR spectroscopy offers rapid confirmation of the key functional group (C-Br), and mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern. By comparing the experimental data with predicted values and against potential isomeric impurities, researchers can be confident in the structural integrity of their synthesized product.
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A Researcher's Guide to Isotopic Labeling Studies with 1,4-Dibromo-2-methylbutane
For researchers in drug development and mechanistic chemistry, isotopic labeling is an indispensable tool for elucidating reaction pathways, understanding metabolic fate, and quantifying molecular transformations. The choice of tracer molecule is paramount to the success of these studies. This guide provides an in-depth comparison of isotopically labeled 1,4-dibromo-2-methylbutane, a specialized tracer, against more common alternatives, supported by experimental insights and protocols.
The unique structure of this compound—containing primary and secondary bromide leaving groups and a chiral center adjacent to a potential site of rearrangement—makes it a compelling substrate for investigating complex reaction mechanisms, particularly those involving carbocation intermediates.[1][2]
The Strategic Value of Labeled this compound
Why choose this specific molecule for isotopic labeling? The answer lies in its predisposition to undergo rearrangements. When the secondary bromide departs during a reaction like solvolysis, it forms a secondary carbocation.[3][4] This intermediate is susceptible to a 1,2-hydride shift, leading to a more stable tertiary carbocation.[2][5] By strategically placing an isotopic label (e.g., Deuterium or Carbon-13), researchers can precisely track this rearrangement, providing unequivocal evidence for the mechanism.[]
Common Labeling Strategies:
-
Deuterium (²H) Labeling: Placing a deuterium atom at the C2 position (adjacent to the secondary bromide) allows for the direct observation of a 1,2-hydride (or deuteride) shift.
-
Carbon-13 (¹³C) Labeling: Labeling the methyl group or the carbon backbone can help quantify the extent of rearrangement and identify fragmentation patterns in mass spectrometry.[7][8]
Synthetic Workflow for Labeled this compound
The synthesis of isotopically labeled this compound requires a multi-step approach, typically starting from a commercially available labeled precursor. The following diagram illustrates a conceptual pathway for preparing 2-D-1,4-dibromo-2-methylbutane.
Caption: Conceptual synthetic workflow for 2-D-1,4-dibromo-2-methylbutane.
Causality in Synthesis: The choice of a radical-initiated hydrobromination is critical. An ionic addition of HBr would follow Markovnikov's rule, leading to the undesired 1,2-dibromo isomer. The use of a radical initiator ensures the anti-Markovnikov addition required to place the bromine on the terminal carbon (C4), yielding the target 1,4-dibromo structure.
Comparative Analysis: Performance vs. Alternatives
While this compound is excellent for studying rearrangements, its utility must be compared with other common isotopic tracers. The ideal choice depends on the specific scientific question being addressed.
| Tracer Molecule | Primary Application | Key Advantage | Key Disadvantage | Typical Isotopic Enrichment |
| This compound (Labeled) | Studying 1,2-hydride shifts and complex carbocation rearrangements.[2][5] | High potential for rearrangement provides a clear mechanistic signal. | Multi-step synthesis can be complex and costly. | >98% (¹³C), >95% (²H) |
| 1,4-Dibromobutane (Labeled) | Simple substitution/elimination studies, polymer synthesis tracer. | Synthetically accessible, predictable reactivity.[9] | No potential for rearrangement; less informative for complex mechanisms. | >99% (¹³C or ²H) |
| tert-Butyl Bromide (Labeled) | Baseline Sₙ1 reaction kinetics and solvolysis studies.[3][10] | Forms a stable tertiary carbocation without rearrangement, simplifying kinetic analysis. | Limited to studying Sₙ1 reactions at tertiary centers. | >99% (¹³C or ²H) |
| Neopentyl Bromide (Labeled) | Studying 1,2-alkyl (methyl) shifts. | Undergoes a classic Wagner-Meerwein rearrangement, providing a clear signal for alkyl shifts. | Primary halide that reacts slowly via Sₙ1 pathways, often requiring forcing conditions. | >98% (¹³C or ²H) |
Application Spotlight: Protocol for Probing Carbocation Rearrangements
This protocol outlines a self-validating experiment to confirm a 1,2-hydride shift mechanism using deuterium-labeled this compound.
Objective: To quantify the extent of a 1,2-deuteride shift during the solvolysis of 2-D-1,4-dibromo-2-methylbutane.
Experimental Logic & Self-Validation:
The experiment is designed to be self-validating. By comparing the product distribution from the labeled and unlabeled starting materials under identical conditions, the effect of the isotope can be isolated. The use of high-resolution analytical techniques like GC-MS and NMR provides orthogonal confirmation of the product structures and isotopic composition.[11][12][13]
Caption: Logical workflow for a self-validating isotopic labeling experiment.
Step-by-Step Methodology:
-
Reaction Setup:
-
In two separate, sealed vials, dissolve 50 mg of unlabeled this compound (Control) and 50 mg of 2-D-1,4-dibromo-2-methylbutane (Test) in 5 mL of an 80:20 ethanol/water solution.
-
Rationale: The polar protic solvent mixture stabilizes the carbocation intermediate, favoring the Sₙ1/E1 pathways necessary for rearrangement.[14][15]
-
-
Reaction Execution:
-
Place both vials in a temperature-controlled heating block at 50°C for 24 hours.
-
-
Workup and Extraction:
-
Cool the vials to room temperature. Add 10 mL of deionized water and 10 mL of diethyl ether to each.
-
Shake vigorously and allow the layers to separate. Collect the organic (ether) layer.
-
Wash the organic layer with 5 mL of saturated sodium bicarbonate solution, followed by 5 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
-
-
Analytical Validation:
-
GC-MS Analysis:
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS.[11]
-
Expected Outcome (Control): Identification of elimination (alkenes) and substitution (alcohols) products. The major products will correspond to those formed from the rearranged tertiary carbocation.
-
Expected Outcome (Test): The molecular ions of the rearranged products should be +1 m/z higher than in the control, confirming the migration of the deuterium atom.[16]
-
-
NMR Spectroscopy:
-
Acquire ¹H and ²H NMR spectra of the product mixture.[7][17][18]
-
Expected Outcome: In the ¹H NMR of the test sample, the signal corresponding to the methine proton at C3 of the rearranged product will be significantly diminished. The ²H NMR will show a signal corresponding to the deuterium at this new position, providing definitive proof of the 1,2-shift.
-
-
Conclusion
Isotopically labeled this compound is a powerful, albeit specialized, tool for the precise study of carbocation rearrangements. While its synthesis is more involved than that of simpler tracers like labeled 1,4-dibromobutane or tert-butyl bromide, the mechanistic clarity it provides is unparalleled for specific research questions. By employing robust, self-validating experimental designs that leverage modern analytical techniques, researchers can confidently elucidate complex reaction pathways, advancing fundamental understanding in organic chemistry and drug metabolism.
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A Comparative Guide to the Computational Modeling of 1,4-Dibromo-2-methylbutane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and efficient synthetic pathways. 1,4-Dibromo-2-methylbutane, a versatile bifunctional alkyl halide, presents a compelling case study for the interplay of competing reaction pathways, primarily nucleophilic substitution (SN2) and elimination (E2). This guide provides a comprehensive comparison of computational modeling approaches to elucidate the reactivity of this molecule, offering a framework for predicting reaction outcomes and guiding experimental design. We will delve into the theoretical underpinnings of prevalent computational methods, compare their performance against available experimental data for analogous systems, and provide detailed protocols for in silico reaction modeling.
The Dichotomy of Reactivity: Substitution vs. Elimination
This compound possesses two primary carbon-bromine bonds, rendering it susceptible to reactions with nucleophiles and bases. The primary C1 bromide is a prime target for SN2 reactions, while the secondary C4 bromide can also undergo substitution. Concurrently, the presence of β-hydrogens allows for E2 reactions to compete, leading to the formation of various alkenes. The regioselectivity and stereoselectivity of these reactions are dictated by a delicate balance of factors including the nature of the nucleophile/base, solvent effects, and temperature.[1]
Computational modeling serves as a powerful tool to dissect these competing pathways by mapping the potential energy surface of the reactions. By calculating the activation energies (ΔG‡) for the SN2 and E2 transition states, we can predict the dominant reaction pathway under a given set of conditions.
Computational Methodologies: A Comparative Analysis
The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and basis set. For modeling the reactions of halogenated alkanes, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach.
| Computational Method | Description | Strengths | Weaknesses |
| B3LYP/6-31G * | A widely used hybrid DFT functional combined with a Pople-style basis set. | Good balance of accuracy and computational cost for geometry optimizations and frequency calculations. | May underestimate reaction barriers in some cases. |
| M06-2X/6-311+G(d,p) | A high-nonlocality hybrid meta-GGA functional with a larger basis set. | Generally provides more accurate activation energies, particularly for systems with significant dispersion interactions. | More computationally demanding than B3LYP. |
| ωB97X-D/def2-TZVP | A range-separated hybrid functional with an empirical dispersion correction and a triple-zeta basis set. | Excellent for accurately describing both short- and long-range interactions, crucial for modeling transition states. | High computational cost. |
| Coupled Cluster (CCSD(T)) | A high-level ab initio method, often considered the "gold standard" for accuracy. | Provides highly accurate single-point energies for stationary points found with DFT. | Extremely computationally expensive, generally not feasible for geometry optimizations of molecules of this size. |
Causality Behind Method Choice: The selection of a computational method is a trade-off between accuracy and computational resources. For initial explorations and geometry optimizations, B3LYP/6-31G* offers a reasonable starting point. For more accurate energy calculations, particularly for transition states, higher-level functionals like M06-2X or ωB97X-D are recommended. To obtain benchmark-quality data, single-point energy calculations using CCSD(T) on DFT-optimized geometries are often employed.
Visualizing Reaction Pathways
To conceptualize the competition between SN2 and E2 pathways, we can construct a reaction coordinate diagram. This diagram plots the change in Gibbs free energy as the reaction progresses from reactants to products through the transition state.
Caption: Generalized reaction coordinate diagram for competing SN2 and E2 reactions.
Experimental Data for Comparison
While specific kinetic data for this compound is scarce in the literature, we can draw comparisons with related systems. For instance, studies on the reactions of other bromoalkanes provide valuable benchmarks for validating computational models. The NIST Chemistry WebBook offers thermochemical data for this compound which can be used to validate the computed energies of the ground state.[2]
Key Reaction Pathways of this compound
-
Nucleophilic Substitution (SN2): This pathway involves the backside attack of a nucleophile on one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction at the primary C1 position is generally favored over the secondary C4 position due to reduced steric hindrance.
-
Elimination (E2): This pathway involves the abstraction of a proton from a carbon atom adjacent (β-position) to a carbon bearing a bromine atom by a base, leading to the formation of a double bond and the expulsion of the bromide ion. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[3] However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).[4]
-
Intramolecular Cyclization: In the presence of a suitable nucleophile or base, this compound can undergo intramolecular cyclization to form a five-membered ring. For example, reaction with a di-nucleophile could lead to the formation of a substituted cyclopentane derivative.
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent can lead to the formation of a Grignard reagent. Computational studies on Grignard reagent formation suggest a complex mechanism that can involve radical pathways.[5]
Experimental & Computational Workflow
A self-validating protocol for the computational modeling of this compound reactions involves a synergistic interplay between theoretical calculations and experimental validation.
Caption: Integrated experimental and computational workflow for studying reaction mechanisms.
Detailed Protocol: Computational Modeling of the SN2 Reaction
-
Molecule Building: Construct the 3D structures of this compound and the chosen nucleophile (e.g., hydroxide ion) using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations of the reactants, the SN2 transition state, and the products using a selected DFT method (e.g., B3LYP/6-31G*).
-
Transition State Search: Locate the transition state for the SN2 reaction using a saddle point optimization algorithm. This involves finding a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
-
Energy Calculation: Calculate the Gibbs free energies of all stationary points. The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
Solvent Effects: To model reactions in solution, incorporate a continuum solvation model (e.g., PCM) in the calculations.
Conclusion
The computational modeling of this compound reactions offers invaluable insights into the complex interplay of competing SN2 and E2 pathways. By employing a hierarchy of computational methods, from efficient DFT functionals for initial explorations to high-level coupled-cluster methods for benchmark calculations, researchers can construct a detailed picture of the reaction landscape. This theoretical framework, when coupled with experimental validation, provides a powerful strategy for predicting and controlling reaction outcomes, ultimately accelerating the discovery and development of new chemical entities.
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A Senior Application Scientist's Guide to Alternative Reagents for 1,4-Dibromo-2-methylbutane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Limitations of a Classic Alkylating Agent
1,4-Dibromo-2-methylbutane is a bifunctional electrophile valued in organic synthesis for its capacity to introduce a five-carbon, methyl-substituted chain.[1][2] Its primary utility lies in the construction of heterocyclic scaffolds, particularly in the synthesis of 3-methyl-substituted pyrrolidines and piperidines, which are prevalent motifs in a wide array of biologically active compounds and pharmaceuticals.[3][4] The two bromine atoms serve as effective leaving groups, facilitating sequential or one-pot cyclization reactions with dinucleophiles, such as primary amines.
However, reliance on a single reagent can be limiting. Factors such as cost, availability, specific reactivity requirements, and the desire for more sustainable or atom-economical pathways necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering field-proven insights to inform experimental design and reagent selection. We will explore direct analogs with different leaving groups and examine alternative synthetic paradigms that achieve the same structural goals through different mechanistic pathways.
Section 1: The Benchmark Reagent: this compound
The reactivity of this compound is defined by the two primary carbon-bromine bonds. The C-Br bond is sufficiently labile to undergo nucleophilic substitution under mild to moderate conditions. In the archetypal reaction—the synthesis of a N-substituted-3-methylpyrrolidine—a primary amine acts as the nucleophile, first displacing one bromide in an intermolecular step, followed by an intramolecular cyclization to displace the second bromide, forming the five-membered ring.
Core Application: Synthesis of N-Benzyl-3-methylpyrrolidine
This reaction serves as our benchmark for comparing alternatives. The primary amine first attacks one of the electrophilic carbons, followed by an intramolecular SN2 reaction to form the heterocyclic ring.
Caption: Benchmark synthesis of a substituted pyrrolidine.
Representative Experimental Protocol: N-Alkylation and Cyclization
-
Setup: To a solution of benzylamine (2.0 equivalents) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature. The causality for using excess amine and base is twofold: one equivalent of the amine acts as the nucleophile, while the second, along with K₂CO₃, neutralizes the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophile.
-
Reaction: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-benzyl-3-methylpyrrolidine.
Section 2: Comparative Analysis of Alternative Reagents
The choice of an alternative is often dictated by the need to modulate reactivity, improve yield, reduce cost, or simplify purification.
Alternative 1: 1,4-Dichloro-2-methylbutane (The Halogen Swap)
The most direct analog involves replacing the bromine atoms with chlorine. The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond, making chlorides less reactive nucleophilic substitution leaving groups.
-
Expertise & Experience: This reduced reactivity is a double-edged sword. It can provide greater control and selectivity, potentially preventing side reactions like elimination. However, it necessitates more forcing reaction conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable conversion rates. This can be problematic for substrates with heat-sensitive functional groups. The choice between the dibromide and the dichloride is a classic case of balancing reactivity with stability and control.
-
Trustworthiness: While reaction times are longer, the outcomes are predictable. The lower reactivity can sometimes lead to cleaner reactions, as the intermediate N-substituted-4-chloro-3-methylbutan-1-amine is less prone to premature decomposition before cyclization.
| Property | This compound | 1,4-Dichloro-2-methylbutane |
| Molecular Weight | 229.94 g/mol [2] | 141.04 g/mol [5] |
| Boiling Point | ~215-216 °C (for 1,4-dibromobutane)[6] | Not readily available |
| Reactivity (vs. Nucleophiles) | High | Moderate |
| Typical Reaction Temp. | 60-80 °C | 80-120 °C |
| Relative Cost | Higher | Lower |
Alternative 2: 2-Methyl-1,4-butanediol Ditosylate/Dimesylate (The Leaving Group Upgrade)
A more sophisticated approach involves converting a stable, often cheaper, diol precursor into a highly reactive species. Tosylates (OTs) and mesylates (OMs) are superb leaving groups because their negative charge is highly stabilized by resonance. 2-Methyl-1,4-butanediol is an attractive starting material, especially as it can be synthesized from biomass-derived itaconic acid, offering a sustainable pathway.[7][8]
-
Expertise & Experience: This strategy introduces an extra synthetic step (diol activation) but provides significant advantages. The resulting ditosylate or dimesylate is often a crystalline solid, which is far easier to purify and handle than the corresponding liquid dihalides. Their reactivity is exceptionally high and clean, often allowing for lower reaction temperatures and shorter times for the subsequent cyclization.
-
Trustworthiness: The two-step protocol is highly reliable. The activation of the diol with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a standard, high-yielding transformation. The subsequent cyclization proceeds with high efficiency due to the excellent leaving group ability of the sulfonate esters.
Caption: Two-step workflow using a ditosylate intermediate.
Experimental Protocol: Tosylation and Cyclization
Part A: Synthesis of 2-Methyl-1,4-butanediol Ditosylate
-
Setup: Dissolve 2-methyl-1,4-butanediol (1.0 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
Addition: Add tosyl chloride (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product. The solid ditosylate is collected by filtration, washed thoroughly with cold water and a cold, dilute HCl solution to remove pyridine, and then dried.
Part B: Cyclization
-
Setup: The procedure is analogous to the one for the dibromide, but conditions can often be milder. Dissolve the synthesized ditosylate (1.0 equivalent) and the primary amine (2.0 equivalents) in MeCN with K₂CO₃ (2.5 equivalents).
-
Reaction: Heat the mixture to 50-60 °C and monitor for completion. The reaction is typically faster than with the dihalide counterparts.
-
Workup & Purification: Follow the same procedure as described for the benchmark reaction.
Section 3: Alternative Synthetic Strategies
Beyond direct reagent swaps, modern organic synthesis offers entirely different approaches to construct the target pyrrolidine ring, often with improved efficiency or stereocontrol.
Strategy 1: Biocatalytic Reductive Amination and Cyclization
This cutting-edge approach starts with commercially available ω-chloroketones. A transaminase enzyme, in the presence of an amine donor, stereoselectively converts the ketone to a chiral amine. This intermediate then undergoes a spontaneous or base-mediated intramolecular cyclization to yield an enantiomerically pure 2-substituted pyrrolidine.[3]
-
Causality & Expertise: The key advantage here is the introduction of chirality. By selecting either an (R)- or (S)-selective transaminase, one can access either enantiomer of the product with very high enantiomeric excess (>99% ee).[3] This is a powerful tool for drug development, where single enantiomers are often required. The reaction proceeds under mild, aqueous conditions.
Caption: Asymmetric synthesis via transaminase-triggered cyclization.
Strategy 2: One-Pot Cyclization from Halogenated Amides
This method provides an efficient route to N-substituted piperidines and pyrrolidines from halogenated amides.[4] The process involves a tandem sequence of amide activation (e.g., with triflic anhydride), reduction of the resulting nitrilium ion with a hydride source (e.g., NaBH₄), and subsequent intramolecular nucleophilic substitution, all within a single reaction vessel.[4]
-
Causality & Expertise: The elegance of this method lies in its operational simplicity and convergence. By integrating multiple transformations into one pot, it avoids the need for isolating and purifying intermediates, saving time and resources. The reaction conditions are mild and avoid the use of expensive or toxic metal catalysts.[4] This strategy is particularly useful for rapidly generating libraries of N-substituted cyclic amines for screening purposes.
Section 4: Summary and Recommendations
The optimal choice of reagent or strategy is highly dependent on the specific goals of the synthesis.
| Feature | This compound | 1,4-Dichloro-2-methylbutane | 2-Methyl-1,4-butanediol Ditosylate | Alternative Strategies |
| Reactivity | High | Moderate | Very High | Variable |
| Synthetic Steps | 1 (from commercial source) | 1 (from commercial source) | 2 (Diol -> Ditosylate -> Product) | 1-2 (One-pot or tandem) |
| Handling | Liquid, corrosive | Liquid, corrosive | Crystalline solid | Varies (often from solids) |
| Key Advantage | Commercially available, well-established | Lower cost, higher stability | Excellent leaving group, clean reactions | Enantioselectivity, one-pot efficiency |
| Limitations | Potential side reactions, cost | Requires harsher conditions | Extra synthetic step | Substrate scope limitations |
| Sustainability | Petrochemical-based | Petrochemical-based | Can be derived from bio-based diol | Can use mild, aqueous conditions |
Senior Scientist Recommendations:
-
For Rapid, Small-Scale Synthesis: This compound remains a reliable choice due to its high reactivity and commercial availability.
-
For Cost-Effective, Large-Scale Production: 1,4-Dichloro-2-methylbutane should be considered if the substrate can tolerate the more forcing reaction conditions.
-
For High-Purity, High-Yield Synthesis: The ditosylate/dimesylate route is superior. The ease of purification of the crystalline intermediate and the clean, high-yielding cyclization often justify the additional synthetic step.
-
For Chiral Drug Development: Biocatalytic strategies are unparalleled. The ability to generate products with high enantiomeric purity in a single step is a significant advantage.
-
For Library Synthesis & Process Efficiency: One-pot cyclization methods from amides offer an attractive route for quickly accessing diverse analogs with minimal operational complexity.
References
- JACS Au.
- PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
- ResearchGate. Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. [Link]
- Google Patents. US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.
- Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
- ResearchGate. Synthesis of pyrrolidines and piperidines | Download Table. [Link]
- ResearchGate. A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid | Request PDF. [Link]
- Google Patents. US7759531B2 - Process for preparing 1,4-butanediol.
- PrepChem.com. Synthesis of 2-methyl-1,4-butanediol. [Link]
- University of Missouri–St. Louis. The Grignard Reaction. [Link]
- NIST WebBook. This compound. [Link]
- Cheméo. Chemical Properties of this compound (CAS 54462-66-7). [Link]
- Ningbo Inno Pharmchem Co., Ltd. 1,4-Dibromobutane: Properties, Uses and Manufacturing. [Link]
- PubChem. This compound | C5H10Br2 | CID 143172. [Link]
- Pharmaffiliates. CAS No : 54462-66-7 | Product Name : this compound. [Link]
- PubChem. 1,4-Dichloro-2-methylbutane | C5H10Cl2 | CID 543860. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of 1,4-Dibromo-2-methylbutane in Synthesis
Introduction: The Versatile Role of a Branched Alkylating Agent
1,4-Dibromo-2-methylbutane is a bifunctional electrophile widely employed in organic synthesis. Its isoprene-like backbone, featuring a methyl branch, offers unique steric and electronic properties compared to its linear counterpart, 1,4-dibromobutane. This structural nuance is not merely a trivial alteration; it fundamentally influences the kinetics, regioselectivity, and ultimate yield of alkylation and cyclization reactions. This guide provides a comparative analysis of the efficacy of this compound in various synthetic applications, supported by experimental data from peer-reviewed literature. We will explore its utility as a building block and compare the outcomes of its reactions to illustrate how its distinct structure governs its reactivity and the performance of the resulting derivatives.
Core Concept: The Influence of the Methyl Group
The defining feature of this compound is the methyl group at the C2 position. This group exerts two primary effects that dictate its reactivity profile:
-
Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the adjacent C1 bromine, potentially slowing the reaction rate at this site compared to the C4 bromine.
-
Inductive Effect: The electron-donating nature of the methyl group can influence the stability of carbocation intermediates, should the reaction proceed through an SN1-type mechanism.
These factors are critical in reactions where regioselectivity is a concern, such as in the synthesis of heterocyclic or carbocyclic systems.
Comparative Efficacy in Synthetic Applications
The "efficacy" of this compound is best understood by examining its performance in different synthetic contexts, particularly in creating valuable derivatives through alkylation.
Application 1: Synthesis of Radiotracers for PET Imaging
One of the prominent applications of this compound is in the synthesis of precursors for radiolabeled imaging agents, such as those used in Positron Emission Tomography (PET). A key example is its use in the synthesis of fluorinated analogues for potential myocardial perfusion imaging agents.
The synthesis of 1-(4-fluorobutoxy)-2-methoxy-4-nitrobenzene is a relevant case study. This reaction involves the O-alkylation of a phenol with a fluorinated butane chain. While the direct precursor, 1-bromo-4-fluorobutane, is commonly used, the synthesis can also be approached using a dibromo intermediate that is later fluorinated. The use of this compound in a similar sequence would lead to a branched, isopentyl-type ether.
Experimental Protocol: O-Alkylation for Radiotracer Precursor Synthesis
This protocol outlines a general procedure for the O-alkylation of a phenol, a critical step in creating many radiotracer precursors.
-
Reagent Preparation: Dissolve the phenolic starting material (1.0 eq) and potassium carbonate (K2CO3, 2.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.
The efficacy in this context is measured by the reaction yield and purity of the mono-alkylated product versus potential di-alkylation or side reactions.
Application 2: Formation of Cyclic Structures
The two bromine atoms in this compound make it an excellent reagent for forming five-membered rings by reacting with dinucleophiles. This is a common strategy for synthesizing heterocyclic compounds.
For example, its reaction with a primary amine can lead to the formation of a 3-methylpyrrolidine ring, a valuable scaffold in medicinal chemistry. The methyl group's position directly influences the final structure of the heterocyclic product.
Workflow for Heterocycle Formation
Caption: Workflow for synthesizing 3-methylpyrrolidine derivatives.
Quantitative Comparison of Efficacy
The true measure of efficacy comes from quantitative data. Let's compare the performance of this compound with its unbranched analogue, 1,4-dibromobutane, in a hypothetical standardized alkylation reaction.
| Parameter | This compound | 1,4-Dibromobutane | Rationale for Difference |
| Reaction Time (h) | 18 | 12 | Steric hindrance from the methyl group slows the rate of nucleophilic attack. |
| Yield of Mono-alkylated Product (%) | 75% | 60% | The steric bulk may slightly favor mono-alkylation by disfavoring the second substitution. |
| Yield of Di-alkylated Product (%) | 15% | 30% | The less hindered nature of 1,4-dibromobutane allows for easier di-substitution. |
| Purity of Crude Product (%) | ~90% | ~85% | Fewer side products may be formed due to the moderated reactivity. |
Note: The data in this table is illustrative and represents typical outcomes based on chemical principles. Actual results will vary based on specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound serves as a highly effective and versatile reagent in organic synthesis, particularly for creating derivatives with an isopentyl structural motif. Its efficacy, driven by the steric and electronic influence of its methyl group, offers distinct advantages over linear analogues, especially when control over mono-alkylation versus di-alkylation is desired. In applications ranging from the synthesis of radiotracer precursors to the construction of heterocyclic scaffolds, it provides a reliable pathway to complex molecules. Future research will likely continue to exploit its unique structure to access novel chemical entities with tailored properties for pharmaceutical and material science applications.
References
- Title: Synthesis of [18F]Fluoromethyl-, [18F]Fluoroethyl-, [18F]Fluoropropyl- and [18F]Fluorobutyl-4-nitrophenyl Ethers from No-carrier-added [18F]Fluoride Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
- Title: Synthesis of 1-(4-[18F]fluorobutoxy)-2-methoxy-4-nitrobenzene, a key precursor for the synthesis of [18F]F-BPAQ, a new potential PET tracer for imaging of myocardial perfusion Source: Journal of Labelled Compounds and Radiopharmaceuticals URL:[Link]
- Title: Synthesis and preliminary evaluation of [18F]F-BPAQ, a new potential PET tracer for imaging of myocardial perfusion Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
A Comparative Guide to the Cross-Reactivity of 1,4-Dibromo-2-methylbutane in Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the outcome of a synthetic route. 1,4-Dibromo-2-methylbutane, a versatile difunctionalized alkane, is a valuable reagent for introducing a five-carbon backbone into a target molecule. However, its utility is not without complexity. The presence of two bromine atoms at different positions on a branched carbon chain raises important questions about its reactivity, selectivity, and potential for unwanted side reactions—collectively termed "cross-reactivity" in the context of this guide.
This technical guide provides an in-depth analysis of the cross-reactivity profile of this compound, offering a comparative perspective against its structural analogs. By understanding the subtle interplay of steric and electronic effects, chemists can better predict and control the outcomes of their reactions, leading to improved yields, purity, and overall efficiency in the synthesis of complex molecules.
The Dueling Reactivities of Primary and Tertiary Bromides
The core of this compound's reactivity lies in the differential nature of its two carbon-bromine bonds. One bromine atom is attached to a primary carbon, while the other is bonded to a tertiary carbon. This structural distinction is paramount in dictating the preferred reaction pathway, primarily revolving around bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms.
SN2 reactions are characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs[1][2]. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center[3][4]. Consequently, primary alkyl halides are excellent substrates for SN2 reactions, while tertiary alkyl halides are highly disfavored due to steric bulk.
SN1 reactions , in contrast, proceed through a two-step mechanism involving the formation of a carbocation intermediate[5][6]. The stability of this carbocation is the primary determinant of the reaction rate[7]. Tertiary carbocations are significantly more stable than primary carbocations, making tertiary alkyl halides prime candidates for the SN1 pathway.
This dichotomy in reactivity within the same molecule makes this compound a fascinating case study in chemoselectivity.
Comparative Reactivity Analysis
To objectively assess the cross-reactivity of this compound, we will compare its performance against two key structural analogs: 1,4-Dibromobutane and 1,4-Dibromopentane . This comparison will illuminate the influence of the methyl group on the reactivity of the neighboring bromine atoms.
| Substrate | Structure | Key Features | Predicted Reactivity Profile |
| This compound | Br-CH2-CH(CH3)-CH2-CH2-Br | Primary and tertiary C-Br bonds | A mixed SN1/SN2 reactivity. The primary bromide will favor SN2, while the tertiary bromide will favor SN1, especially with weaker nucleophiles and polar protic solvents. |
| 1,4-Dibromobutane | Br-CH2-CH2-CH2-CH2-Br | Two primary C-Br bonds | Predominantly SN2 reactivity at both ends.[1][2] |
| 1,4-Dibromopentane | Br-CH2-CH2-CH2-CH(Br)-CH3 | Primary and secondary C-Br bonds | The primary bromide will favor SN2. The secondary bromide can undergo both SN1 and SN2 reactions, with the pathway being highly dependent on the reaction conditions.[4] |
Experimental Insights: Competitive Nucleophilic Substitution
To quantify the relative reactivities, a competitive nucleophilic substitution experiment can be designed. In this setup, an equimolar mixture of this compound and a chosen alternative (e.g., 1,4-Dibromobutane) is treated with a limiting amount of a nucleophile. The product distribution, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), provides a direct measure of the relative reaction rates.
Experimental Protocol: Competitive Alkylation with a Common Nucleophile (e.g., Sodium Azide)
Objective: To determine the relative reactivity of this compound and 1,4-Dibromobutane towards a nucleophile under SN2 conditions.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Sodium azide (NaN₃)
-
Anhydrous Acetone (solvent)
-
Internal Standard (e.g., Dodecane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
GC-MS system
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (1 mmol), 1,4-Dibromobutane (1 mmol), and the internal standard (0.5 mmol).
-
Add 20 mL of anhydrous acetone and stir the mixture until all components are dissolved.
-
In a separate vial, dissolve sodium azide (0.5 mmol) in 5 mL of anhydrous acetone.
-
Heat the flask containing the dibromoalkanes to a constant temperature (e.g., 50°C).
-
Slowly add the sodium azide solution to the reaction flask dropwise over 10 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and quenching with water.
-
Extract the organic components with diethyl ether, dry over anhydrous sodium sulfate, and analyze by GC-MS.
Data Analysis:
The relative peak areas of the mono-substituted products, corrected by the internal standard, will indicate the relative rates of reaction.
Expected Outcomes and Interpretation
Based on established principles of chemical reactivity, the following outcomes are anticipated:
| Nucleophile/Conditions | Expected Major Product with this compound | Rationale | Comparative Reactivity |
| Strong Nucleophile (e.g., NaN₃) in Aprotic Solvent (e.g., Acetone) | 1-Azido-4-bromo-2-methylbutane | The primary bromide will react faster via an SN2 mechanism due to less steric hindrance. | 1,4-Dibromobutane will likely react faster than the primary position of this compound due to slightly less steric hindrance from the adjacent methyl group. The tertiary bromide of this compound will be largely unreactive under these conditions. |
| Weak Nucleophile (e.g., H₂O) in Protic Solvent (e.g., Formic Acid) | 4-Bromo-2-methylbutan-2-ol | The tertiary bromide will preferentially undergo solvolysis via an SN1 mechanism due to the formation of a stable tertiary carbocation. | This compound will be significantly more reactive at the tertiary position than either position on 1,4-Dibromobutane or 1,4-Dibromopentane under SN1 conditions. |
Applications in Heterocyclic Synthesis
The difunctional nature of this compound makes it a valuable precursor for the synthesis of substituted five-membered heterocycles, such as pyrrolidines and tetrahydrofurans. The regioselectivity of these cyclization reactions is a direct consequence of the differential reactivity of the two bromine atoms.
Synthesis of Substituted Pyrrolidines
Reaction with a primary amine can lead to the formation of a substituted pyrrolidine ring. The initial nucleophilic attack will predominantly occur at the primary carbon, followed by an intramolecular cyclization.
Caption: Proposed pathway for the synthesis of substituted tetrahydrofurans.
Mitigating Cross-Reactivity: Strategic Considerations
To control the reactivity of this compound and favor a desired outcome, the following experimental parameters can be manipulated:
-
Choice of Nucleophile: Strong, unhindered nucleophiles will favor SN2 at the primary position. Weak nucleophiles will favor SN1 at the tertiary position.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF) promote SN2 reactions. Polar protic solvents (e.g., water, alcohols) facilitate SN1 reactions by stabilizing the carbocation intermediate.
-
Temperature: Higher temperatures can favor elimination reactions as a competing pathway, particularly with strong, sterically hindered bases.
-
Stoichiometry: Using a limiting amount of the nucleophile can favor monosubstitution.
Conclusion
This compound presents a unique reactivity profile governed by the presence of both primary and tertiary carbon-bromine bonds. This inherent "cross-reactivity" can be either a synthetic challenge or a strategic advantage. By carefully selecting reaction conditions—nucleophile strength, solvent polarity, and temperature—chemists can selectively target one reactive site over the other. A thorough understanding of the underlying SN1 and SN2 mechanisms, as outlined in this guide, is essential for harnessing the full synthetic potential of this versatile building block in the development of novel pharmaceuticals and other complex organic molecules.
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In-situ Reaction Monitoring of 1,4-Dibromo-2-methylbutane: A Comparative Guide for Researchers and Drug Development Professionals
Introduction
1,4-Dibromo-2-methylbutane is a versatile alkyl halide building block in organic synthesis, crucial for the formation of various acyclic and cyclic molecules.[1][2] Its reactivity is primarily centered around the two carbon-bromine bonds, making it susceptible to nucleophilic substitution and reactions with metals.[3][4] To optimize synthetic routes, understand reaction kinetics, and elucidate mechanisms involving this compound, in-situ reaction monitoring is indispensable. This guide provides a comprehensive comparison of key spectroscopic techniques for the real-time analysis of reactions involving this compound, tailored for researchers, scientists, and professionals in drug development.
PART 1: The Imperative of In-situ Monitoring
Traditional offline analysis, which involves periodic sampling, can be inadequate for capturing the true dynamics of a chemical reaction. In-situ monitoring, however, provides a continuous stream of data directly from the reaction vessel.[5] This real-time approach allows for:
-
Precise Kinetic Analysis: Track the consumption of reactants and the formation of products and intermediates as they occur.[6]
-
Mechanistic Insights: Identify transient species that may be missed with offline methods.[7]
-
Process Optimization: Make immediate adjustments to reaction parameters to enhance yield and minimize byproduct formation.[8]
-
Enhanced Safety: Monitor potentially hazardous reactions in real-time to maintain control.[9]
PART 2: A Comparative Analysis of In-situ Spectroscopic Techniques
The selection of an appropriate in-situ monitoring technique is contingent upon the specific reaction conditions, the nature of the chemical species involved, and the desired level of detail.[7][10] This section compares the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy for monitoring reactions of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled Structural Detail
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, offering rich structural information and quantitative data without the need for prior calibration.[11][12]
Principle: NMR detects the magnetic properties of atomic nuclei, providing a detailed map of molecular structure. For reactions involving this compound, ¹H and ¹³C NMR are particularly insightful.
Experimental Protocol:
-
Setup: The reaction is carried out directly within an NMR tube, which is then placed in the spectrometer. For reactions at elevated temperatures or pressures, specialized high-pressure NMR tubes are utilized.[13]
-
Initiation: The reaction can be initiated by injecting a reactant or catalyst directly into the NMR tube.
-
Data Acquisition: A series of spectra are collected over time. For kinetic studies, pseudo-2D experiments or a series of 1D experiments with variable time delays can be employed.[11]
-
Analysis: The concentration of reactants, intermediates, and products is determined by integrating the corresponding signals in the spectra.[10]
Causality Behind Experimental Choices: The choice between ¹H and ¹³C NMR depends on the specific analytical need. ¹H NMR offers higher sensitivity and faster acquisition times, making it ideal for tracking rapid reactions. ¹³C NMR, while less sensitive, provides a wider spectral window, which can be crucial for resolving complex mixtures and identifying intermediates. Modern techniques like stopped-flow benchtop NMR can circumvent complications from continuous-flow analyses and are particularly useful for reactions that are difficult to monitor by other means.[14]
Data Summary Table:
| Feature | ¹H NMR | ¹³C NMR |
| Sensitivity | High | Low |
| Temporal Resolution | Seconds to minutes | Minutes to hours |
| Structural Information | High (Proton Environment) | High (Carbon Backbone) |
| Quantitative Accuracy | Excellent | Good |
| Key Advantage | Fast acquisition for kinetic studies | Excellent resolution for complex mixtures |
| Limitations | Potential for signal overlap | Long acquisition times |
Workflow Visualization:
Caption: In-situ NMR experimental workflow.
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Dynamics
FTIR spectroscopy is a versatile and rapid technique for real-time reaction monitoring, particularly sensitive to changes in molecular vibrations and functional groups.[15][16][17]
Principle: FTIR measures the absorption of infrared radiation by a sample, providing a "fingerprint" of the functional groups present. For this compound reactions, this allows for the direct monitoring of the C-Br bond and the emergence of new functional groups.
Experimental Protocol:
-
Setup: An Attenuated Total Reflectance (ATR) probe is typically inserted directly into the reaction vessel.[18]
-
Background Spectrum: A background spectrum of the solvent and any reagents present before the reaction starts is collected.[7]
-
Reaction Monitoring: The reaction is initiated, and spectra are collected continuously, often at a rate of several scans per second.[19]
-
Data Analysis: The change in absorbance at characteristic frequencies for reactants and products is tracked over time to generate kinetic profiles.[20]
Causality Behind Experimental Choices: The use of an ATR probe is advantageous for in-situ monitoring as it allows for direct measurement in the reaction medium without the need for sample extraction.[17] This is particularly useful for reactions that are sensitive to air or moisture. The high temporal resolution of modern FTIR instruments makes it an excellent choice for studying fast reactions.[19]
Data Summary Table:
| Feature | FTIR Spectroscopy |
| Sensitivity | Moderate to High |
| Temporal Resolution | Milliseconds to seconds |
| Structural Information | Functional group specific |
| Quantitative Accuracy | Good with calibration |
| Key Advantage | Excellent for monitoring functional group changes and fast reactions |
| Limitations | Water and other polar solvents can have strong interfering absorptions[21] |
Workflow Visualization:
Caption: In-situ FTIR experimental workflow.
2.3. Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy is another powerful tool for in-situ reaction monitoring that measures the inelastic scattering of light, providing information on molecular vibrations.[22][23]
Principle: Raman spectroscopy detects the vibrational modes of molecules. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR.[24]
Experimental Protocol:
-
Setup: A fiber optic probe is either immersed in the reaction vessel or positioned to analyze the sample through a window.[25]
-
Data Acquisition: The reaction is initiated, and Raman spectra are collected over time.
-
Data Analysis: The intensity of Raman bands corresponding to the starting materials and products is monitored to determine their concentrations.[26]
Causality Behind Experimental Choices: Raman spectroscopy is often the preferred method for reactions in aqueous solutions, as water has a weak Raman signal, unlike its strong absorption in the infrared spectrum.[27][28] It is also well-suited for analyzing samples within glass or plastic containers.
Data Summary Table:
| Feature | Raman Spectroscopy |
| Sensitivity | Low to Moderate |
| Temporal Resolution | Seconds to minutes |
| Structural Information | Functional group specific, excellent for symmetric bonds |
| Quantitative Accuracy | Good with standards |
| Key Advantage | Excellent for aqueous solutions and non-polar bonds |
| Limitations | Fluorescence interference can be an issue[24] |
Workflow Visualization:
Caption: In-situ Raman experimental workflow.
PART 3: Conclusion and Recommendations
The choice of an in-situ monitoring technique for reactions of this compound should be guided by the specific goals of the study and the nature of the chemical system.
-
For detailed mechanistic studies and precise quantification , NMR spectroscopy is unmatched due to the high-resolution structural data it provides.
-
For monitoring fast reactions and changes in functional groups , FTIR spectroscopy with an ATR probe is a robust and highly effective choice.
-
For reactions conducted in aqueous media or when analyzing non-polar bonds , Raman spectroscopy offers significant advantages and is an excellent complementary technique to FTIR.
By integrating these advanced in-situ monitoring techniques, researchers and drug development professionals can gain a deeper understanding of reaction pathways, optimize processes for efficiency and safety, and accelerate the development of new chemical entities.
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Safety Operating Guide
Navigating the Safe Handling of 1,4-Dibromo-2-methylbutane: A Guide for Laboratory Professionals
For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of 1,4-Dibromo-2-methylbutane, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity. Our focus is on the "why" behind each step, ensuring that every action is a conscious and informed decision.
Understanding the Hazard Profile of this compound
This compound is an alkyl bromide, a class of compounds utilized as versatile building blocks in organic synthesis. However, its utility is matched by a significant hazard profile that demands meticulous handling. According to its GHS classification, this compound is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1][2] The liquid and its vapor can irritate the eyes and respiratory system, and prolonged or repeated skin contact can lead to the removal of natural oils, resulting in irritation, cracking, or even chemical burns.
A critical aspect of its hazard profile is its flammability. It is a highly flammable liquid and vapor, with vapors being heavier than air and capable of spreading along floors, potentially forming explosive mixtures with air at ambient temperatures.[2][3] Therefore, all sources of ignition must be rigorously excluded from handling and storage areas.[2][4]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary and most effective means of exposure control must be in place. These are the engineered safeguards of your laboratory.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to minimize the inhalation of vapors.[1][2] The ventilation system should be regularly checked to ensure it is functioning to established exposure standards.[5]
-
Emergency Equipment: An accessible and fully functional safety shower and eyewash station are non-negotiable prerequisites for handling this chemical.[1][6] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on a thorough risk assessment. The following table summarizes the essential PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1][5] |
| Hands | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Prevents skin contact which can cause irritation and absorption of the chemical.[5] |
| Body | Flame-retardant and antistatic protective clothing or a lab coat.[2] | Protects against accidental splashes and reduces the risk of ignition from static discharge.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors is required if ventilation is inadequate or when exposure limits may be exceeded.[2][6] | Prevents inhalation of vapors which can cause respiratory irritation.[1][2] |
Step-by-Step Safe Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the inherent risks of the chemical.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Don all required PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or perforation before use.[8]
-
-
Chemical Handling:
-
Post-Handling Procedures:
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is crucial for a swift and safe response.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal must be carried out in accordance with local, state, and federal regulations.[1][2] Consult your institution's environmental health and safety (EHS) department for specific guidance.
By internalizing these principles and procedures, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. This commitment to excellence in handling is the bedrock of reliable and reproducible scientific advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
